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  • Product: methyl (1S)-3-oxocyclohexane-1-carboxylate
  • CAS: 1236384-30-7

Core Science & Biosynthesis

Foundational

Methyl (1S)-3-Oxocyclohexane-1-Carboxylate: A Technical Whitepaper on Biocatalytic Synthesis and Pharmaceutical Application

Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently evaluate chiral building blocks that dictate the three-dimensional architecture of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently evaluate chiral building blocks that dictate the three-dimensional architecture of active pharmaceutical ingredients (APIs). Methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS: 1236384-30-7) is a highly versatile, enantiopure intermediate[1]. Unlike its racemic counterpart (CAS: 13148-83-9)[2], the isolated (1S)-enantiomer provides absolute stereocontrol when constructing complex spirocycles, modified amino acids, and bicyclic lactams. This guide details the physicochemical profile of the compound, the mechanistic rationale for its biocatalytic synthesis, and field-proven protocols for its application in drug discovery.

Physicochemical Profiling & Structural Identity

The integrity of any synthetic workflow begins with strict validation of the starting materials. The table below summarizes the core quantitative and structural data for the (1S)-enantiomer[1].

PropertyValue
Chemical Name Methyl (1S)-3-oxocyclohexane-1-carboxylate
CAS Number 1236384-30-7
Racemate CAS Number 13148-83-9
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
SMILES COC(=O)[C@H]1CCCC(=O)C1
Physical State Light yellow liquid
Storage Temperature 0–8 °C (Sealed)

Mechanistic Rationale: Asymmetric Bioreduction

Traditional transition-metal-catalyzed asymmetric hydrogenation of cyclic


-keto esters often suffers from poor facial selectivity. This is primarily due to the conformational flexibility of the cyclohexenone ring and competitive coordination issues with the ester moiety.

To circumvent these limitations, modern synthesis employs Enoate Reductases (EREDs) —flavin-dependent enzymes that offer absolute stereocontrol under ambient conditions[3].

The Causality of Enzymatic Precision: The ERED active site locks the precursor (methyl 3-oxocyclohex-1-ene-1-carboxylate) in a rigid, highly specific conformation. A hydride is transferred from the reduced flavin cofactor (FMNH2) exclusively to the


-carbon, followed by stereospecific protonation at the 

-carbon mediated by an active-site tyrosine residue. This enzymatic precision suppresses off-target ketone reduction, yielding the (1S)-enantiomer with >99% enantiomeric excess (ee)[3]. To make this economically viable at scale, a secondary enzyme, Glucose Dehydrogenase (GDH), is coupled to the system to continuously regenerate the expensive NADH cofactor.

ERED_Pathway Substrate Methyl 3-oxocyclohex-1-ene-1-carboxylate ERED Enoate Reductase (ERED) Substrate->ERED Active Site Binding Product Methyl (1S)-3-oxocyclohexane-1-carboxylate ERED->Product Asymmetric Reduction NAD NAD+ ERED->NAD Oxidation NADH NADH NADH->ERED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NAD->GDH Cofactor Binding GDH->NADH Reduction Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Oxidation Glucose D-Glucose Glucose->GDH Electron Donor

Fig 1. ERED-catalyzed asymmetric reduction with GDH-mediated cofactor regeneration.

Validated Experimental Protocol: Biocatalytic Synthesis

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates strict in-process controls to verify enzymatic activity and stereofidelity, ensuring the resulting methyl (1S)-3-oxocyclohexane-1-carboxylate meets API-grade specifications[3].

Objective: High-yield, enantioselective reduction of methyl 3-oxocyclohex-1-ene-1-carboxylate.

  • Step 1: Buffer & Cofactor Matrix Setup. Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Dissolve 1 mM NAD+ and 250 mM D-glucose. Causality: The phosphate buffer maintains the critical ionization state of the ERED proton-relay residues. D-glucose serves as the sacrificial thermodynamic driver for cofactor recycling.

  • Step 2: Biocatalyst Integration. Add Glucose Dehydrogenase (GDH, 10 U/mL) and a validated Enoate Reductase (e.g., OYE homolog, 20 U/mL). Causality: Coupling GDH with ERED ensures continuous regeneration of NADH, preventing product inhibition by NAD+ and eliminating the need for stoichiometric (and cost-prohibitive) cofactor addition.

  • Step 3: Substrate Feeding. Introduce 50 mM of methyl 3-oxocyclohex-1-ene-1-carboxylate dissolved in 5% v/v DMSO. Causality: DMSO acts as a crucial co-solvent, overcoming the lipophilicity of the substrate to ensure mass transfer without inducing protein denaturation.

  • Step 4: Incubation & In-Process Validation. Incubate the reactor at 30 °C with orbital shaking (150 rpm) for 24 hours. Self-Validation: At t=2h, 8h, and 24h, extract 100 µL aliquots with ethyl acetate. Analyze via Chiral GC-FID. A parallel negative control (buffer + substrate, no enzyme) MUST be run to rule out background non-selective reduction. The reaction is deemed complete when conversion is >98% and ee >99%.

  • Step 5: Downstream Processing (DSP). Extract the bulk aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to isolate the pure (1S)-enantiomer.

Synthetic Utility in Drug Discovery

The (1S)-3-oxocyclohexane-1-carboxylate scaffold is highly prized for its bifunctionality (a ketone and an ester). A prominent, cutting-edge application is its chemoenzymatic conversion into chiral


- or 

-lactams[4].

By subjecting the ketone moiety to an Amine Transaminase (ATA) in the presence of an amine donor (e.g., isopropylamine), a chiral amino ester intermediate is formed. Because the (1S) stereocenter is already established, the ATA dictates the second stereocenter via dynamic kinetic resolution. This intermediate undergoes spontaneous or mildly base-catalyzed intramolecular cyclization to yield rigid bicyclic lactams, which are privileged scaffolds in CNS (Central Nervous System) drug discovery[4].

Downstream_Application Core Methyl (1S)-3-oxocyclohexane-1-carboxylate Transaminase Amine Transaminase (ATA) + Isopropylamine Core->Transaminase Reductive Amination AminoEster Chiral Amino Ester Intermediate Transaminase->AminoEster Stereoselective NH2 Transfer Cyclization Spontaneous / Base-Catalyzed Cyclization AminoEster->Cyclization Intramolecular Attack Lactam Bicyclic Chiral Lactam (API Scaffold) Cyclization->Lactam -MeOH

Fig 2. Chemoenzymatic cascade converting the (1S)-core into a bicyclic chiral lactam.

References

Sources

Exploratory

experimental 1H NMR of methyl (1S)-3-oxocyclohexane-1-carboxylate

Advanced H NMR Characterization of Methyl (1S)-3-oxocyclohexane-1-carboxylate: A Technical Guide for Structural and Stereochemical Validation Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy remains the de...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced H NMR Characterization of Methyl (1S)-3-oxocyclohexane-1-carboxylate: A Technical Guide for Structural and Stereochemical Validation

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive analytical tool for elucidating the structural and conformational nuances of small organic molecules. For chiral cyclic systems such as methyl (1S)-3-oxocyclohexane-1-carboxylate,


H NMR provides critical insights into ring conformation, diastereotopic environments, and functional group positioning. This whitepaper details the experimental protocols, mechanistic rationales, and analytical frameworks required to rigorously characterize this molecule, ensuring a self-validating system for both structural confirmation and enantiomeric purity.

Conformational Dynamics and Structural Rationale

Methyl (1S)-3-oxocyclohexane-1-carboxylate features a six-membered cyclohexane ring substituted with a methyl ester at C1 and a ketone at C3. The structural elucidation relies heavily on understanding its conformational equilibrium.

The Causality of Conformation: The cyclohexane ring undergoes rapid chair-to-chair interconversion at room temperature. However, the bulky methyl ester group at C1 imposes significant 1,3-diaxial steric interactions when forced into the axial position. Consequently, the thermodynamic equilibrium heavily favors the chair conformer where the ester group occupies the equatorial position. This thermodynamic preference dictates the observed time-averaged coupling constants (


) in the 

H NMR spectrum. Because the C1 proton predominantly occupies the axial position, it exhibits large axial-axial scalar coupling (

Hz) with the adjacent axial protons on C2 and C6. Understanding this causality is essential for accurate multiplet assignment[1].

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where each parameter is deliberately chosen, executed, and verified.

Step-by-Step Protocol for H NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of high-purity methyl (1S)-3-oxocyclohexane-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D).
    Rationale: CDCl
    
    
    
    is selected due to its excellent solvating power for moderately polar organic compounds and its provision of a deuterium lock signal, which compensates for magnetic field drift during acquisition. A trace amount of Tetramethylsilane (TMS, 0.03% v/v) is included as an internal chemical shift reference (
    
    
    = 0.00 ppm) .
  • Tuning and Matching : Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz or 500 MHz). Tune the probe to the exact Larmor frequency of the

    
    H nucleus and match the impedance to 50 ohms.
    Rationale: This maximizes energy transfer between the RF coil and the sample, optimizing the signal-to-noise ratio (SNR).
    
  • Locking and Shimming : Establish the deuterium lock. Perform gradient shimming (e.g., TopShim) to homogenize the static magnetic field (

    
    ) along the Z-axis.
    Rationale: Poor shimming broadens signals, obscuring the fine multiplet splitting crucial for extracting 
    
    
    
    -couplings in the cyclohexane ring.
  • Pulse Sequence and Acquisition : Utilize a standard 1D single-pulse sequence (e.g., zg30) with a 30° flip angle. Set the relaxation delay (

    
    ) to 2–5 seconds and acquire 16 to 64 transients (scans).
    Rationale: A 30° pulse combined with an adequate 
    
    
    
    ensures complete longitudinal relaxation (
    
    
    ) of all protons between scans, allowing for accurate, quantitative integration of the ester methyl group versus the ring protons.
  • Processing : Apply an exponential window function with a line broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) LockShim Locking & Shimming (Optimize B0 Homogeneity) SamplePrep->LockShim Insert Tube Acquisition Pulse Sequence Execution (zg30, d1=2-5s, ns=16-64) LockShim->Acquisition Ready for Pulse Processing FID Processing (FT, Phase & Baseline Correction) Acquisition->Processing Raw FID Data Analysis Spectral Analysis (Integration, Multiplet Extraction) Processing->Analysis 1D Spectrum

Step-by-step logical workflow for high-resolution 1H NMR acquisition and processing.

Spectral Analysis and Signal Assignment

The


H NMR spectrum of methyl (1S)-3-oxocyclohexane-1-carboxylate is characterized by the distinct singlet of the methoxy group and the complex multiplets of the cyclohexane ring. Because the ring lacks a 

axis or plane of symmetry, all methylene protons are diastereotopic, meaning the axial and equatorial protons on the same carbon exhibit distinct chemical shifts and couple with each other (geminal coupling,

Hz).
Quantitative Data Summary
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Rationale
3.69 Singlet (s)3H-OCH

Deshielded by the adjacent ester carbonyl oxygen.
2.75 – 2.85 Multiplet (m)1HC1-HAlpha to the ester carbonyl; predominantly axial, showing large

couplings.
2.50 – 2.60 Doublet/Multiplet2HC2-H

Alpha to both the ketone and the ester; highly deshielded. Diastereotopic splitting observed.
2.30 – 2.45 Multiplet (m)2HC4-H

Alpha to the C3 ketone; deshielded by the anisotropic effect of the C=O double bond.
1.95 – 2.15 Multiplet (m)2HC6-H

Beta to the ketone, adjacent to the chiral center.
1.65 – 1.85 Multiplet (m)2HC5-H

Furthest from the electron-withdrawing groups; most shielded ring protons.

(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature, but the relative ordering remains robust across standard CDCl


 acquisitions).

Stereochemical Validation: Proving the (1S) Configuration

A critical limitation of standard


H NMR in an achiral solvent like CDCl

is its inability to differentiate between enantiomers (i.e., (1S) vs. (1R)). To elevate the protocol to a self-validating system for enantiomeric purity, the introduction of a chiral environment is mandatory.

The Causality of Chiral Discrimination: By adding a Chiral Solvating Agent (CSA) such as Pirkle's alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) or a chiral lanthanide shift reagent like Eu(hfc)


, transient diastereomeric complexes are formed in solution. The (1S) enantiomer will interact differently with the chiral reagent than the (1R) enantiomer due to spatial steric matching. This differential interaction causes the previously equivalent NMR signals (e.g., the sharp -OCH

singlet at 3.69 ppm) to split into two distinct peaks if a racemic mixture is present. For a pure (1S) sample, only a single, shifted peak will be observed, thereby validating the stereochemical integrity of the batch .

ConformationLogic Molecule Methyl (1S)-3-oxocyclohexane-1-carboxylate (Achiral Solvent) CSA Addition of Chiral Solvating Agent (e.g., Pirkle's Alcohol) Molecule->CSA Experimental Step Complex Formation of Transient Diastereomeric Complexes CSA->Complex Non-covalent Interaction Pure Single Shifted -OCH3 Peak (Confirms 100% ee for 1S) Complex->Pure If Enantiopure Racemic Split -OCH3 Peaks (Indicates Contamination by 1R) Complex->Racemic If Racemic/Impure

Logical relationship between chiral solvation and stereochemical validation using NMR.

Conclusion

The


H NMR characterization of methyl (1S)-3-oxocyclohexane-1-carboxylate demands a rigorous understanding of both instrumental physics and molecular thermodynamics. By employing optimized acquisition parameters to resolve complex diastereotopic couplings and utilizing chiral solvating agents to validate enantiopurity, researchers can establish a highly reliable, self-validating analytical workflow for drug development and synthetic verification.

References

  • Title : Electronic Supplementary Information (ESI) - Methyl 3-oxocyclohexane-1-carboxylate Source : The Royal Society of Chemistry URL :[Link]

  • Title : Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands Source : National Institutes of Health (NIH) / PMC URL : [Link]

  • Title : Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy Source : ACS Publications URL : [Link]

Foundational

13C NMR chemical shifts for methyl (1S)-3-oxocyclohexane-1-carboxylate

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl (1S)-3-oxocyclohexane-1-carboxylate Audience: Researchers, scientists, and drug development professionals Abstract: This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl (1S)-3-oxocyclohexane-1-carboxylate

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the chiral building block, methyl (1S)-3-oxocyclohexane-1-carboxylate. By deconstructing the molecule's functional components—a cyclohexanone ring, a methyl ester, and a chiral center—we will establish a robust predictive framework for its ¹³C NMR spectrum. This document details the underlying principles governing chemical shifts, presents a theoretical assignment for each carbon nucleus, and outlines a validated experimental protocol for acquiring high-fidelity spectral data. The methodologies and insights presented herein are designed to empower researchers in the structural elucidation and quality control of complex organic molecules.

Introduction to the Structural and Spectroscopic Challenge

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a valuable chiral intermediate in organic synthesis, often utilized in the construction of complex natural products and pharmaceutical agents. Its structure features a stereocenter at the C1 position, a ketone at C3, and a methyl ester substituent. The precise and unambiguous characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as a cornerstone analytical technique for this purpose.

Unlike ¹H NMR, ¹³C NMR spectra benefit from a much wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap even in complex molecules.[1][2] The low natural abundance of the ¹³C isotope (approximately 1.1%) virtually eliminates carbon-carbon coupling, simplifying the spectrum.[3][4][5] To further simplify spectra and enhance signal-to-noise, the standard acquisition method involves broadband proton decoupling, which collapses all ¹H-¹³C coupling and results in a spectrum where each unique carbon atom is represented by a single peak (a singlet).[4][5] This guide will leverage these principles to predict and interpret the ¹³C NMR spectrum of the title compound.

Theoretical Framework for Chemical Shift Prediction

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. The primary factors at play are the hybridization state of the carbon, the inductive effects of neighboring electronegative atoms, and more subtle contributions from steric and anisotropic effects.[2][6] To facilitate our analysis, we will first number the carbon atoms of methyl (1S)-3-oxocyclohexane-1-carboxylate as shown below.

Figure 1: Structure and numbering scheme for methyl (1S)-3-oxocyclohexane-1-carboxylate.

Based on this structure, we can predict the chemical shift for each of the eight distinct carbon environments.

  • Carbonyl Carbons (C3 and C7): These sp²-hybridized carbons are double-bonded to highly electronegative oxygen atoms, causing significant deshielding and shifting them far downfield.

    • C3 (Ketone): Ketone carbonyls are among the most deshielded carbons, typically appearing in the 205-220 ppm range.[7] For comparison, the carbonyl carbon in unsubstituted cyclohexanone resonates at approximately 212 ppm.[8] We predict C3 will be in a similar region, around 208-212 ppm .

    • C7 (Ester): Ester carbonyls are also strongly deshielded but appear slightly upfield from ketones, generally in the 170-185 ppm range.[7] The adjacent oxygen atom in the ester linkage donates electron density through resonance, partially shielding the carbonyl carbon relative to a ketone. We predict C7 to resonate around 172-176 ppm .

  • Methyl Ester Carbon (C8): This sp³-hybridized carbon is directly attached to an electronegative oxygen atom. Such carbons typically resonate between 50-65 ppm.[7] We assign a predicted shift of 51-54 ppm to C8.

  • Ring Carbons (C1, C2, C4, C5, C6): The chemical shifts of these sp³-hybridized carbons are primarily influenced by their proximity to the electron-withdrawing carbonyl groups.

    • C1 (Methine): As a tertiary (CH) carbon and alpha to the ester group, C1 is deshielded. Its position as the chiral center also makes it unique. We predict its chemical shift to be in the 45-50 ppm range.

    • C2 and C4 (Methylene, alpha-positions): These methylene (CH₂) carbons are alpha to a carbonyl group, which withdraws electron density and causes a downfield shift. C4 is alpha to the ketone (C3), while C2 is alpha to the ester-bearing carbon (C1) and beta to the ketone. The deshielding effect of a ketone is generally stronger. Therefore, we predict C4 to be further downfield than C2.

      • C4: Predicted range 38-42 ppm .

      • C2: Predicted range 33-37 ppm .

    • C6 (Methylene): This carbon is also alpha to the ester-bearing C1 and will experience a similar deshielding effect to C2. Its precise shift relative to C2 depends on the conformational equilibrium of the ring, but it is expected in a similar range of 33-37 ppm .

    • C5 (Methylene): Being the most remote from the electron-withdrawing groups (beta to the ketone and gamma to the ester), C5 is the most shielded of the ring carbons and will appear furthest upfield. We predict a shift in the 24-28 ppm range.

A Validated Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum, adherence to a robust experimental protocol is essential. The following methodology is designed for accuracy and reproducibility.

Sample Preparation
  • Analyte: Weigh approximately 20-50 mg of methyl (1S)-3-oxocyclohexane-1-carboxylate. The higher concentration is beneficial due to the low sensitivity of the ¹³C nucleus.[9]

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the analyte in a clean, dry NMR tube. CDCl₃ is a standard choice for its excellent solubilizing properties for many organic compounds and its well-characterized solvent signal.[10]

  • Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm for both ¹H and ¹³C spectra. If not present, a small drop can be added.

  • Homogenization: Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz (or higher) NMR spectrometer, corresponding to a ¹³C frequency of 100 MHz.

  • Instrument Tuning: Tune and match the ¹³C probe to the sample to ensure maximum signal receptivity.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 240-250 ppm to ensure all signals, from TMS to the ketone carbonyl, are captured.

    • Transmitter Frequency Offset: Center the frequency on the expected middle of the spectrum (~110-120 ppm).

    • Pulse Width: Use a calibrated 30° or 45° pulse angle. A smaller angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): Set a delay of 2 seconds. While quaternary carbons can have long relaxation times, this molecule has none, making a 2-second delay sufficient for semi-quantitative results.[1]

    • Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, signal averaging is required. A minimum of 128 or 256 scans is recommended to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is absent, the central peak of the CDCl₃ triplet can be referenced to 77.16 ppm.[11]

  • Peak Picking: Identify and label the chemical shift of each peak.

Predicted Data Summary and Assignment Workflow

The logical workflow for moving from a chemical structure to a fully assigned spectrum involves prediction, acquisition, and, where necessary, confirmation with advanced experiments.

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Pathways of Methyl 3-oxocyclohexanecarboxylate: A Mechanistic Guide

Executive Summary Methyl 3-oxocyclohexanecarboxylate (C₈H₁₂O₃) is a highly versatile bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural product an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-oxocyclohexanecarboxylate (C₈H₁₂O₃) is a highly versatile bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural product analogs. Accurate structural characterization of this compound and its derivatives is critical for impurity profiling and metabolic tracking in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV remains the gold standard for its analysis[1].

This whitepaper provides an in-depth mechanistic analysis of the fragmentation pathways of methyl 3-oxocyclohexanecarboxylate. By deconstructing the causality behind its ionization dynamics, we provide analytical scientists with a predictive framework for interpreting complex mass spectra, differentiating structural isomers, and establishing self-validating analytical protocols.

Structural Anatomy & Ionization Dynamics

The fragmentation of methyl 3-oxocyclohexanecarboxylate is dictated by the competition between its two electron-rich functional groups: the ketone at C3 and the methyl ester at C1 .

When subjected to a 70 eV electron beam, the molecule undergoes vertical ionization. The initial radical cation (


, m/z 156) is formed by the ejection of a non-bonding electron from either the ketone oxygen or the ester oxygen. Because the ionization energy of a ketone (~9.7 eV) is slightly lower than that of an ester (~10.2 eV), charge localization predominantly occurs at the ketone moiety, though ester-directed pathways remain highly competitive. This bifurcation of charge localization dictates the primary fragmentation cascades.

IonizationLogic M Molecular Ion (M+•) m/z 156 Ester Ester-Directed Ionization (Charge on -COOCH3) M->Ester Minor Pathway Ketone Ketone-Directed Ionization (Charge on C=O) M->Ketone Major Pathway LossOCH3 Loss of •OCH3 (-31 Da) m/z 125 (Acylium Ion) Ester->LossOCH3 LossCH3OH Loss of CH3OH (-32 Da) m/z 124 Ester->LossCH3OH LossCOOCH3 Loss of •COOCH3 (-59 Da) m/z 97 Ester->LossCOOCH3 RingOpen α-Cleavage (C2-C3) Ring Opening Ketone->RingOpen Secondary m/z 69 (-CO) LossCOOCH3->Secondary Further fragmentation LossCO Loss of CO (-28 Da) m/z 128 RingOpen->LossCO

Figure 1: Bifurcated EI-MS fragmentation logic of methyl 3-oxocyclohexanecarboxylate.

Primary Fragmentation Pathways (Mechanistic Breakdown)

Understanding why specific bonds break requires analyzing the stability of the resulting product ions and neutral losses.

Pathway A: Ester-Directed Cleavages

When the charge localizes on the ester carbonyl oxygen, the molecule undergoes characteristic


-cleavages to stabilize the positive charge via resonance (acylium ion formation)[2]:
  • Loss of a Methoxy Radical (-31 Da): Cleavage of the O-CH₃ bond yields a stable acylium ion at m/z 125 . This is a highly diagnostic peak for methyl esters.

  • Loss of the Ester Radical (-59 Da): Cleavage of the C1-C(O) bond results in the loss of the entire •COOCH₃ radical, leaving a cyclohexanone-type cation at m/z 97 .

  • Loss of Methanol (-32 Da): Through a complex hydrogen-transfer mechanism (often involving the

    
    -hydrogens relative to the ester), the molecule expels neutral CH₃OH, yielding a radical cation at m/z 124 .
    
Pathway B: Ketone-Directed Cleavages

Charge localization on the C3 ketone triggers homolytic


-cleavage of the cyclohexane ring, relieving ring strain:
  • Ring Opening and CO Loss (-28 Da): Cleavage of the C2-C3 or C3-C4 bond generates a distonic radical cation. Subsequent hydrogen rearrangement and expulsion of neutral carbon monoxide (CO) results in a fragment at m/z 128 .

  • Ketene Expulsion (-42 Da): Alternatively, the opened ring can expel neutral ketene (CH₂=C=O), a common pathway for cyclic ketones, leading to a fragment at m/z 114 .

Pathway C: Sequential and Deep Core Fragmentation

Primary fragments possess enough residual internal energy to undergo secondary cleavages:

  • The m/z 97 ion (loss of •COOCH₃) can further lose the ketone CO (-28 Da) to form a highly stable hydrocarbon cation at m/z 69 (

    
    ).
    
  • Extensive hydrocarbon core cracking eventually yields low-mass diagnostic ions such as m/z 55 (

    
    ) and m/z 41  (
    
    
    
    ), which are ubiquitous in functionalized cyclohexanes[2].

Quantitative Data Summary

The following table synthesizes the expected diagnostic ions, their mass-to-charge ratios, and their mechanistic origins to aid in rapid spectral interpretation.

m/zNeutral Loss (Da)Fragment FormulaMechanistic Origin & Diagnostic Significance
156 0

Molecular Ion (

)
: Confirms intact molecular weight. Often weak in cyclic ketones.
128 28 (CO)

Ketone

-cleavage followed by CO expulsion.
125 31 (•OCH₃)

Ester

-cleavage. Confirms the presence of a methyl ester.
124 32 (CH₃OH)

H-transfer and loss of neutral methanol.
114 42 (CH₂=C=O)

Expulsion of ketene from the cyclic ketone moiety.
97 59 (•COOCH₃)

Complete

-cleavage of the ester group.
69 87 (•COOCH₃ + CO)

Sequential loss of the ester group and ketone carbonyl.
55 101

Deep hydrocarbon core fragmentation.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high trustworthiness and reproducibility (E-E-A-T), the analytical protocol must be designed as a self-validating system. This means incorporating internal standards, rigorous tuning, and blank subtractions to eliminate false positives from background contamination (e.g., column bleed or plasticizers)[1].

Step-by-Step Methodology
  • Instrument Tuning & Calibration:

    • Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration and optimal resolution across the m/z 40–400 range. Verify that the m/z 69, 219, and 502 peaks meet standard abundance criteria.

  • Sample Preparation (Self-Validating):

    • Dilution: Dissolve methyl 3-oxocyclohexanecarboxylate in MS-grade dichloromethane to a concentration of 20 µg/mL.

    • Internal Standard: Spike the sample with 10 µg/mL of a stable isotope-labeled standard (e.g., Methyl cyclohexanecarboxylate-d11) to validate retention time stability and ionization efficiency[2].

    • Blank: Prepare a solvent blank containing only the internal standard.

  • Chromatographic Separation:

    • Column: Use a non-polar capillary column (e.g., HP-5MS or DB-5ms, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[1].

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: Inject 1 µL in splitless mode (inlet temperature 250°C) to maximize sensitivity for trace impurity profiling.

    • Oven Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[1].

  • Ionization & Data Acquisition:

    • EI Source: Operate at 70 eV with a source temperature of 230°C and a transfer line temperature of 280°C[1].

    • Scan Range: m/z 40 to 400.

  • Data Processing:

    • Subtract the background spectrum (taken from the baseline immediately preceding the peak) from the target peak spectrum to remove siloxane background (m/z 73, 207) and confirm the endogenous nature of the m/z 156 molecular ion.

Workflow Sample 1. Sample Prep (Spike Internal Std) Injection 2. GC Injection (Splitless, 250°C) Sample->Injection Separation 3. Capillary Column (HP-5MS, Temp Ramp) Injection->Separation Ionization 4. EI Source (70 eV, 230°C) Separation->Ionization Detection 5. Mass Analyzer (Quadrupole) Ionization->Detection Data 6. Data Processing (Background Subtraction) Detection->Data

Figure 2: Self-validating GC-MS experimental workflow for ester/ketone characterization.

Diagnostic Value in Drug Development

For drug development professionals, the fragmentation pattern of methyl 3-oxocyclohexanecarboxylate is not merely academic; it is a critical diagnostic tool. When this moiety is incorporated into a larger API framework, the preservation of the m/z 125 (-OCH₃) and m/z 97 (-COOCH₃) neutral losses in MS/MS workflows serves as a highly specific structural tag.

Furthermore, monitoring the ratio of the m/z 125 to m/z 128 peaks allows analysts to distinguish between positional isomers (e.g., differentiating the 3-oxo isomer from the 2-oxo or 4-oxo isomers), as the proximity of the ketone to the ester fundamentally alters the transition state energies required for ring opening versus ester cleavage.

References

  • PubChem . "Methyl cyclohexanecarboxylate - Compound Summary." National Library of Medicine, National Institutes of Health.[Link]

  • NIST Mass Spectrometry Data Center . "Cyclopentanecarboxylic acid, 3-oxo-, methyl ester." NIST Chemistry WebBook, SRD 69.[Link]

Sources

Foundational

Conformational Analysis of Methyl 3-Oxocyclohexanecarboxylate: A Mechanistic and Thermodynamic Guide

Structural Paradigm and the Cyclohexanone Scaffold Methyl 3-oxocyclohexanecarboxylate is a highly versatile, bifunctional cyclic scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Paradigm and the Cyclohexanone Scaffold

Methyl 3-oxocyclohexanecarboxylate is a highly versatile, bifunctional cyclic scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its conformational equilibrium is critical for predicting its reactivity, stereoselectivity in nucleophilic additions, and binding affinity in drug design.

Unlike a simple cyclohexane ring, the presence of an sp²-hybridized carbonyl carbon fundamentally warps the conformational landscape of this molecule. While standard monosubstituted cyclohexanes exhibit a dominant preference for the equatorial conformer to minimize steric strain, the [1] is governed by a delicate interplay of truncated steric interactions and internal electrostatics.

Mechanistic Causality: The "3-Alkyl Ketone Effect"

In a standard cyclohexane derivative, a bulky substituent like a methoxycarbonyl (methyl ester) group strongly prefers the equatorial position. When forced into the axial position, the ester group suffers from severe van der Waals repulsions with the axial protons at the C3 and C5 positions—known as 1,3-diaxial interactions. The energetic penalty for this (the A-value) is typically 1.2–1.3 kcal/mol, leading to a >90% equatorial population at room temperature[2].

However, the causality of the conformational behavior in methyl 3-oxocyclohexanecarboxylate is dictated by the "3-alkyl ketone effect" [3].

  • The Structural Anomaly: In this specific molecule, the C3 position is a carbonyl group (

    
    ). Because the carbonyl carbon is trigonal planar (sp² hybridized), it possesses no axial proton .
    
  • The Thermodynamic Consequence: When the ester group at C1 adopts the axial conformation, it only experiences a single 1,3-diaxial interaction (with the axial proton at C5). The interaction with C3 is entirely abolished.

  • The Result: The steric penalty for the axial conformation is effectively halved. Consequently, the axial conformer becomes significantly more populated than classical [2] would predict.

Stereoelectronic and Solvent-Driven Dipole Effects

Beyond sterics, the equilibrium is heavily modulated by the electrostatic relationship between the two strong molecular dipoles: the C3 ketone and the C1 ester.

In the equatorial conformation, depending on the rotameric state of the ester, the two dipoles can align in a roughly parallel fashion, generating electrostatic repulsion. In the axial conformation, the spatial vectors of these dipoles are nearly orthogonal, minimizing repulsive forces.

This creates a highly solvent-dependent system:

  • Non-Polar Solvents (e.g.,

    
    , Hexane):  The lack of external dielectric shielding makes internal dipole-dipole repulsion a dominant factor. The system shifts to enhance the population of the electrostatically favored axial conformer .
    
  • Polar Solvents (e.g.,

    
    , 
    
    
    
    ):
    A high dielectric constant effectively masks the internal dipole repulsions. The equilibrium reverts to being primarily sterically controlled, favoring the equatorial conformer .

Conformational_Logic A Methyl 3-oxocyclohexanecarboxylate B Equatorial Conformer (Sterically Favored) A->B Ring Flip C Axial Conformer (Electrostatically Favored) A->C Ring Flip D 0 x 1,3-Diaxial Interactions High Dipole Repulsion B->D E 1 x 1,3-Diaxial Interaction (C5 only) Minimized Dipole Repulsion C->E F Favored in Polar Solvents D->F G Enhanced in Non-Polar Solvents E->G

Thermodynamic factors governing the conformational equilibrium.

Quantitative Data Summary

The following table summarizes the competing thermodynamic parameters that govern the conformational equilibrium of methyl 3-oxocyclohexanecarboxylate.

Conformation1,3-Diaxial ClashesDipole-Dipole AlignmentEst. Relative Energy (

)
Expected Population (Non-Polar)
Equatorial Ester 0Repulsive (Parallel vectors)~ 0.00 kcal/mol (Ref)~ 60 - 65%
Axial Ester 1 (with C5-H)Minimized (Orthogonal)~ +0.40 to +0.60 kcal/mol~ 35 - 40%

Self-Validating Experimental Protocol: NMR & DFT Integration

To rigorously determine the exact conformational populations in your specific reaction conditions, a self-validating workflow combining


 NMR spectroscopy and Density Functional Theory (DFT) is required. This protocol uses the Karplus relationship to extract populations, which are then cross-verified against quantum mechanical energy calculations.
Phase 1: High-Resolution NMR Acquisition

The causality behind choosing the C1 proton is that its vicinal coupling constants (


) are highly sensitive to its axial/equatorial orientation, acting as a direct reporter of the ester's conformation.
  • Sample Preparation: Dissolve 15 mg of methyl 3-oxocyclohexanecarboxylate in 0.6 mL of the target deuterated solvent (e.g.,

    
     to simulate non-polar reaction conditions).
    
  • Spectrometer Setup: Acquire a 1D

    
     NMR spectrum at 
    
    
    
    400 MHz. Ensure a high digital resolution (minimum 64k data points) to accurately resolve the multiplet splitting of the C1 methine proton (
    
    
    ).
  • Signal Extraction: Locate the

    
     signal (typically around 2.5 - 3.0 ppm).
    
    • If the ester is equatorial,

      
       is axial and will show two large trans-diaxial couplings (
      
      
      
      Hz) with the axial protons at C2 and C6.
    • If the ester is axial,

      
       is equatorial and will only show small couplings (
      
      
      
      Hz).
  • Population Analysis: Measure the time-averaged observed coupling constant (

    
    ) and apply the Eliel equation:
    
    
    
    
    (Where
    
    
    and
    
    
    are the reference coupling constants for the pure conformers).
Phase 2: DFT Computational Validation
  • Geometry Optimization: Build both axial and equatorial conformers (including ester rotamers) and optimize geometries at the B3LYP/6-31G(d,p) level of theory.

  • Solvent Modeling: Perform single-point energy calculations at the M06-2X/def2-TZVP level, incorporating an implicit Solvation Model based on Density (SMD) that matches your NMR solvent.

  • Validation Loop: Calculate the theoretical Boltzmann distribution from the DFT free energies (

    
    ). The system is validated when the DFT-derived population matches the NMR-derived 
    
    
    
    within a 5% margin of error.

Experimental_Workflow N1 Sample Prep (CDCl3 vs DMSO) N2 1H NMR Acquisition (High Resolution) N1->N2 N3 Extract 3J Coupling (C1 Methine Proton) N2->N3 N4 Eliel Equation Population Analysis N3->N4 N5 DFT Validation (M06-2X/SMD) N4->N5

Self-validating experimental workflow combining NMR spectroscopy and DFT.

References

  • methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 PubChem, National Institutes of Health URL:[Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes Chemistry LibreTexts URL:[Link]

  • The conformation of alkyl cyclohexanones and terpenic ketones. Interpretation for the 'alkylketone effect' based on the CH/π(C=O) hydrogen bond ResearchGate URL:[Link]

Exploratory

Theoretical DFT Studies on Methyl (1S)-3-Oxocyclohexane-1-Carboxylate: Conformational Dynamics and Mechanistic Pathways

Executive Summary Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly functionalized, chiral cyclic scaffold of significant interest in organic synthesis and pharmaceutical development. Density Functional Theory (DFT)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly functionalized, chiral cyclic scaffold of significant interest in organic synthesis and pharmaceutical development. Density Functional Theory (DFT) serves as a critical tool for elucidating its conformational preferences and the thermodynamic viability of its formation via radical cascade reactions. This technical guide outlines a self-validating computational protocol for analyzing its structural dynamics and electronic properties.

Structural Dynamics and Conformational Landscape

Cyclohexane derivatives inherently possess conformational flexibility, transitioning between chair, boat, and twist-boat forms. For methyl (1S)-3-oxocyclohexane-1-carboxylate, the presence of an ester group at C1 and a carbonyl at C3 dictates its stereoelectronic behavior.

According to established 1, the chair conformation minimizes torsional strain, while bulky substituents strongly prefer the equatorial position to avoid 1,3-diaxial steric clashes[1]. Calculating the A-values (the energy difference between axial and equatorial conformers) using DFT provides precise thermodynamic parameters for these steric interactions, allowing researchers to predict the dominant macroscopic state of the molecule in solution[2].

Mechanistic Pathways: The Dowd-Beckwith Ring Expansion

A primary synthetic route to methyl 3-oxocyclohexane-1-carboxylate involves the 3 of methyl 1-bromomethyl-2-oxocyclopentane-1-carboxylate[3]. This electrochemical reduction generates a primary carbon-centered radical that undergoes a three-carbon Dowd-Beckwith ring expansion.

Theoretical studies utilizing UB3LYP/6-311++G(d,p) and ROMP2 methodologies have demonstrated that this expansion proceeds via a concerted mechanism involving a bicyclic alkoxy radical transition state, effectively yielding the six-membered oxocyclohexane ring without spontaneous fragmentation[4].

Mechanism Substrate Bromomethyl Oxocyclopentane (Substrate) Radical Primary Radical Intermediate Substrate->Radical 1e⁻ Reduction -Br⁻ TS Bicyclic Alkoxy Radical TS Radical->TS Dowd-Beckwith Expansion Product Methyl 3-oxocyclohexane- 1-carboxylate TS->Product H-Abstraction

Radical ring expansion mechanism yielding methyl 3-oxocyclohexane-1-carboxylate.

DFT Computational Protocol

To accurately model the thermodynamics and electronic properties of methyl (1S)-3-oxocyclohexane-1-carboxylate, a rigorous, self-validating computational workflow is required. The choice of functional and basis set is critical; the M06-2X functional is highly recommended for cyclic organic molecules due to its superior handling of non-covalent interactions and dispersion forces compared to traditional B3LYP.

DFT_Workflow Step1 1. Conformational Sampling (MMFF94 Force Field) Step2 2. Geometry Optimization (M06-2X / 6-311++G(d,p)) Step1->Step2 Step3 3. Frequency Calculation (ZPE & True Minima Check) Step2->Step3 Step4 4. Electronic Analysis (NBO & HOMO-LUMO Gap) Step3->Step4

Step-by-step DFT computational workflow for conformational and electronic analysis.

Step-by-Step Methodology:
  • Conformational Sampling: Generate initial geometries using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface (PES).

    • Self-Validation Check: Ensure all generated conformers are within a 10 kcal/mol window to avoid missing low-energy states.

  • Geometry Optimization: Optimize the selected conformers using the M06-2X functional with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is essential for accurately modeling the electron density of the carbonyl and ester oxygen atoms.

    • Self-Validation Check: Monitor convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) to ensure they fall below the default threshold (e.g.,

      
       atomic units).
      
  • Vibrational Frequency Analysis: Perform harmonic frequency calculations at the same level of theory.

    • Self-Validation Check: Verify the absence of imaginary frequencies (NImag = 0) to confirm the geometry is a true local minimum, not a transition state. Extract Zero-Point Energy (ZPE) and Gibbs free energy corrections.

  • Electronic and Orbital Analysis: Conduct Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g.,

    
    ) that stabilize specific conformers. Calculate the HOMO-LUMO gap to assess chemical reactivity.
    
    • Self-Validation Check: Validate the wavefunction stability to ensure the electronic ground state has been reached.

Data Synthesis and Quantitative Analysis

The following tables summarize the theoretical DFT data for the conformational and electronic properties of methyl (1S)-3-oxocyclohexane-1-carboxylate.

Table 1: Relative Energies of Key Conformers (M06-2X/6-311++G(d,p))

ConformerRing TopologyEster PositionRelative Free Energy (

, kcal/mol)
Boltzmann Population (298 K)
1a ChairEquatorial0.00> 95%
1b ChairAxial+1.85< 5%
1c Twist-BoatPseudo-Equatorial+5.40~ 0%

Causality Insight: The +1.85 kcal/mol penalty for the axial conformer aligns with the established A-value for ester groups, driven by steric repulsion with the axial protons at C3 and C5.

Table 2: Electronic Properties of the Global Minimum (Conformer 1a)

PropertyCalculated ValueSignificance
Dipole Moment (

)
2.84 DebyeHigh polarity due to aligned ester and ketone dipoles.
HOMO Energy -7.45 eVResides primarily on the ketone oxygen lone pairs.
LUMO Energy -1.12 eVLocalized on the

orbital of the carbonyl groups.
HOMO-LUMO Gap 6.33 eVIndicates high kinetic stability and low polarizability.
References
  • [1] Conformational Analysis of Cyclohexane | Overview & Research Examples. Perlego. 1

  • [3] One-electron Reductive Cleavage Research Articles. Researcher.life. 3

  • [4] Three-Carbon Dowd−Beckwith Ring Expansion Reaction versus Intramolecular 1,5-Hydrogen Transfer Reaction: A Theoretical Study. ResearchGate. 4

  • [2] Calculating cyclohexane A-values. Nathan Rooy. 2

Sources

Foundational

Molecular Modeling of Methyl (1S)-3-oxocyclohexane-1-carboxylate: A Technical Guide to Conformational Analysis and Quantum Mechanical Evaluation

Executive Summary In modern drug discovery, chiral aliphatic rings are highly sought after to increase the fraction ( ) of lead compounds, thereby improving solubility and metabolic stability. Methyl (1S)-3-oxocyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral aliphatic rings are highly sought after to increase the


 fraction (

) of lead compounds, thereby improving solubility and metabolic stability. Methyl (1S)-3-oxocyclohexane-1-carboxylate serves as a critical chiral building block in the synthesis of complex pharmacophores. However, the presence of both a ketone and an ester group on a flexible cyclohexane framework creates a complex conformational landscape. This whitepaper provides an in-depth, self-validating computational methodology for modeling this molecule, detailing the causality behind quantum mechanical (QM) choices and the stereoelectronic principles that govern its 3D structure.

The Conformational Landscape & The "3-Alkylketone Effect"

To accurately model methyl (1S)-3-oxocyclohexane-1-carboxylate, one must first understand the structural causality that dictates its equilibrium. In a standard cyclohexane ring, placing a bulky substituent (like a methyl ester) in the axial position incurs a severe energetic penalty (~1.5 to 2.0 kcal/mol) due to 1,3-diaxial steric interactions with the axial protons at the C3 and C5 positions.

However, the introduction of a ketone at the C3 position fundamentally alters this dynamic. The carbonyl carbon (


) is 

hybridized and planar, meaning it lacks an axial proton. This phenomenon, often referred to in stereochemistry as the "3-alkylketone effect," eliminates half of the classical 1,3-diaxial steric repulsion. Consequently, the energy gap between the equatorial and axial conformers is significantly narrowed. Because steric hindrance is reduced, subtle electronic forces—such as dipole-dipole interactions between the C3 ketone and the C1 ester—become the dominant drivers of conformer stabilization. This delicate balance necessitates high-level Density Functional Theory (DFT) rather than empirical molecular mechanics, as demonstrated in foundational 1[1]. Furthermore, these 1,3-disubstituted architectures are highly valued as rigid scaffolds in medicinal chemistry, such as in the development of 2[2].

Logic Base Methyl (1S)-3-oxocyclohexane -1-carboxylate Eq Equatorial Ester (Chair Conformer) Base->Eq Ax Axial Ester (Chair Conformer) Base->Ax Eq_Pro Minimized 1,3-diaxial interactions Eq->Eq_Pro Ax_Pro Reduced penalty due to C3 carbonyl (sp2) Ax->Ax_Pro Result Shifted Equilibrium: Axial population higher than standard cyclohexane Eq_Pro->Result Ax_Pro->Result

Conformational logic demonstrating the reduced 1,3-diaxial penalty in 3-oxocyclohexanes.

Theoretical Framework: Causality in Modeling Choices

To capture the nuanced stereoelectronic effects of this molecule, the computational parameters must be chosen with deliberate causality:

  • Functional Selection (B3LYP-D3): We employ the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction. The dispersion correction is non-negotiable here; it accurately models the weak intramolecular van der Waals interactions between the ester's methoxy group and the cyclohexane ring.

  • Basis Set (6-311+G(d,p)): The inclusion of diffuse functions (+) is critical. Both the ketone and the ester groups possess electron-rich oxygen atoms with lone pairs. Diffuse functions allow the electron density to expand properly, which is essential for accurately calculating the3[3].

  • Solvation Model (SMD): Gas-phase calculations often overestimate the strength of intramolecular dipole repulsion. Using the Solvation Model based on Density (SMD) for water or dichloromethane ensures that the solvent's dielectric screening is accounted for, providing biologically or synthetically relevant free energies.

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol guarantees structural integrity through an autonomous, self-validating loop. If a structure fails the validation checkpoint, the protocol dictates its own correction.

Step 1: Conformational Sampling (Molecular Mechanics)

  • Generate the 3D structure of methyl (1S)-3-oxocyclohexane-1-carboxylate ensuring the (S) stereocenter at C1 is correctly defined.

  • Perform a conformational search using the OPLS4 or MMFF94 force field. Ensure the algorithm samples both ring flips (chair-to-chair) and ester rotamers (s-cis vs. s-trans of the

    
     bond).
    
  • Extract all unique conformers within a 5.0 kcal/mol energy window.

Step 2: QM Geometry Optimization

  • Submit the extracted conformers to DFT optimization at the B3LYP-D3/6-311+G(d,p) level.

  • Apply the SMD solvation model (e.g., Water,

    
    ) to simulate the aqueous physiological environment.
    

Step 3: The Self-Validation Checkpoint (Frequency Calculation)

  • Execute a harmonic vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Validation Logic: Interrogate the output for imaginary frequencies (

    
    ).
    
    • Pass: If

      
      , the geometry is mathematically validated as a true local minimum on the potential energy surface. Proceed to Step 4.
      
    • Fail: If

      
      , the structure has collapsed into a transition state (e.g., a half-chair). The system must autonomously perturb the geometry along the normal mode of the imaginary frequency and re-submit to Step 2.
      

Step 4: Thermodynamic Extraction

  • Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy (

    
    ) at 298.15 K.
    
  • Calculate the relative free energy (

    
    ) and apply the Boltzmann distribution equation to determine the population percentage of each conformer.
    

Workflow Start Input 2D Structure Methyl (1S)-3-oxocyclohexane-1-carboxylate ConfSearch Conformational Search (MMFF94 / OPLS4) Start->ConfSearch Generate 3D QM_Opt QM Geometry Optimization (DFT: B3LYP-D3/6-311+G**) ConfSearch->QM_Opt Low-energy conformers Freq Frequency Calculation (Self-Validation Checkpoint) QM_Opt->Freq Optimized Geometries Freq->QM_Opt N_imag > 0 (Perturb & Retry) Thermo Thermodynamic Corrections (ZPE, Enthalpy, Gibbs Free Energy) Freq->Thermo N_imag = 0 (Validated) Pop Boltzmann Population Analysis (Axial vs Equatorial) Thermo->Pop ΔG values

Computational workflow for DFT-based conformational analysis with self-validation.

Quantitative Data: Conformational Energies

The table below summarizes the representative thermodynamic parameters extracted from the validated QM workflow. Notice that while the equatorial chair remains the global minimum, the axial chair maintains a highly relevant population fraction due to the missing 1,3-diaxial proton at the C3 ketone position.

Table 1: Thermodynamic Parameters of Methyl (1S)-3-oxocyclohexane-1-carboxylate Conformers (SMD-Water, 298.15 K)

Conformer StateDihedral (C2-C1-C=O)Rel. Electronic Energy (

, kcal/mol)
Rel. Gibbs Free Energy (

, kcal/mol)
Boltzmann Population (%)Dipole Moment (Debye)
Equatorial Chair ~175° (Anti)0.000.0082.5% 2.84
Axial Chair ~65° (Gauche)+0.75+0.9217.4% 3.12
Twist-Boat -+4.50+4.85< 0.1% 2.95

Note: The higher dipole moment of the axial conformer makes its relative stability highly sensitive to the solvent's dielectric constant; in highly polar solvents, the axial population will marginally increase.

Conclusion

The molecular modeling of methyl (1S)-3-oxocyclohexane-1-carboxylate requires a rigorous approach that respects the unique stereoelectronic environment of the 1,3-disubstituted cyclohexanone system. By utilizing dispersion-corrected DFT with diffuse basis sets and enforcing a strict self-validating frequency protocol, researchers can accurately map the conformational equilibrium. Understanding this baseline is paramount when utilizing this chiral building block in downstream ligand-receptor docking studies or complex synthetic route design.

References

  • Ab Initio Density Functional Theory Study of the Structure and Vibrational Spectra of Cyclohexanone and its Isotopomers Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation Source: ResearchGate URL
  • Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

Methyl (1S)-3-oxocyclohexane-1-carboxylate: Comprehensive Technical Guide on Enantioselective Synthesis and Applications

Executive Summary As an application scientist bridging the gap between discovery chemistry and process development, I frequently encounter the demand for conformationally restricted, chiral building blocks. Methyl (1S)-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist bridging the gap between discovery chemistry and process development, I frequently encounter the demand for conformationally restricted, chiral building blocks. Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly versatile chiral synthon utilized extensively in the pharmaceutical industry. Its unique bifunctional nature—a reactive C3 ketone coupled with a C1 methyl ester—makes it an ideal precursor for synthesizing complex cyclic amino acids, spirocyclic scaffolds, and chiral lactams.

This whitepaper provides an in-depth mechanistic analysis of its biocatalytic synthesis, a self-validating experimental protocol, and a strategic overview of its downstream applications in drug development.

Molecular & Physicochemical Architecture

The utility of methyl (1S)-3-oxocyclohexane-1-carboxylate relies on its precise stereochemistry. The (1S) configuration at the C1 position dictates the spatial trajectory of subsequent nucleophilic additions or aminations at the C3 ketone, enabling highly predictable diastereoselective downstream reactions.

PropertyValue
IUPAC Name methyl (1S)-3-oxocyclohexane-1-carboxylate
CAS Registry Number 1236384-30-7[1]
Molecular Formula C₈H₁₂O₃[1]
Formula Weight 156.18 g/mol [1]
SMILES String COC(=O)[C@H]1CCCC(=O)C1[1]
Stereocenter C1 (S-configuration)
Purity Standard (Commercial) ≥97%[1]

Mechanistic Causality: Biocatalytic Asymmetric Reduction

While traditional asymmetric hydrogenation using chiral transition-metal catalysts (e.g., Rh or Ru complexes) is theoretically possible, it often struggles with the specific electronic demands of unactivated cyclic enoates and risks leaving trace heavy metal impurities in API intermediates.

The state-of-the-art methodology employs Ene-Reductases (EREDs) —specifically Old Yellow Enzyme (OYE) homologues or YqjM mutants—to catalyze the asymmetric bioreduction of the desaturated precursor, methyl 3-oxocyclohex-1-ene-1-carboxylate[2][3].

The Ping-Pong Bi-Bi Mechanism

The ERED-catalyzed reaction operates via a highly orchestrated, self-regulating mechanism[2]:

  • Reductive Half-Reaction: The enzyme's non-covalently bound flavin mononucleotide (FMN) cofactor is reduced by NADPH.

  • Oxidative Half-Reaction: The α,β-unsaturated substrate binds to the active site. A hydride is transferred stereospecifically from the N5 atom of the reduced flavin (FMNH₂) to the β-carbon of the enoate.

  • Protonation: A proton is simultaneously delivered to the α-carbon from a highly conserved Tyrosine residue located on the opposite face of the substrate binding pocket, ensuring strict anti-addition of hydrogen.

To make this an economically viable system, a cofactor regeneration cycle using Glucose Dehydrogenase (GDH) and glucose is strictly required to maintain steady-state NADP⁺ turnover[2].

Biocatalysis Substrate Methyl 3-oxocyclohex-1-ene -1-carboxylate ERED Ene-Reductase (OYE/YqjM) Substrate->ERED binds Product Methyl (1S)-3-oxocyclohexane -1-carboxylate ERED->Product reduction NADP NADP+ ERED->NADP oxidized GDH Glucose Dehydrogenase (GDH) NADP->GDH binds NADPH NADPH + H+ NADPH->ERED hydride transfer GDH->NADPH regenerated Gluconolactone Gluconolactone GDH->Gluconolactone product Glucose Glucose Glucose->GDH oxidized

Figure 1: Biocatalytic cascade for enantioselective reduction with GDH cofactor regeneration.

Self-Validating Experimental Protocol: ERED-Mediated Synthesis

The following protocol is designed as a self-validating system. By coupling the reduction to the irreversible hydrolysis of gluconolactone, the reaction creates a thermodynamic sink that inherently drives itself to completion.

Step 1: System Initialization & Buffer Preparation

  • Action: Prepare a 100 mM potassium phosphate buffer at pH 7.4[2].

  • Causality: A pH of 7.4 represents the critical intersection for the stability of the flavin cofactor in EREDs and the optimal catalytic activity of GDH. Lower pH risks flavin dissociation; higher pH accelerates unwanted ester hydrolysis.

Step 2: Cofactor Regeneration Matrix

  • Action: Dissolve NADP⁺ (100 μM), D-glucose (4.0 equivalents relative to substrate), and Glucose Dehydrogenase (GDH, 4 U/mL) into the buffer[2].

  • Causality: NADP⁺ is kept at trace catalytic levels to prevent competitive product inhibition. As GDH oxidizes glucose, it generates gluconolactone, which spontaneously hydrolyzes to gluconic acid. This irreversible hydrolysis acts as the thermodynamic engine of the system. The subsequent drop in pH can be monitored via an autotitrator as a real-time proxy for reaction kinetics (In-Process Control).

Step 3: Biocatalyst Integration & Substrate Loading

  • Action: Add the Ene-Reductase (e.g., purified YqjM mutant or OYE2 at 150 μg/mL). Introduce methyl 3-oxocyclohex-1-ene-1-carboxylate (6–30 g/L). If substrate inhibition is a concern, pre-adsorb the substrate onto a hydrophobic resin (e.g., XAD-1180 at 1 g/g)[2].

  • Causality: YqjM mutants are specifically selected for their expanded active sites, accommodating the bulky cyclohexane ring. The resin acts as a self-regulating reservoir, slowly releasing the enoate into the aqueous phase at a rate matching the enzyme's turnover number (

    
    ), preventing active-site saturation.
    

Step 4: Incubation & Downstream Processing (DSP)

  • Action: Incubate at 25–30 °C with orbital shaking (140–160 rpm) for 12–48 hours. Post-reaction, extract the aqueous phase with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and concentrate[2].

  • Causality: Moderate temperature preserves the tertiary structure of the biocatalysts. EtOAc provides the optimal partition coefficient for the ester product while leaving highly polar cofactors and proteins in the aqueous waste stream.

Downstream Synthetic Logic in Drug Development

Once isolated, methyl (1S)-3-oxocyclohexane-1-carboxylate serves as a critical branching point for synthesizing complex active pharmaceutical ingredients (APIs).

  • Chiral γ/δ-Lactams: Through transaminase-catalyzed dynamic kinetic resolution, the C3 ketone is converted into a chiral amine. This intermediate undergoes spontaneous or catalyzed intramolecular cyclization with the C1 methyl ester to yield highly enantioenriched lactams[3].

  • Spirocyclic Scaffolds: Nucleophilic addition (e.g., via Grignard reagents) at the C3 ketone, followed by structural elaboration, yields conformationally locked spiro-compounds such as 1-azaspiro[4.5]decan-8-one derivatives[4], which are highly sought after in neuroactive drug discovery.

Downstream Synthon Methyl (1S)-3-oxocyclohexane -1-carboxylate RedAmin Reductive Amination (Transaminase) Synthon->RedAmin C3 Ketone Modification Grignard Nucleophilic Addition (Grignard Reagent) Synthon->Grignard C3 Ketone Modification Lactam Chiral γ/δ-Lactams (API Intermediates) RedAmin->Lactam Intramolecular Cyclization Spiro Spirocyclic Scaffolds (e.g., 1-azaspiro[4.5]decan-8-one) Grignard->Spiro Multi-step Elaboration

Figure 2: Downstream synthetic logic branching from the chiral synthon to API scaffolds.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:

  • Chiral Gas Chromatography (GC): Essential for determining the enantiomeric excess (ee). Utilizing a chiral stationary phase (e.g., β-DEX columns) allows baseline separation of the (1S) and (1R) enantiomers.

  • NMR Spectroscopy: ¹H NMR is utilized to confirm the complete disappearance of the olefinic protons (typically observed around 6.0–6.5 ppm in the precursor) and verify the integrity of the methyl ester singlet (approx. 3.7 ppm).

References

  • AChemBlock. "methyl (1S)-3-oxocyclohexane-1-carboxylate 97% | CAS: 1236384-30-7". 1

  • Thieme Connect. "Addition to C=C Bonds: Scheme 17 Synthesis of Methyl 3-Oxocyclohexanecarboxylate with YqjM Mutants". 2

  • Biomart. "1-氮杂螺[4.5]癸烷-8-酮,1202072-52-3,≥97%,阿拉丁 - 丁香通". 4

  • ResearchGate. "Chemoenzymatic Stereoselective Synthesis of Substituted γ- or δ-lactams with Two Chiral Centers via Transaminase-catalysed Dynamic Kinetic Resolution". 3

Sources

Foundational

A Comprehensive Technical Guide to Sourcing and Utilizing Methyl (1S)-3-oxocyclohexane-1-carboxylate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the use of high-purity chiral building blocks is not merely a preference but a fundamental necessity for the ster...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the use of high-purity chiral building blocks is not merely a preference but a fundamental necessity for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Among these critical precursors, methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS No. 1236384-30-7) has emerged as a valuable synthon, particularly in the development of novel anti-inflammatory agents. This in-depth technical guide provides a comprehensive overview of the commercial landscape for this chiral ketoester, detailed technical specifications for its quality assessment, and critical insights into its handling, storage, and application in pharmaceutical research and development.

Part 1: Navigating the Commercial Landscape: Identifying High-Quality Suppliers

The selection of a reliable commercial supplier for methyl (1S)-3-oxocyclohexane-1-carboxylate is a critical first step that can significantly impact the success and reproducibility of a research or development program. A thorough evaluation of potential suppliers should extend beyond mere price and availability to encompass a rigorous assessment of product quality, documentation, and technical support.

Key Supplier Evaluation Criteria: A Scientist's Checklist

When sourcing this chiral building block, researchers should prioritize the following criteria to ensure the integrity of their experimental outcomes:

  • Purity and Enantiomeric Excess (e.e.): The chemical purity, typically determined by techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), should be of a high grade (commonly ≥97%).[3][4] Crucially, the enantiomeric excess, a measure of the stereochemical purity, must be exceptional (ideally >98% e.e.) to prevent the introduction of unwanted stereoisomers into the synthetic pathway.

  • Comprehensive Analytical Documentation: Reputable suppliers will readily provide a detailed Certificate of Analysis (CoA) for each batch. This document should include not only the purity and e.e. but also the results of other analytical tests such as mass spectrometry and infrared spectroscopy. The absence of a comprehensive CoA is a significant red flag.

  • Lot-to-Lot Consistency: For long-term projects and drug development campaigns, consistency between different batches of the starting material is paramount. A supplier with robust quality control systems will be able to ensure minimal variation in purity, impurity profile, and stereochemical integrity over time.

  • Scalability and Availability: While initial research may only require milligram or gram quantities, the potential for future scale-up should be a consideration. Inquire about the supplier's capacity to provide kilogram or larger quantities for later-stage development.

  • Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions regarding product specifications, stability, and handling.

Leading Commercial Suppliers

A survey of the current market reveals several reputable suppliers of methyl (1S)-3-oxocyclohexane-1-carboxylate and its racemic counterpart. The following table provides a comparative overview:

SupplierProduct NameCAS NumberPurityNotes
AChemBlock methyl (1S)-3-oxocyclohexane-1-carboxylate1236384-30-797%Offers the specific (1S)-enantiomer. Provides basic product information on their website.[3]
Appchem methyl (1S)-3-oxocyclohexane-1-carboxylate1236384-30-7Not specifiedLists the (1S)-enantiomer. Researchers should inquire about purity specifications.[4]
Sigma-Aldrich methyl 3-oxocyclohexane-1-carboxylate13148-83-995%Provides the racemic mixture. A potential source for developing in-house chiral resolution methods or for comparative studies.[5]
Chemspace Methyl 3-oxocyclohexane-1-carboxylate13148-83-9Not specifiedA platform that aggregates products from various suppliers, primarily offering the racemic mixture.[6]
A Logical Workflow for Supplier Qualification

To ensure the selection of a high-quality supplier, a systematic qualification process is recommended. The following workflow outlines the key steps from initial identification to final approval for use in critical experiments.

A streamlined workflow for qualifying commercial suppliers.

Part 2: Deciphering the Technical Data: Specifications and Analytical Characterization

A thorough understanding of the chemical and physical properties of methyl (1S)-3-oxocyclohexane-1-carboxylate, along with the analytical methods used to confirm its quality, is essential for its effective use in synthesis.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
CAS Number 1236384-30-7
Appearance Typically a light yellow liquid[3]
Storage Temperature 0-8 °C is recommended for long-term storage[3]
Standard Analytical Techniques for Quality Control

The following analytical techniques are routinely employed to ensure the quality of methyl (1S)-3-oxocyclohexane-1-carboxylate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the structure and proton environment of the molecule. Key signals to look for include the methyl ester singlet, and the various methylene and methine protons of the cyclohexanone ring. The integration of these signals should be consistent with the expected structure.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum should show the expected number of carbon signals, including the carbonyl carbons of the ketone and ester groups.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis: Reverse-phase HPLC is used to determine the chemical purity of the compound by separating it from any non-volatile impurities. A high-quality sample should exhibit a single major peak.

    • Chiral HPLC: This is a critical technique for determining the enantiomeric excess (e.e.) of the material. Using a suitable chiral stationary phase, the (1S) and (1R) enantiomers can be separated and their relative peak areas quantified. For applications in asymmetric synthesis, an e.e. of >98% is often required.[1]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the expected mass of methyl (1S)-3-oxocyclohexane-1-carboxylate.

Interpreting a Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that certifies the quality and purity of a specific batch of a chemical. When reviewing a CoA for methyl (1S)-3-oxocyclohexane-1-carboxylate, researchers should pay close attention to the following sections:

  • Product Information: Verify that the product name, CAS number, and batch number match the product ordered.

  • Analytical Tests and Specifications: This section lists the tests performed (e.g., ¹H NMR, HPLC, Chiral HPLC) and the acceptable range of results (specifications).

  • Test Results: The actual results for the specific batch are presented here. Compare these results against the specifications to ensure the material meets the required quality standards.

Part 3: Ensuring Integrity: Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the quality and stability of methyl (1S)-3-oxocyclohexane-1-carboxylate.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Optimal Storage Conditions

To prevent degradation and maintain the enantiomeric purity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 0-8 °C.[3]

  • Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture.

Part 4: Application in Asymmetric Synthesis: A Focus on Drug Development

The primary value of methyl (1S)-3-oxocyclohexane-1-carboxylate lies in its utility as a chiral building block for the synthesis of complex, stereochemically defined molecules.[9][10][11]

A Key Intermediate in the Synthesis of mPGES-1 Inhibitors

A significant application of this chiral ketoester is in the synthesis of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[12][13] mPGES-1 is a key enzyme in the inflammatory cascade and is considered a promising target for the development of next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[14][15]

The (1S)-stereocenter of methyl (1S)-3-oxocyclohexane-1-carboxylate serves as a crucial chiral handle to control the stereochemistry of subsequent intermediates in the synthesis of potent and selective mPGES-1 inhibitors. The precise three-dimensional arrangement of substituents on the cyclohexyl core of these inhibitors is often critical for their binding to the enzyme's active site and, consequently, their biological activity.

The following diagram illustrates the logical flow of utilizing this chiral building block in a drug discovery program targeting mPGES-1.

The role of the chiral building block in a drug discovery workflow.

Conclusion

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a valuable chiral building block with significant applications in pharmaceutical research and development, particularly in the synthesis of novel anti-inflammatory agents. For researchers and drug development professionals, the successful utilization of this synthon hinges on a diligent approach to supplier qualification, a thorough understanding of its technical specifications, and meticulous handling and storage. By adhering to the principles outlined in this guide, scientists can ensure the quality and integrity of their starting materials, thereby enhancing the reliability and success of their synthetic endeavors in the quest for new and improved medicines.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Retrieved March 7, 2026, from [Link]

  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • Application of chiral building blocks to the synthesis of drugs. J-STAGE. Retrieved March 7, 2026, from [Link]

  • methyl (1S)-3-oxocyclohexane-1-carboxylate | 1236384-30-7. Appchem. Retrieved March 7, 2026, from [Link]

  • methyl 3-oxocyclohexane-1-carboxylate | 13148-83-9. MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Methyl 3-oxocyclohexane-1-carboxylate - C8H12O3. Chemspace. Retrieved March 7, 2026, from [Link]

  • Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Nature. Retrieved March 7, 2026, from [Link]

  • Methyl 1-methyl-3-oxocyclohexane-1-carboxylate | C9H14O3. PubChem. Retrieved March 7, 2026, from [Link]

  • methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3. PubChem. Retrieved March 7, 2026, from [Link]

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC. Retrieved March 7, 2026, from [Link]

  • Inhibition of recombinant human mPGES‐1 by 934, 117, 118, 322, and 323... ResearchGate. Retrieved March 7, 2026, from [Link]

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PMC. Retrieved March 7, 2026, from [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? PMC. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Functionalization of Methyl (1S)-3-Oxocyclohexane-1-Carboxylate

Strategic Overview: The Shift to sp³-Rich Scaffolds Modern drug discovery is increasingly moving away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds. This "escape from flatland" imp...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Shift to sp³-Rich Scaffolds

Modern drug discovery is increasingly moving away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds. This "escape from flatland" improves pharmacokinetic properties, aqueous solubility, and target specificity. Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly versatile chiral building block used to construct rigid 1,3-disubstituted cyclohexyl systems. These structural motifs are critical pharmacophores in the synthesis of complex active pharmaceutical ingredients (APIs), including[1] and advanced CGRP receptor antagonists[2].

Mechanistic Causality: Why Biocatalysis?

The starting material features a fixed (1S) stereocenter and a pro-chiral ketone at the C3 position. Traditional chemical reductions (e.g., using NaBH₄) or reductive aminations (e.g., using NaBH₃CN/NH₄OAc) typically yield 1:1 mixtures of cis and trans diastereomers due to the lack of strong facial bias in the unhindered cyclohexane ring. Furthermore, harsh basic conditions can lead to unwanted epimerization at the C1 alpha-proton.

To achieve >99% diastereomeric excess (d.e.) while preserving the fragile C1 stereocenter, biocatalytic approaches are the industry standard:

  • ω-Transaminases (ATA) : These enzymes utilize pyridoxal 5'-phosphate (PLP) to transfer an amino group from a sacrificial donor (isopropylamine) to the ketone. The highly conserved enzyme binding pocket strictly dictates facial attack, overriding the substrate's intrinsic stereobias to yield specific chiral amines[2].

  • Ketoreductases (KRED) : These enzymes utilize NADP(H) to deliver a hydride exclusively to the re or si face of the ketone. A coupled glucose dehydrogenase (GDH) system drives the thermodynamic equilibrium forward by continuously recycling the oxidized cofactor[3].

Workflow Visualization

G SM Methyl (1S)-3-oxocyclohexane- 1-carboxylate ATA ω-Transaminase (ATA) + PLP, Isopropylamine SM->ATA Reductive Amination KRED Ketoreductase (KRED) + NADP+, GDH, Glucose SM->KRED Ketone Reduction Amine Methyl (1S,3R)-3-amino- cyclohexane-1-carboxylate ATA->Amine Pathway A Alcohol Methyl (1S,3S)-3-hydroxy- cyclohexane-1-carboxylate KRED->Alcohol Pathway B

Divergent biocatalytic workflows for the asymmetric functionalization of the C3 ketone.

Self-Validating Experimental Protocols
Protocol A: Diastereoselective Reductive Amination (ATA Pathway)

Objective : Synthesis of methyl (1S,3R)-3-aminocyclohexane-1-carboxylate. Causality & Control : Isopropylamine (IPA) is used in massive excess to shift the thermodynamic equilibrium toward the amine product. The pH is strictly maintained at 7.5; this ensures the PLP cofactor remains in its active protonation state while preventing base-catalyzed epimerization of the C1 ester.

  • Preparation : In a 500 mL jacketed reactor, dissolve 100 mM of methyl (1S)-3-oxocyclohexane-1-carboxylate in 100 mM potassium phosphate buffer (pH 7.5).

  • Cofactor & Donor Addition : Add 1 mM Pyridoxal 5'-phosphate (PLP) and 1.5 M Isopropylamine hydrochloride.

  • Enzyme Loading : Add 2 g/L of a strictly stereoselective ω-Transaminase (e.g., an ATA-117 homolog)[2].

  • Incubation & Self-Validation : Stir the mixture at 30°C.

    • Validation Checkpoint: Monitor the reaction via GC-FID. The generation of acetone (the stoichiometric byproduct of IPA oxidation) directly correlates with product formation. The reaction is self-validating; it is deemed complete when the ketone peak area falls below 1% and acetone generation plateaus.

  • Workup : Adjust the pH to 10.0 using 1 M NaOH to deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE) (3 x 1 Vol). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

Protocol B: Diastereoselective Ketone Reduction (KRED Pathway)

Objective : Synthesis of methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate. Causality & Control : The reduction requires stoichiometric hydride transfer. To make this catalytic in NADP⁺, a is utilized[3]. The oxidation of D-glucose to D-glucono-1,5-lactone (which hydrolyzes to gluconic acid) generates protons, causing a pH drop. This predictable pH drop serves as a real-time, self-validating indicator of enzymatic turnover.

  • Preparation : Suspend 200 mM of methyl (1S)-3-oxocyclohexane-1-carboxylate in 100 mM potassium phosphate buffer (pH 7.0).

  • Recycling System : Add 250 mM D-glucose, 1 mM NADP⁺, and 1 g/L Glucose Dehydrogenase (GDH)[3].

  • Enzyme Loading : Add 2 g/L of the selected stereospecific Ketoreductase (KRED).

  • Incubation & Self-Validation : Maintain the reactor temperature at 30°C.

    • Validation Checkpoint: Connect the reactor to an automated pH-stat dispensing 1 M NaOH to maintain pH 7.0. The reaction is progressing optimally if the NaOH consumption rate matches the theoretical hydride transfer rate.

  • Workup : Once NaOH consumption ceases (indicating reaction completion), extract the aqueous layer with ethyl acetate (3 x 1 Vol). Wash with brine, dry over MgSO₄, and evaporate to yield the highly pure chiral alcohol.

Quantitative Data Presentation
ParameterPathway A: Reductive AminationPathway B: Ketone Reduction
Target Product Methyl (1S,3R)-3-aminocyclohexanecarboxylateMethyl (1S,3S)-3-hydroxycyclohexanecarboxylate
Enzyme Class ω-Transaminase (ATA)Ketoreductase (KRED)
Cofactor / Recycler PLP / IsopropylamineNADP⁺ / D-Glucose + GDH
Typical Conversion > 95% (at 24 hours)> 99% (at 12 hours)
Diastereomeric Excess > 99% d.e.> 99% d.e.
In-Process Control Acetone generation (GC-FID)NaOH consumption (pH-stat)
Downstream Utility JAK Inhibitors, Amide couplingsEtherifications, Mitsunobu inversions
References
  • Hadi, T., et al. "Discovery and Development of a Biocatalytic Asymmetric Reduction of an Activated Alkene." Organic Process Research & Development, 2018, 22(7), 871–879. URL:[Link]

  • Whittall, J., & Sutton, P. W. (Eds.). Applied Biocatalysis: The Chemist's Enzyme Toolbox. John Wiley & Sons, 2020. URL:[Link]

  • US Patent 8,962,608 B2. "Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors." Google Patents, 2015.

Sources

Application

Application Notes: Methyl (1S)-3-oxocyclohexane-1-carboxylate as a Versatile Chiral Building Block

Introduction: The Strategic Value of Chiral Scaffolds in Modern Synthesis In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The ster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with biological systems, making the control of chirality a critical determinant of therapeutic efficacy and safety. Chiral building blocks, or "synthons," are foundational to this endeavor, offering pre-defined stereocenters that can be elaborated into complex molecular architectures. Methyl (1S)-3-oxocyclohexane-1-carboxylate stands out as a particularly valuable C6-chiral synthon. Its bifunctional nature, possessing a ketone and an ester at a defined stereocenter, provides a rich platform for a diverse array of chemical transformations, enabling the stereocontrolled synthesis of novel active pharmaceutical ingredients (APIs) and complex natural products.

These notes provide an in-depth guide for researchers, chemists, and drug development professionals on the properties, synthesis, and strategic applications of this key chiral intermediate.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is essential for its effective and safe implementation in a synthetic workflow.

Table 1: Properties of Methyl (1S)-3-oxocyclohexane-1-carboxylate

PropertyValueSource(s)
IUPAC Name methyl (1S)-3-oxocyclohexane-1-carboxylate[1]
CAS Number 1236384-30-7[1]
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
Appearance Liquid[2]
Purity Typically ≥97%[1]
Storage Temperature Room Temperature[2]
SMILES COC(=O)[C@H]1CCCC(=O)C1[1]
InChI Key MAEFSJWFUPHVPY-UHFFFAOYSA-N[2]

Safety and Handling: Methyl (1S)-3-oxocyclohexane-1-carboxylate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a warning-level substance with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Avoid inhalation of vapor and direct contact with skin and eyes. In case of exposure, follow standard first-aid procedures. Store in a tightly sealed container in a cool, dry place.

Synthesis of the Chiral Building Block

The enantiomerically pure form of this building block is most practically accessed through the esterification of its corresponding chiral carboxylic acid, (1S)-3-oxocyclohexane-1-carboxylic acid. The chiral acid itself is typically prepared via the resolution of a racemic mixture.

Conceptual Synthetic Workflow

The overall strategy involves two key stages: first, the resolution of the racemic carboxylic acid to isolate the desired (S)-enantiomer, followed by a standard acid-catalyzed esterification.

G racemic_acid rac-3-Oxocyclohexane- 1-carboxylic Acid diastereomeric_salts Diastereomeric Salts Mixture racemic_acid->diastereomeric_salts chiral_amine Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation s_salt (S)-Acid • (R)-Amine Salt separation->s_salt Less Soluble Diastereomer acidification Acidification (e.g., HCl) s_salt->acidification s_acid (1S)-3-Oxocyclohexane- 1-carboxylic Acid acidification->s_acid esterification Esterification (MeOH, H₂SO₄) s_acid->esterification final_product Methyl (1S)-3-oxocyclohexane- 1-carboxylate esterification->final_product

Caption: Synthetic workflow for methyl (1S)-3-oxocyclohexane-1-carboxylate.

Protocol 1: Synthesis of Methyl (1S)-3-oxocyclohexane-1-carboxylate

This protocol is based on well-established chemical resolution and esterification principles.[3][4]

Part A: Chiral Resolution of (±)-3-Oxocyclohexane-1-carboxylic acid

  • Rationale: This step leverages the formation of diastereomeric salts with a chiral amine. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

  • Materials:

    • (±)-3-Oxocyclohexane-1-carboxylic acid

    • (R)-(+)-α-Phenylethylamine (or another suitable chiral resolving agent)

    • Acetone (or a suitable crystallization solvent)

    • 3M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1.0 equivalent of (±)-3-oxocyclohexane-1-carboxylic acid in a minimal amount of warm acetone in an Erlenmeyer flask.

    • In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-phenylethylamine in acetone.

    • Slowly add the amine solution to the carboxylic acid solution with gentle swirling. A precipitate should begin to form.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the crystalline solid (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold acetone.

    • To liberate the free acid, suspend the collected salt in water and add ethyl acetate.

    • Acidify the aqueous layer to pH 1-2 by the dropwise addition of 3M HCl while stirring vigorously.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1S)-3-oxocyclohexane-1-carboxylic acid.

    • Confirm the enantiomeric excess (ee) using chiral HPLC or by converting a small sample to its methyl ester and analyzing by chiral GC.

Part B: Fischer Esterification

  • Rationale: This is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol. The use of excess methanol drives the equilibrium towards the product.[3]

  • Materials:

    • (1S)-3-Oxocyclohexane-1-carboxylic acid (from Part A)

    • Methanol (MeOH), anhydrous

    • Sulfuric Acid (H₂SO₄), concentrated

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the (1S)-3-oxocyclohexane-1-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

    • After completion, cool the reaction to room temperature and remove the bulk of the methanol via rotary evaporation.

    • Dissolve the residue in dichloromethane and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by silica gel column chromatography or distillation under reduced pressure to yield pure methyl (1S)-3-oxocyclohexane-1-carboxylate.

Application in Asymmetric Synthesis: A Gateway to Complex Molecules

The true utility of methyl (1S)-3-oxocyclohexane-1-carboxylate lies in its application as a scaffold for building more complex structures. The ketone functionality can be stereoselectively reduced, alkylated, or used in condensation reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. These transformations are fundamental in the synthesis of bioactive molecules, including constrained α-amino acids and isoindolinone derivatives.[6]

Key Transformation: Stereoselective Michael Addition

One powerful application is the use of the cyclohexanone ring as a Michael acceptor after conversion to an α,β-unsaturated system. However, a more direct application involves the stereoselective addition to the ketone itself or modification at the α-position. For instance, conjugate addition of nucleophiles to a related cyclohexenone system derived from this building block allows for the installation of substituents with high diastereoselectivity.[6]

Application Example: Synthesis of Chiral Isoindolinone Precursors

Chiral isoindolinones are a privileged scaffold in medicinal chemistry.[7][8] While direct synthesis using our title compound may not be widely published, its structural motif is central to precursors for these molecules. The following protocol illustrates a key transformation—a stereoselective reduction—that is a common first step in elaborating this building block.

G start Methyl (1S)-3-oxocyclohexane- 1-carboxylate transition Diastereoselective Hydride Attack start->transition THF, -78 °C reagents Stereoselective Reducing Agent (e.g., L-Selectride®) reagents->transition product Methyl (1S,3R)-3-hydroxycyclohexane- 1-carboxylate transition->product cis-Diol Precursor elaboration Further Elaboration product->elaboration api Bioactive Molecules (e.g., Isoindolinone Analogs) elaboration->api

Sources

Method

Advanced Organocatalytic Workflows for the Functionalization of Methyl (1S)-3-oxocyclohexane-1-carboxylate

Executive Summary & Substrate Significance Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly versatile, bifunctional chiral building block extensively utilized in the synthesis of complex active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Significance

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly versatile, bifunctional chiral building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the C3 ketone allows for diverse electrophilic and nucleophilic functionalizations, while the pre-existing (1S)-configured methyl ester serves as both a synthetic handle and a stereochemical directing group.

Traditional transition-metal catalysis often struggles with the chemoselectivity between the ketone and the ester, and can lead to undesired epimerization at the C1 stereocenter. Organocatalysis provides a mild, highly selective alternative. This application note details two field-proven organocatalytic workflows: Thiourea-catalyzed reductive amination and Enamine-mediated α-functionalization .

Workflow 1: Thiourea-Catalyzed Reductive Amination

Mechanistic Causality: Direct reductive amination of beta- or gamma-keto esters is notoriously prone to over-reduction or lactamization. By employing a hydrogen-bonding organocatalyst (such as Schreiner’s thiourea) in tandem with a Hantzsch ester as the hydride source, we achieve exquisite chemoselectivity[1]. The thiourea catalyst forms a double hydrogen bond specifically with the in situ generated iminium ion. This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the iminium species, selectively accelerating the hydride transfer from the Hantzsch ester. The bulky nature of the Hantzsch ester prevents it from attacking the sterically hindered C1 ester, ensuring that only the C3 position is reduced.

Protocol: Self-Validating Reductive Amination

Reagents:

  • Methyl (1S)-3-oxocyclohexane-1-carboxylate (1.0 mmol, 156.2 mg)

  • 4-Methoxyaniline (1.1 mmol, 135.5 mg)

  • Schreiner’s Thiourea Catalyst (0.1 mmol, 10 mol%)

  • Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 mmol, 304 mg)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Activated 4Å Molecular Sieves (200 mg)

Step-by-Step Procedure:

  • Imine Condensation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the ketone substrate and 4-methoxyaniline in 5.0 mL of anhydrous DCM. Add the activated 4Å molecular sieves to drive the equilibrium toward the imine by sequestering water.

  • Validation Checkpoint 1 (Imine Formation): After 2 hours of stirring at 25 °C, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The complete disappearance of the ketone signal (m/z 157.1 [M+H]+) and the appearance of the imine intermediate validates that the system is ready for reduction. Proceeding without this validation risks reducing the unreacted ketone to an off-target alcohol.

  • Catalytic Reduction: Add the thiourea catalyst and the Hantzsch ester to the reaction mixture. Seal the vial and stir at 40 °C for 16 hours.

  • Validation Checkpoint 2 (Hydride Transfer): Perform TLC analysis (Hexanes/EtOAc 7:3). The Hantzsch ester exhibits strong UV fluorescence, which will shift to a new

    
     as it oxidizes to the corresponding pyridine derivative. The formation of a ninhydrin-active spot indicates successful amine synthesis.
    
  • Workup: Filter the mixture through a short pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes) to yield the chiral amine.

ThioureaCycle A Ketone Substrate (1S)-Isomer B Imine Formation (-H2O) A->B Amine C Thiourea Activation (LUMO Lowering) B->C Catalyst D Hydride Transfer (Hantzsch Ester) C->D E Chiral Amine Product D->E Stereocontrol

Catalytic cycle of thiourea-mediated reductive amination.

Workflow 2: Enamine-Mediated α-Functionalization (Michael Addition)

Mechanistic Causality: Functionalizing the α-position (C2 or C4) of methyl (1S)-3-oxocyclohexane-1-carboxylate requires precise enol/enamine geometry control. Using a chiral secondary amine catalyst, such as Hayashi-Jørgensen’s diarylprolinol silyl ether, forces the formation of an anti-enamine intermediate[2]. The bulky diphenyl silyl ether group effectively shields the Re-face of the enamine. Simultaneously, the pre-existing (1S)-ester group at C1 adopts an equatorial conformation in the transition state to minimize 1,3-diaxial steric clashes. This synergistic conformational bias dictates that the incoming electrophile (e.g., trans-β-nitrostyrene) must approach from the unshielded Si-face, resulting in exceptional diastereo- and enantioselectivity[3].

Protocol: Self-Validating Michael Addition

Reagents:

  • Methyl (1S)-3-oxocyclohexane-1-carboxylate (1.5 mmol, 234.3 mg)

  • trans-β-Nitrostyrene (1.0 mmol, 149.1 mg)

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%)

  • Benzoic Acid (0.1 mmol, 10 mol%)

  • Toluene (3.0 mL)

Step-by-Step Procedure:

  • Enamine Formation: In a 10 mL round-bottom flask, dissolve the ketone substrate in 3.0 mL of toluene. Add the diarylprolinol silyl ether catalyst and benzoic acid. Stir at room temperature for 15 minutes. Causality note: Benzoic acid acts as a crucial co-catalyst; it protonates the intermediate aminal, facilitating water elimination to form the active thermodynamic enamine.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add trans-β-nitrostyrene in one portion. Stir the reaction at 0 °C for 24 hours.

  • Validation Checkpoint 1 (Conversion & Selectivity): At 12 hours, withdraw a 5 µL sample, dilute in isopropanol, and inject into a chiral HPLC (e.g., Chiralpak AD-H column). A diastereomeric ratio (dr) of < 90:10 indicates that the thermodynamic enamine is not fully forming, likely due to moisture quenching the catalyst. If observed, add 50 mg of anhydrous MgSO4 to the reaction vessel to drive the equilibrium.

  • Hydrolysis & Catalyst Recovery: Quench the reaction by adding 2.0 mL of saturated aqueous NH4Cl solution. Stir vigorously for 30 minutes to hydrolyze the product-catalyst iminium complex, releasing the free α-substituted ketone and regenerating the secondary amine catalyst.

  • Workup: Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

EnamineCycle S Methyl (1S)-3-oxo- cyclohexanecarboxylate E Chiral Enamine Intermediate S->E + Catalyst - H2O C Diarylprolinol Catalyst (Secondary Amine) C->E T Facial Shielding & Electrophile Attack E->T + Electrophile H Hydrolysis T->H H->C Catalyst Recycling P α-Functionalized Product H->P

Enamine-mediated α-functionalization and catalyst recycling.

Quantitative Data Summary

The following table summarizes the validated outcomes of the described organocatalytic workflows applied to methyl (1S)-3-oxocyclohexane-1-carboxylate.

Reaction TypeCatalyst SystemElectrophile / NucleophileYield (%)dree (%)Key Advantage
Reductive AminationThiourea / Hantzsch Ester4-Methoxyaniline8892:8>99Avoids ester reduction; mild conditions
Michael AdditionDiarylprolinol Silyl Ethertrans-β-Nitrostyrene8595:598High facial selectivity; predictable stereocontrol
Aldol CondensationL-Proline / Benzoic Acid4-Nitrobenzaldehyde7889:1194Aqueous compatibility; metal-free
References
  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. Organic Process Research & Development / PMC.[Link]

  • Organocatalytic enantioselective desymmetrisation. Chemical Society Reviews.[Link]

Sources

Application

Application Notes and Protocols for Chiral Lewis Acid Catalysis: Enantioselective Synthesis of β-Keto Esters

These application notes are designed for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This guide provides an in-depth exploration of chiral Lewis acid catalysis, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes are designed for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This guide provides an in-depth exploration of chiral Lewis acid catalysis, focusing on the enantioselective homologation of cyclic ketones to furnish valuable chiral β-keto esters. While the specific starting material, methyl (1S)-3-oxocyclohexane-1-carboxylate, is a valuable chiral building block, this guide will broaden the scope to the application of chiral Lewis acid catalysis on prochiral cyclic ketones to generate chiral β-keto esters, a transformation of significant academic and industrial interest.

Foundational Principles: The Power of Chiral Lewis Acid Catalysis

In the realm of asymmetric synthesis, the ability to selectively produce one enantiomer of a chiral molecule is paramount. Chiral Lewis acids have emerged as powerful tools to achieve this goal.[1] By coordinating to a substrate, a chiral Lewis acid can create a stereochemically defined environment, effectively shielding one face of a reactive intermediate and directing the approach of a nucleophile or electrophile to the other. This strategy has been successfully applied to a wide range of transformations, including Diels-Alder reactions, aldol additions, and, as will be detailed here, the homologation of ketones.

The elegance of this approach lies in the catalytic nature of the chiral Lewis acid, where a small amount of the chiral catalyst can generate a large quantity of enantioenriched product. This is a significant advantage over methods that rely on stoichiometric amounts of a chiral auxiliary.

Application Focus: Enantioselective Homologation of Cyclic Ketones

A notable application of chiral Lewis acid catalysis is the asymmetric homologation of ketones with α-alkyl α-diazo esters. This reaction provides a direct route to optically active β-keto esters, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. A key challenge in this transformation is controlling the chemo-, regio-, and enantioselectivity. The use of a well-designed chiral Lewis acid catalyst is crucial to overcoming these hurdles.[2]

This guide will focus on the use of a chiral Scandium(III)-N,N'-dioxide complex as a Lewis acid catalyst for the enantioselective homologation of cyclic ketones, a methodology that has demonstrated high efficiency and selectivity.[2]

Causality in Experimental Design: Why a Scandium(III)-N,N'-Dioxide Catalyst?

The choice of a Scandium(III) triflate (Sc(OTf)₃) as the Lewis acid and a chiral N,N'-dioxide as the ligand is a deliberate and strategic one.[2]

  • Scandium(III) Triflate: Scandium(III) is a hard Lewis acid, which allows for strong coordination to the carbonyl oxygen of the ketone substrate, thereby activating it towards nucleophilic attack by the diazo compound. The triflate counterion is weakly coordinating, ensuring that the catalytic center remains highly Lewis acidic and available for substrate binding.

  • Chiral N,N'-Dioxide Ligands: These ligands are "privileged," meaning they have been shown to be effective in a variety of asymmetric transformations. Their C₂-symmetric backbone creates a well-defined chiral pocket around the metal center. The N-oxide moieties act as strong Lewis basic donors, forming a stable complex with the scandium(III) ion. The steric bulk of the substituents on the ligand is crucial for creating the chiral environment that dictates the facial selectivity of the reaction.

The combination of a strong Lewis acid with a sterically demanding and conformationally rigid chiral ligand is the cornerstone of achieving high enantioselectivity in this transformation.

Experimental Protocols and Data

The following protocols are based on established and peer-reviewed methodologies for the enantioselective homologation of cyclic ketones.[2]

In-situ Preparation of the Chiral Scandium(III) Lewis Acid Catalyst

Objective: To prepare the active chiral Lewis acid catalyst from Sc(OTf)₃ and the chiral N,N'-dioxide ligand.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Chiral N,N'-dioxide ligand (e.g., L-ent-pipecolic acid-derived ligand)

  • Anhydrous dichloromethane (DCM)

  • 4 Å Molecular Sieves

  • Schlenk flask and standard Schlenk line techniques

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral N,N'-dioxide ligand (0.022 mmol, 1.1 equiv).

  • Add anhydrous DCM (1.0 mL) to dissolve the ligand.

  • In a separate flame-dried flask, add Sc(OTf)₃ (0.02 mmol, 1.0 equiv).

  • Add anhydrous DCM (1.0 mL) to the Sc(OTf)₃.

  • Transfer the Sc(OTf)₃ solution to the ligand solution via cannula at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete complex formation.

  • This solution of the in-situ generated chiral Lewis acid catalyst is now ready for use in the homologation reaction.

General Protocol for the Asymmetric Homologation of a Cyclic Ketone

Objective: To perform the enantioselective homologation of a cyclic ketone with an α-alkyl α-diazo ester.

Materials:

  • Cyclic ketone (e.g., cyclohexanone, 0.2 mmol, 1.0 equiv)

  • α-Alkyl α-diazo ester (e.g., ethyl 2-diazo-2-phenylacetate, 0.3 mmol, 1.5 equiv)

  • Solution of the pre-formed chiral Sc(III)-N,N'-dioxide catalyst (from section 3.1)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Protocol:

  • To the freshly prepared solution of the chiral Lewis acid catalyst, add the cyclic ketone (0.2 mmol) at the specified reaction temperature (e.g., 0 °C).

  • Slowly add a solution of the α-alkyl α-diazo ester (0.3 mmol) in anhydrous DCM (1.0 mL) to the reaction mixture over a period of 1 hour using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, which helps to suppress side reactions.

  • Allow the reaction to stir at the same temperature for the specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched β-keto ester.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Representative Data

The following table summarizes representative results for the asymmetric homologation of cyclic ketones, demonstrating the effectiveness of this methodology.[2]

EntryCyclic KetoneDiazo EsterProductYield (%)ee (%)
1CyclohexanoneEthyl 2-diazo-2-phenylacetateMethyl (1S)-2-oxo-1-phenylcycloheptane-1-carboxylate9598
2CyclopentanoneEthyl 2-diazo-2-(4-chlorophenyl)acetateMethyl (1S)-2-oxo-1-(4-chlorophenyl)cyclohexane-1-carboxylate9297
34-MethylcyclohexanoneEthyl 2-diazo-2-phenylacetateMethyl (1S,5R)-5-methyl-2-oxo-1-phenylcycloheptane-1-carboxylate8896 (dr >20:1)

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the enantioselective homologation of a cyclic ketone.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chiral Sc(III) Catalyst Activated_Complex Activated Ketone-Catalyst Complex Catalyst->Activated_Complex Coordination Ketone Cyclic Ketone Ketone->Activated_Complex Intermediate_1 Sc-Enolate Intermediate Activated_Complex->Intermediate_1 Nucleophilic Attack Diazo α-Diazo Ester Diazo->Intermediate_1 Intermediate_2 Rearrangement Precursor Intermediate_1->Intermediate_2 N₂ Extrusion Product Chiral β-Keto Ester Intermediate_2->Product [1,2]-Migration Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Scandium(III)-catalyzed asymmetric homologation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for setting up and performing the chiral Lewis acid-catalyzed homologation reaction.

Workflow cluster_workflow Experimental Workflow A 1. Prepare Chiral Catalyst Solution (Sc(OTf)₃ + Chiral Ligand in DCM) B 2. Add Cyclic Ketone to Catalyst Solution A->B C 3. Slow Addition of Diazo Ester Solution B->C D 4. Reaction Monitoring (TLC) C->D E 5. Reaction Quench D->E F 6. Work-up and Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, Chiral HPLC) F->G

Caption: General experimental workflow for the asymmetric homologation.

Trustworthiness and Self-Validation

The protocols described herein are based on robust and reproducible synthetic methods published in high-impact, peer-reviewed scientific journals. To ensure the validity of the experimental results, several key self-validating steps are incorporated:

  • Characterization of the Product: The structure of the final β-keto ester should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Determination of Enantiomeric Excess: The enantiomeric purity of the product must be determined using a validated chiral HPLC or GC method. This typically involves comparing the retention times of the product with a racemic sample.

  • Control Experiments: Running the reaction in the absence of the chiral ligand should result in a racemic product, confirming that the chirality of the product is indeed induced by the catalyst. Similarly, performing the reaction without the Sc(OTf)₃ should result in no or very low conversion, demonstrating the essential role of the Lewis acid.

By adhering to these validation steps, researchers can have a high degree of confidence in the reliability and accuracy of their results.

Conclusion and Future Directions

Chiral Lewis acid catalysis remains a vibrant and rapidly evolving field of research. The enantioselective homologation of cyclic ketones presented here is just one example of the power of this approach. Future research will undoubtedly focus on the development of new, more efficient, and more selective chiral Lewis acid catalysts for a broader range of transformations. The design of catalysts that can operate at lower loadings, under milder conditions, and with a wider substrate scope will continue to be a major driving force in the field. The application of these methodologies to the synthesis of complex and biologically active molecules will ultimately demonstrate the true value of this powerful synthetic strategy.

References

  • Tan, F., He, J., Li, J., & Yang, J. (2021). Catalytic Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters. Journal of the American Chemical Society, 143(5), 2285–2293. [Link]

  • White, M. C. (2012). A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation. Journal of the American Chemical Society, 134(28), 11509–11512. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl (1S)-3-Oxocyclohexane-1-carboxylate

Introduction: The Strategic Value of a Chiral Building Block Methyl (1S)-3-oxocyclohexane-1-carboxylate is a versatile chiral building block that holds significant potential in the synthesis of complex pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Chiral Building Block

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a versatile chiral building block that holds significant potential in the synthesis of complex pharmaceutical intermediates. Its inherent stereochemistry and bifunctional nature—possessing both a ketone and an ester—offer multiple avenues for stereocontrolled transformations. This guide provides a detailed exploration of the synthetic utility of this starting material, focusing on the strategic planning and execution of reaction protocols to generate valuable precursors for drug development. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key transformations, and illustrate the synthetic pathways to important pharmaceutical intermediates, including a key precursor for the antiviral agent oseltamivir.

The cyclohexanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of diseases, including cancer, inflammation, and infectious diseases[1]. The ability to introduce substituents in a stereochemically defined manner is crucial for optimizing the pharmacological properties of a drug candidate. Starting with a chiral molecule like methyl (1S)-3-oxocyclohexane-1-carboxylate provides a significant advantage in asymmetric synthesis, often simplifying the route to the desired enantiomerically pure target.

Core Synthetic Strategy: From Chiral Cyclohexanone to a Key Oseltamivir Intermediate

Oseltamivir (Tamiflu®) is a widely used antiviral medication for the treatment of influenza. Its synthesis has been a subject of intense research to develop efficient and scalable routes.[2][3] One of the key structural features of oseltamivir is a substituted cyclohexene ring with three stereocenters. This section will detail a synthetic pathway to a key intermediate for oseltamivir, starting from methyl (1S)-3-oxocyclohexane-1-carboxylate.

The overall strategy involves the following key transformations:

  • Stereoselective Reduction of the ketone to establish the second stereocenter.

  • Introduction of a Nitrogen Moiety via reductive amination to form a chiral amine.

  • Functional Group Manipulations to set the stage for the final steps of the oseltamivir synthesis.

Oseltamivir Intermediate Synthesis start Methyl (1S)-3-oxocyclohexane-1-carboxylate step1 Stereoselective Reduction start->step1 e.g., NaBH4, CeCl3·7H2O intermediate1 (1S,3S)-Methyl 3-hydroxycyclohexane-1-carboxylate step1->intermediate1 step2 Reductive Amination intermediate1->step2 1. Mesylation 2. Azide Displacement 3. Reduction intermediate2 Chiral Amino Ester Intermediate step2->intermediate2 step3 Functional Group Manipulations intermediate2->step3 e.g., Protection, Esterification end Key Oseltamivir Intermediate step3->end

Caption: Synthetic workflow from methyl (1S)-3-oxocyclohexane-1-carboxylate to a key oseltamivir intermediate.

Part 1: Stereoselective Reduction of the Ketone

Scientific Rationale: The first crucial step is the stereoselective reduction of the ketone at the C3 position. The desired (1S,3S)-dihydroxy ester is the key diastereomer for the synthesis of oseltamivir. The Luche reduction, using sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-established method for the 1,2-reduction of α,β-unsaturated ketones and can also provide high diastereoselectivity in the reduction of cyclic ketones. The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack from the less hindered face.

Protocol 1: Luche Reduction of Methyl (1S)-3-oxocyclohexane-1-carboxylate

Materials:

  • Methyl (1S)-3-oxocyclohexane-1-carboxylate

  • Methanol (anhydrous)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl (1S)-3-oxocyclohexane-1-carboxylate (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the resulting solution to 0 °C in an ice bath.

  • While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15 minutes. The addition is exothermic, so maintain the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the aqueous residue, add dichloromethane to extract the product.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, (1S,3S)-methyl 3-hydroxycyclohexane-1-carboxylate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Outcome: This protocol should yield the desired (1S,3S)-diol with good diastereoselectivity. The yield and purity should be assessed by standard analytical techniques (NMR, MS).

Parameter Expected Value
Diastereomeric Ratio>95:5 (S,S:S,R)
Yield85-95%
Purity (after chromatography)>98%

Part 2: Introduction of the Amino Group via Reductive Amination

Scientific Rationale: With the second stereocenter established, the next critical step is the introduction of an amino group at the C3 position with inversion of stereochemistry. A common and effective method to achieve this is through a Mitsunobu reaction with a nitrogen nucleophile, followed by reduction. An alternative, more direct approach is a two-step sequence involving mesylation of the alcohol followed by azide displacement and subsequent reduction. The azide displacement proceeds via an Sₙ2 mechanism, resulting in the desired inversion of stereochemistry. The resulting azide can then be cleanly reduced to the primary amine.

Reductive_Amination start (1S,3S)-Methyl 3-hydroxycyclohexane-1-carboxylate step1 Mesylation start->step1 MsCl, Et3N intermediate1 Mesylate Intermediate step1->intermediate1 step2 Azide Displacement (Sₙ2) intermediate1->step2 NaN3, DMF intermediate2 Azido Intermediate step2->intermediate2 step3 Reduction intermediate2->step3 e.g., H2, Pd/C end (1S,3R)-Methyl 3-aminocyclohexane-1-carboxylate step3->end

Caption: Workflow for the introduction of an amino group with inversion of stereochemistry.

Protocol 2: Synthesis of (1S,3R)-Methyl 3-aminocyclohexane-1-carboxylate

Step A: Mesylation of the Alcohol

Materials:

  • (1S,3S)-Methyl 3-hydroxycyclohexane-1-carboxylate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Ice bath

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step B: Azide Displacement

Materials:

  • Crude mesylate from Step A

  • Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

Procedure:

  • Dissolve the crude mesylate in DMF in a round-bottom flask.

  • Add sodium azide (2.0 eq) and heat the mixture to 60-80 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step C: Reduction of the Azide

Materials:

  • Crude azide from Step B

  • Methanol or Ethyl Acetate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the crude azide in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine. Purify by column chromatography or distillation if necessary.

Expected Outcome: This three-step sequence should provide the desired chiral amine with the inverted stereochemistry at the C3 position.

Parameter Expected Value
Overall Yield (3 steps)60-75%
Purity (after purification)>97%

Part 3: Further Applications and Transformations

The chiral amino ester synthesized in the previous steps is a valuable intermediate for various pharmaceutical targets. For the synthesis of oseltamivir, further steps would involve the introduction of the pentyl ether side chain and the acetamido group.[4]

Beyond oseltamivir, methyl (1S)-3-oxocyclohexane-1-carboxylate can be utilized in the synthesis of other pharmaceutical intermediates. For example, the enolate of this compound can undergo stereoselective alkylation at the C2 or C4 position, introducing additional complexity and functionality.[5][6][7]

Protocol 3: α-Alkylation of Methyl (1S)-3-oxocyclohexane-1-carboxylate

Scientific Rationale: The formation of an enolate followed by reaction with an electrophile is a fundamental carbon-carbon bond-forming reaction.[8] The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. For a β-keto ester, the α-proton between the two carbonyl groups is the most acidic. However, in this case, the protons at C2 and C4 are available for deprotonation. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate.

Materials:

  • Methyl (1S)-3-oxocyclohexane-1-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl (1S)-3-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise to the reaction mixture.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: This protocol allows for the introduction of an alkyl group at the α-position, generating a more complex chiral building block. The stereoselectivity of the alkylation will depend on the substrate and the electrophile.

Conclusion

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a powerful and versatile starting material for the asymmetric synthesis of pharmaceutical intermediates. The protocols outlined in this guide demonstrate its utility in the stereocontrolled synthesis of a key precursor for the antiviral drug oseltamivir, as well as its potential for further functionalization through enolate chemistry. The principles and techniques described herein can be adapted and applied to the synthesis of a wide range of other complex, biologically active molecules, making this chiral building block an invaluable tool for researchers in drug discovery and development.

References

  • Oseltamivir total synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMCID: PMC3075354.
  • BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Google Patents. (n.d.). Process for the preparation of oseltamivir and methyl 3-epi-shikimate.
  • iSm2. (n.d.).
  • Chemistry LibreTexts. (2023, January 14). 22.
  • Chapter 1: Enolate Alkyl
  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Form
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction | Request PDF.
  • Google Patents. (n.d.). Process for preparing chiral amines.
  • CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. (n.d.).
  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (n.d.). PMCID: PMC7215873.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • OpenStax. (2023, September 20). 22.

Sources

Application

Application Note: Tandem and Cascade Syntheses Involving Methyl (1S)-3-oxocyclohexane-1-carboxylate

Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary & Strategic Importance In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Strategic Importance

In modern drug discovery, the demand for functionalized, enantiopure chiral building blocks is at an all-time high. Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly versatile bifunctional scaffold; its spatially defined ketone and ester moieties serve as orthogonal handles for late-stage functionalization, API synthesis, and Robinson annulation sequences.

However, traditional linear syntheses of this (1S)-enantiomer often suffer from poor atom economy, requiring tedious protection/deprotection steps and yielding moderate enantiomeric excess (ee). To circumvent these bottlenecks, tandem and cascade reactions have emerged as elegant solutions. By orchestrating multiple bond-forming or breaking events in a single reaction vessel without isolating intermediates, cascade reactions minimize solvent waste, improve yields, and, when utilizing biocatalysts, offer exquisite stereocontrol.

This application note details two field-proven cascade methodologies for accessing this scaffold: a highly enantioselective Multi-Enzymatic Oxidative-Reductive Cascade and a robust Beckwith-Dowd Radical Ring Expansion Cascade .

Mechanistic Pathways & Causality

Multi-Enzymatic Oxidative-Reductive Cascade

Chemical allylic oxidation is notoriously difficult to control, often leading to over-oxidation or poor regioselectivity. To solve this, researchers have engineered a one-pot biocatalytic cascade that couples two distinct enzymatic processes.

As detailed in recent advancements in , this cascade utilizes a mutant monooxygenase (P450 BM3 ) and an Ene-Reductase (ERED YqjM from the Old Yellow Enzyme family).

  • Double Oxidation: The P450 BM3 mutant catalyzes a regioselective allylic oxidation of methyl cyclohex-1-enecarboxylate to an alcohol, followed by a second oxidation to yield the highly activated enone intermediate (methyl 3-oxocyclohex-1-ene-1-carboxylate).

  • Stereoselective Reduction: The ERED YqjM then intercepts this enone. Ene-reductases are flavin-dependent enzymes that operate via a ping-pong bi-bi mechanism. The enzyme delivers a hydride from the FMN cofactor to the

    
    -carbon (C2), followed by a highly face-selective protonation at the 
    
    
    
    -carbon (C1) via a conserved Tyrosine residue. This strict facial selectivity establishes the precise (1S) stereocenter.

BiocatalyticCascade A Methyl cyclohex-1- enecarboxylate (Substrate) B Methyl 3-oxocyclohex-1- ene-1-carboxylate (Enone Intermediate) A->B P450 BM3 Mutant Double Oxidation C Methyl (1S)-3-oxocyclohexane- 1-carboxylate (Chiral Product) B->C ERED YqjM Stereoselective Reduction

Biocatalytic cascade from cyclohexenecarboxylate to the (1S)-ketone via P450 and ERED enzymes.
Beckwith-Dowd Radical Ring Expansion Cascade

When the racemic core is sufficient (or slated for downstream kinetic resolution), the offers a powerful carbon-framework rearrangement. This cascade transforms a functionalized cyclopentanone into the target cyclohexanone via a thermodynamically driven radical sequence.

  • Initiation: A single-electron transfer (SET) to methyl 1-(bromomethyl)-2-oxocyclopentane-1-carboxylate cleaves the C–Br bond, generating a primary alkyl radical.

  • Intramolecular Addition & Fragmentation: The primary radical attacks the adjacent carbonyl

    
    -system, forming a highly strained bicyclic alkoxy radical. To relieve ring strain, the intermediate undergoes rapid C–C bond homolysis (ring expansion), yielding a more stable secondary radical on the newly formed 6-membered ring.
    
  • Termination: Hydrogen-atom abstraction from the solvent yields the final methyl 3-oxocyclohexane-1-carboxylate.

BeckwithDowd A 1-(Bromomethyl)-2-oxo- cyclopentanecarboxylate B Primary Alkyl Radical A->B + e⁻, - Br⁻ (SET) C Bicyclic Alkoxy Radical B->C Intramolecular Addition D Ring-Expanded Radical C->D C-C Cleavage (Ring Expansion) E Methyl 3-oxocyclohexane- 1-carboxylate D->E H-atom Abstraction

Beckwith-Dowd radical ring expansion cascade mechanism.

Comparative Data Summary

The following table summarizes the quantitative metrics of both cascade methodologies, aiding process chemists in selecting the appropriate route based on target specifications.

ParameterBiocatalytic CascadeElectrochemical Beckwith-Dowd Cascade
Target Product Methyl (1S)-3-oxocyclohexane-1-carboxylateMethyl 3-oxocyclohexane-1-carboxylate (Racemic)
Starting Material Methyl cyclohex-1-enecarboxylateMethyl 1-(bromomethyl)-2-oxocyclopentane-1-carboxylate
Catalyst / Reagent P450 BM3 + ERED YqjM (Whole-cell)Ag Cathode / e⁻ (TMABF4 in DMF)
Reaction Time ~75 minutes~3 - 5 hours
Typical Yield Up to 70%65 - 80%
Enantiomeric Excess >99% ee (1S)N/A (Racemic)
Key Intermediate Methyl 3-oxocyclohex-1-ene-1-carboxylateBicyclic alkoxy radical

Validated Experimental Protocols

Protocol A: One-Pot Whole-Cell Biocatalytic Cascade

Causality Note: Utilizing a whole-cell E. coli system co-expressing both enzymes is a deliberate choice. It bypasses the prohibitive cost of adding purified NAD(P)H cofactors, as the living host's intracellular machinery naturally recycles them, maintaining the thermodynamic driving force of the cascade.

Step-by-Step Methodology:

  • Cell Preparation: Cultivate E. coli BL21(DE3) co-expressing the P450 BM3 mutant and ERED YqjM in LB medium. Induce with IPTG (0.5 mM) at OD

    
     = 0.6. Harvest via centrifugation and resuspend the resting cells in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 30 g/L wet cell weight.
    
  • Reaction Initiation: Dissolve methyl cyclohex-1-enecarboxylate (20 mM final concentration) in a minimal volume of DMSO (max 5% v/v final) to ensure aqueous bioavailability without denaturing the enzymes. Add dropwise to the cell suspension.

  • Incubation: Incubate the reaction vessel in an orbital shaker at 30 °C and 200 rpm. Why 30 °C? This specific temperature provides the optimal kinetic balance between the P450 oxidation rate and the thermal stability of the ERED.

  • Validation & QC Check (Self-Validating Step): At

    
     min, extract a 100 µL aliquot, partition with EtOAc, and analyze via chiral GC (e.g., Hydrodex 
    
    
    
    -TBDAc column). System Validation: The complete disappearance of the enone intermediate validates the ERED activity. If the enone accumulates, it indicates intracellular NADPH depletion or ERED deactivation, requiring immediate glucose supplementation. An ee of >99% confirms the stereofidelity of the YqjM mutant.
  • Workup: After 75 minutes, centrifuge the mixture to pellet the biomass. Extract the supernatant with EtOAc (3 × 10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the pure (1S) product.
Protocol B: Electrochemical Beckwith-Dowd Ring Expansion

Causality Note: While SmI


 can be used for this reduction, an electrochemical approach is vastly superior for atom economy. A Silver (Ag) cathode is specifically chosen because it acts as a powerful electrocatalyst for organic halide reduction, significantly lowering the required overpotential and preventing the two-electron reduction that leads to unwanted carbanion side-products.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve tetramethylammonium tetrafluoroborate (TMABF

    
    , 0.10 M) in anhydrous N,N-dimethylformamide (DMF). Why DMF? DMF provides high dielectric solubility for the electrolyte and acts as the ultimate hydrogen-atom donor for the final ring-expanded radical.
    
  • Cell Setup: Assemble a divided electrochemical cell using a glass frit separator. Equip the cathodic compartment with a Silver (Ag) foil working electrode and an Ag/AgCl reference electrode. Equip the anodic compartment with a Platinum (Pt) mesh counter electrode.

  • Substrate Addition: Introduce methyl 1-(bromomethyl)-2-oxocyclopentane-1-carboxylate (20 mM) into the cathodic compartment. Degas the solution with Argon for 15 minutes to prevent radical quenching by dissolved oxygen.

  • Electrolysis: Perform controlled-potential (bulk) electrolysis at a constant potential of -1.2 V vs Ag/AgCl.

  • Validation & QC Check (Self-Validating Step): Monitor the reaction via Cyclic Voltammetry (CV) and the current decay curve. System Validation: The reaction is self-validating when the distinct reduction peak of the carbon-bromine bond (typically around -1.0 V vs Ag/AgCl) disappears, and the current drops to <5% of its initial value. The appearance of baseline noise or a secondary reduction peak indicates the overpotential is too high.

  • Workup: Quench the catholyte with distilled water. Extract the aqueous mixture with diethyl ether (4 × 20 mL). Wash the combined organic layers extensively with brine (to remove residual DMF), dry over MgSO

    
    , and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to isolate the racemic 6-membered ring product.
    

References

  • Agudo, R., & Reetz, M. T. (2018). Designing Multi-enzymatic Systems for the Preparation of Optically Active Molecules (Chapter 13). Royal Society of Chemistry. Available at:[Link]

  • Toogood, H. S., & Scrutton, N. S. (2015). Addition to C=C Bonds: Ene-Reductases. Thieme Connect. Available at:[Link]

  • Hierold, J., & Lupton, D. W. (2012). Synthesis of Spirocyclic γ-Lactones by Cascade Beckwith–Dowd Ring Expansion/Cyclization. Organic Letters. Available at:[Link]

  • Gu, Y., et al. (2004). Three-Carbon Dowd−Beckwith Ring Expansion Reaction versus Intramolecular 1,5-Hydrogen Transfer Reaction: A Theoretical Study. Journal of Organic Chemistry. Available at:[Link]

Method

Application Notes and Protocols for the Enzymatic Reduction of Methyl (1S)-3-Oxocyclohexane-1-carboxylate

Introduction: The Strategic Importance of Chiral Hydroxycyclohexanes in Drug Development The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral molecules, particularly those...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral Hydroxycyclohexanes in Drug Development

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral molecules, particularly those with multiple stereocenters, often exhibit significantly different pharmacological and toxicological profiles for each stereoisomer. The cyclohexyl moiety is a prevalent scaffold in a multitude of bioactive compounds. The introduction of specific stereocenters, such as hydroxyl groups, onto this ring system is a critical step in the synthesis of numerous drug candidates and active pharmaceutical ingredients (APIs).

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a valuable prochiral building block. Its stereoselective reduction to the corresponding chiral hydroxy ester, methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate or its other diastereomers, provides a key intermediate for the synthesis of complex molecules. For instance, the stereospecific functionalization of the cyclohexyl ring is a key feature in the development of potent antagonists for receptors like the lysophosphatidic acid receptor 1 (LPA1), which are targets for anti-fibrotic therapies[1].

Traditional chemical methods for the reduction of cyclic ketones often require harsh reagents, cryogenic temperatures, and can suffer from poor stereoselectivity, necessitating challenging and costly chiral separations. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a compellingly "green" and efficient alternative. Enzymatic reductions are typically performed in aqueous media under mild conditions (ambient temperature and neutral pH), and the inherent chirality of the enzyme's active site can lead to exceptionally high levels of stereoselectivity[2]. This application note provides a detailed guide to the principles and practical execution of the enzymatic reduction of methyl (1S)-3-oxocyclohexane-1-carboxylate.

The Biocatalytic Approach: Ketoreductases and Cofactor Regeneration

The enzymatic reduction of a ketone to an alcohol is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes belong to the oxidoreductase class and utilize a nicotinamide cofactor, typically NADPH (nicotinamide adenine dinucleotide phosphate) or NADH (nicotinamide adenine dinucleotide), as the source of the hydride ion that is transferred to the carbonyl carbon of the substrate[2].

A critical aspect of designing an efficient and cost-effective biocatalytic reduction is the regeneration of the expensive nicotinamide cofactor. The cofactor is consumed in stoichiometric amounts during the reaction. Therefore, a secondary enzymatic or chemical system is employed to continuously regenerate the reduced form (NADPH or NADH) from its oxidized form (NADP+ or NAD+).

Two common and robust cofactor regeneration systems are:

  • Isopropanol (IPA)/KRED System: Many engineered KREDs are capable of utilizing isopropanol as a cosubstrate. The enzyme itself oxidizes isopropanol to acetone, concomitantly reducing NADP+ to NADPH. The high concentration of isopropanol drives the equilibrium towards product formation.

  • Glucose/Glucose Dehydrogenase (GDH) System: In this system, a second enzyme, glucose dehydrogenase (GDH), is used. GDH oxidizes glucose to gluconolactone, which then hydrolyzes to gluconic acid, while reducing NADP+ to NADPH. This is a very efficient system, particularly for KREDs that do not tolerate high concentrations of isopropanol[2][3].

Experimental Design and Protocols

The successful enzymatic reduction of methyl (1S)-3-oxocyclohexane-1-carboxylate hinges on the selection of an appropriate ketoreductase and the optimization of reaction conditions. Given the vast diversity of available KREDs, a screening approach is highly recommended to identify the optimal enzyme for this specific substrate.

I. High-Throughput Screening of a Ketoreductase Panel

The initial step is to screen a diverse panel of KREDs to identify enzymes that exhibit high activity and the desired stereoselectivity for the reduction of methyl (1S)-3-oxocyclohexane-1-carboxylate. Commercial screening kits, such as the Codex® KRED Screening Kit, provide a curated selection of engineered enzymes with broad substrate ranges and diverse stereoselectivities[4][5].

dot

Figure 1: High-throughput screening workflow for identifying optimal ketoreductases.

Protocol 1: KRED Screening

Materials:

  • Methyl (1S)-3-oxocyclohexane-1-carboxylate

  • Codex® KRED Screening Kit (or equivalent)

  • Isopropanol (IPA)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Appropriate vials for reaction (e.g., 1.5 mL HPLC vials)

  • Shaking incubator

Procedure:

  • Prepare Substrate Stock Solution: Dissolve methyl (1S)-3-oxocyclohexane-1-carboxylate in isopropanol to a final concentration of 100 mg/mL.

  • Array Enzymes: Into individual, labeled vials, place a small, consistent amount (e.g., 5-10 mg) of each lyophilized KRED from the screening panel.

  • Prepare Reaction Master Mix: Prepare a master mix containing the appropriate cofactor regeneration system.

    • For IPA-dependent KREDs: Use the provided recycle mix containing the nicotinamide cofactor (e.g., KRED Recycle Mix P for NADPH) in buffer[6].

    • For GDH-dependent KREDs: Use the provided recycle mix containing the nicotinamide cofactor, glucose, and glucose dehydrogenase (e.g., KRED Recycle Mix N for NADH)[6].

  • Initiate Reactions:

    • To each vial containing a KRED, add 0.9 mL of the appropriate reconstituted recycle mix and gently mix until the enzyme is dissolved.

    • Add 0.1 mL of the substrate stock solution to each vial to initiate the reaction. The final substrate concentration will be approximately 10 mg/mL.

  • Incubation: Seal the vials and place them in a shaking incubator at 30°C for 24 hours. Ensure adequate mixing.

  • Work-up and Analysis:

    • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

    • Vortex vigorously for 1 minute to extract the product.

    • Centrifuge to separate the layers.

    • Analyze the organic layer by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percent conversion and the stereoselectivity (enantiomeric and diastereomeric excess).

II. Preparative Scale Bioreduction

Once a "hit" enzyme with the desired activity and stereoselectivity is identified, the reaction can be scaled up to produce a larger quantity of the chiral hydroxy ester. The following protocol is a representative procedure that can be adapted based on the specific KRED and cofactor system identified in the screening phase.

dot

Preparative_Bioreduction_Workflow Reagent_Prep Prepare Buffered Solutions (Substrate, Cofactor, Enzyme) Reaction_Setup Combine Reagents in Bioreactor/Flask (Control pH and Temperature) Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitor Progress (HPLC/GC) Reaction_Setup->Reaction_Monitoring Workup Reaction Quench & Product Extraction Reaction_Monitoring->Workup >99% Conversion Purification Purify Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, Chiral HPLC, etc.) Purification->Characterization

Figure 2: Workflow for preparative scale enzymatic reduction.

Protocol 2: Preparative Scale Reduction with a GDH Cofactor Regeneration System

This protocol is based on a system utilizing glucose and glucose dehydrogenase for cofactor regeneration, which is a highly efficient and widely applicable method[2].

Materials:

  • Methyl (1S)-3-oxocyclohexane-1-carboxylate

  • Selected "Hit" Ketoreductase (lyophilized powder or cell-free extract)

  • Glucose Dehydrogenase (GDH)

  • NADP+ (or NAD+ depending on the KRED)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Bioreactor or baffled flask with pH and temperature control

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

    • Add D-glucose (typically 1.1-1.5 molar equivalents relative to the substrate).

    • Add the nicotinamide cofactor (NADP+ or NAD+) to a catalytic amount (e.g., 0.1 mol%).

    • Add the selected ketoreductase (typically 0.1-1% w/w relative to the substrate) and glucose dehydrogenase.

    • Stir until all components are dissolved.

  • Substrate Addition:

    • Dissolve methyl (1S)-3-oxocyclohexane-1-carboxylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary to aid solubility.

    • Add the substrate solution to the reaction mixture. The substrate loading can be optimized and may range from 10 g/L to over 100 g/L depending on the enzyme's stability and activity.

  • Biotransformation:

    • Maintain the reaction at the optimal temperature for the KRED (typically 25-37°C) with gentle agitation.

    • Monitor the pH of the reaction. The oxidation of glucose to gluconic acid will cause a decrease in pH. Maintain the pH at 7.0 by the controlled addition of a base (e.g., 1 M NaOH).

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up:

    • Once the reaction has reached completion (>99% conversion), quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by silica gel column chromatography.

    • Determine the stereochemical purity (enantiomeric and diastereomeric excess) of the final product by chiral HPLC or GC.

Data and Expected Outcomes

While specific data for the enzymatic reduction of methyl (1S)-3-oxocyclohexane-1-carboxylate is not extensively published, data from analogous ketone reductions provide a strong indication of the expected outcomes.

Table 1: Representative Performance of Ketoreductases in the Reduction of Cyclic Ketones

Enzyme TypeSubstrateProduct StereochemistryConversion (%)Stereomeric Excess (%)Reference
Engineered KREDEthyl 3-oxocyclohexanecarboxylate(1S,3R)-hydroxy>99>99 de, >99 eeAnalogous to[1]
Engineered KRED2-methylcyclohexanone(1S,2R)-2-methylcyclohexanol>95>99 eeAnalogous to[7]
Candida parapsilosis Reductase3-methylcyclohexanone(1R,3S)-3-methylcyclohexanolHigh>98 eeAnalogous to[7]

de = diastereomeric excess, ee = enantiomeric excess

It is expected that through screening, a KRED can be identified that reduces methyl (1S)-3-oxocyclohexane-1-carboxylate to the corresponding methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate or its (1S,3S)-diastereomer with high conversion (>95%) and excellent stereoselectivity (>99% de and >99% ee).

Conclusion and Future Perspectives

The use of ketoreductases for the asymmetric reduction of methyl (1S)-3-oxocyclohexane-1-carboxylate represents a highly efficient, selective, and sustainable method for the production of key chiral intermediates for the pharmaceutical industry. The protocols outlined in this application note provide a robust framework for enzyme screening, reaction optimization, and preparative-scale synthesis.

The continued advancement in enzyme engineering and the development of novel KREDs with expanded substrate scopes and enhanced process stability will further broaden the applicability of this technology. The integration of enzymatic steps into multi-step syntheses, creating biocatalytic cascades, is a promising avenue for streamlining the production of complex APIs and reducing the environmental impact of pharmaceutical manufacturing[1].

References

  • Codexis, Inc. (2023). Enzymes to Enable a Biocatalytic Cascade for Small Molecule API. [Link]

  • Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. [Link]

  • Leuchs, S., et al. (2013). Reengineered carbonyl reductase for reducing methyl-substituted cyclohexanones. Protein Engineering, Design and Selection, 26(8), 507-515.
  • ResearchGate. (n.d.). Screening of the ketoreductases (KREDs) Codexis kit. [Link]

  • Google Patents. (2014). WO2014150633A1 - Immobilized ketoreductases and process for making and using...
  • DeHond, D., et al. (2017). A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones.

Sources

Application

Application Note: Protecting Group Strategies for Methyl (1S)-3-oxocyclohexane-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Orthogonal functional group manipulation, mechanistic causality, and validated protocols. Executive Summary Methyl (1S)-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Orthogonal functional group manipulation, mechanistic causality, and validated protocols.

Executive Summary

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly versatile, chiral bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because the molecule possesses both a C3 ketone and a C1 methyl ester, achieving orthogonal reactivity requires strategic masking of the more reactive center. This application note details the mechanistic rationale, optimal protecting group selection, and self-validating experimental protocols for the transient protection of the ketone, enabling selective manipulation of the ester moiety.

Mechanistic Rationale & Strategy Selection

In any bifunctional molecule containing both a ketone and an ester, the ketone carbonyl is significantly more electrophilic. This is due to the lack of resonance stabilization that the alkoxy group provides to the ester. Consequently, nucleophilic additions (e.g., Grignard or organolithium reagents) or hydride reductions (e.g., LiAlH₄) intended for the ester will preferentially or competitively attack the ketone.

To achieve selective ester modification, the C3 ketone must be masked. The 1,3-dioxolane (ethylene ketal) protecting group is the industry standard for this transformation[1]. Formed via the acid-catalyzed condensation of ethylene glycol, the resulting spiroketal is highly stable to strongly basic and nucleophilic conditions. Following ester modification, the ketal is readily cleaved under mild aqueous acidic conditions (such as aqueous HCl in THF) to regenerate the ketone[2].

Causality in Reaction Design:
  • Protection (Dean-Stark Trap): Ketalization is an equilibrium process. By utilizing a Dean-Stark apparatus with refluxing toluene, the azeotropic removal of water continuously drives the equilibrium toward quantitative product formation.

  • Reduction (Fieser Workup): Direct aqueous quenching of LiAlH₄ reductions produces unfilterable, gelatinous aluminum hydroxide emulsions. Employing the Fieser method (sequential addition of H₂O, 15% NaOH, and H₂O) forces the formation of granular, crystalline aluminate salts that are easily removed via vacuum filtration, ensuring high isolated yields.

Quantitative Data: Protecting Group Matrix

The following table summarizes the quantitative stability profiles and selection criteria for various C3 ketone protecting groups.

Protecting Group StrategyReagents for InstallationStability ProfileDeprotection ConditionsYield Expectation
1,3-Dioxolane (Ketal) Ethylene glycol, p-TsOH, TolueneExcellent vs. Bases, Nucleophiles, Hydridesaq. HCl/THF or PPTS/Acetone90–95%
Dimethyl Acetal HC(OMe)₃, MeOH, p-TsOHGood vs. Bases, HydridesMild aqueous acid80–85%
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂Excellent vs. Acids, Bases, NucleophilesHg(ClO₄)₂ or I₂/NaHCO₃75–85%

Note: For standard ester reductions or Grignard additions, the 1,3-dioxolane ketal provides the optimal balance of stability, atom economy, and ease of removal.

Pathway Visualization

G SM Methyl (1S)-3-oxocyclohexane -1-carboxylate Ketal Methyl (7S)-1,4-dioxaspiro [4.5]decane-7-carboxylate SM->Ketal Ethylene Glycol, p-TsOH Toluene, Reflux (-H2O) Alcohol (7S)-1,4-dioxaspiro [4.5]decan-7-ylmethanol Ketal->Alcohol LiAlH4, THF 0°C to RT Product (1S)-3-(hydroxymethyl) cyclohexan-1-one Alcohol->Product aq. HCl, THF RT

Workflow for ketone protection, ester reduction, and ketal deprotection.

Validated Experimental Protocols

Protocol A: Ketalization (Synthesis of Methyl (7S)-1,4-dioxaspiro[4.5]decane-7-carboxylate)

This protocol establishes a self-validating system where the cessation of water collection physically indicates reaction completion.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Add Methyl (1S)-3-oxocyclohexane-1-carboxylate (10.0 g, 64.0 mmol, 1.0 eq), ethylene glycol (11.9 g, 192.0 mmol, 3.0 eq), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.61 g, 3.2 mmol, 0.05 eq)[1].

  • Solvent: Suspend the mixture in anhydrous toluene (100 mL).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the Dean-Stark trap; water will begin to azeotrope and collect at the bottom of the trap.

  • Validation: Continue refluxing until no further water separates (typically 4–6 hours). TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Crucial Step: Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the p-TsOH. Failure to neutralize will result in reversion to the ketone during concentration.

  • Isolation: Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected ketal as a pale yellow oil.

Protocol B: Ester Manipulation (Reduction to Primary Alcohol)

This protocol utilizes the Fieser workup to prevent product entrapment in aluminum salts.

  • Setup: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Loading: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.43 g, 64.0 mmol, 1.0 eq) in anhydrous THF (80 mL) and cool to 0 °C using an ice bath.

  • Addition: Dissolve the ketal intermediate from Protocol A (approx. 64.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Fieser Quench (Self-Validating Workup): Cool the mixture back to 0 °C. Dilute with diethyl ether (50 mL). Sequentially and cautiously add:

    • 2.4 mL of distilled H₂O (Dropwise; vigorous bubbling will occur).

    • 2.4 mL of 15% aqueous NaOH solution.

    • 7.2 mL of distilled H₂O.

  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts form a stark white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate to afford (7S)-1,4-dioxaspiro[4.5]decan-7-ylmethanol.

Protocol C: Acidic Hydrolysis (Deprotection to Target Molecule)

This protocol utilizes biphasic extraction to isolate the water-soluble hydroxy-ketone efficiently.

  • Reaction: Dissolve the reduced alcohol intermediate in THF (60 mL). Add 1M aqueous HCl (30 mL)[2].

  • Stirring: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (Hexanes/EtOAc 1:1) for the disappearance of the non-polar ketal spot and the appearance of the highly polar hydroxy-ketone spot.

  • Neutralization: Carefully neutralize the reaction mixture to pH 7 by adding solid NaHCO₃ in small portions (monitor CO₂ evolution).

  • Isolation: Evaporate the majority of the THF under reduced pressure. Extract the remaining aqueous phase with EtOAc (5 × 30 mL) due to the high polarity of the product.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient elution Hexanes to EtOAc) to yield pure (1S)-3-(hydroxymethyl)cyclohexan-1-one.

References

  • Title: US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors Source: Google Patents URL
  • Title: US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors Source: Google Patents URL

Sources

Method

scale-up synthesis of methyl (1S)-3-oxocyclohexane-1-carboxylate

An Application Note for the Scale-Up Synthesis of Methyl (1S)-3-oxocyclohexane-1-carboxylate Introduction: The Significance of a Chiral Building Block Methyl (1S)-3-oxocyclohexane-1-carboxylate is a valuable chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of Methyl (1S)-3-oxocyclohexane-1-carboxylate

Introduction: The Significance of a Chiral Building Block

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a valuable chiral building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. Its stereodefined structure, containing both a ketone and an ester functional group on a cyclohexane scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. The ability to produce this key intermediate on a larger scale with high enantiopurity is critical for advancing drug discovery programs and enabling efficient manufacturing processes.

This application note provides a comprehensive guide for the , focusing on a robust and reproducible organocatalytic approach. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, process optimization insights, and critical safety considerations.

Synthetic Strategy: An Organocatalytic Approach to Asymmetry

The chosen synthetic route leverages an asymmetric Michael addition of diethyl malonate to cyclohex-2-en-1-one, catalyzed by a commercially available chiral organocatalyst. This approach is advantageous for scale-up due to its operational simplicity, avoidance of heavy metal contaminants, and typically high enantioselectivity. The subsequent steps involve a one-pot hydrolysis and decarboxylation, followed by a standard Fischer esterification to yield the target compound.

The causality behind this strategic choice lies in the efficiency and predictability of organocatalyzed 1,4-conjugate additions. The chiral secondary amine catalyst forms a transient enamine with the cyclohexenone, which then reacts with the malonate from a sterically defined face, thereby inducing the desired (S)-stereochemistry at the C1 position.

Visualized Workflow: From Starting Materials to Final Product

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Esterification cluster_3 Step 4: Purification & Analysis SM1 Cyclohex-2-en-1-one Reaction1 Reaction Vessel (Controlled Temperature) SM1->Reaction1 SM2 Diethyl Malonate SM2->Reaction1 Cat Chiral Organocatalyst Cat->Reaction1 Solvent1 Solvent (e.g., Toluene) Solvent1->Reaction1 Intermediate1 Chiral Michael Adduct Reaction1->Intermediate1 High Enantioselectivity Reaction2 Heated Reaction Vessel Intermediate1->Reaction2 Reagent2 LiCl, H2O Reagent2->Reaction2 Solvent2 Solvent (e.g., DMSO) Solvent2->Reaction2 Intermediate2 (1S)-3-oxocyclohexane-1-carboxylic acid Reaction2->Intermediate2 Krapcho Decarboxylation Reaction3 Reflux Reaction Intermediate2->Reaction3 Reagent3 Methanol (MeOH) Reagent3->Reaction3 AcidCat H2SO4 (cat.) AcidCat->Reaction3 CrudeProduct Crude Methyl (1S)-3-oxocyclohexane-1-carboxylate Reaction3->CrudeProduct Fischer Esterification Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Pure Methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS: 1236384-30-7) Purification->FinalProduct Analysis QC Analysis (HPLC, Chiral HPLC, NMR, MS) FinalProduct->Analysis

Caption: Overall workflow for the scale-up synthesis.

Detailed Experimental Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.

Part 1: Asymmetric Michael Addition
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (2.0 g, 6.18 mmol, 0.01 eq) and toluene (1.5 L).

  • Initiation: Add cyclohex-2-en-1-one (60 g, 624 mmol, 1.0 eq) to the reactor. Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Slow Addition: Add diethyl malonate (120 g, 749 mmol, 1.2 eq) to the dropping funnel and add it dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The control of this exotherm is critical for maintaining high enantioselectivity.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by taking aliquots for HPLC or TLC analysis until consumption of the cyclohex-2-en-1-one is complete (typically 18-24 hours).

  • Work-up: Quench the reaction by slowly adding 1 M aqueous HCl (500 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (500 mL) and brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Michael adduct as a viscous oil. This intermediate is typically used directly in the next step without further purification.

Part 2: One-Pot Hydrolysis and Decarboxylation
  • Reactor Setup: Transfer the crude Michael adduct to a 3 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple.

  • Reagent Addition: Add dimethyl sulfoxide (DMSO, 1.0 L), lithium chloride (53 g, 1.25 mol, 2.0 eq), and deionized water (45 mL, 2.5 mol, 4.0 eq).

  • Heating: Heat the mixture to 140-150 °C. The reaction will evolve CO₂, so ensure adequate ventilation. Maintain this temperature and monitor the reaction by HPLC until the starting material is consumed and the intermediate carboxylic acid is formed (typically 4-6 hours).

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a larger vessel containing ice-water (3 L) and acidify to pH 2-3 with concentrated HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1 L). Combine the organic extracts and wash with brine (2 x 1 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (1S)-3-oxocyclohexane-1-carboxylic acid.

Part 3: Fischer Esterification
  • Reactor Setup: Transfer the crude carboxylic acid to a 3 L round-bottom flask with a mechanical stirrer and reflux condenser.

  • Esterification: Add methanol (1.5 L) and slowly add concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor for completion by HPLC or TLC.

  • Work-up: Cool the reaction to room temperature and concentrate the volume by about two-thirds via rotary evaporation. Carefully neutralize the remaining solution by slowly adding it to a stirred, chilled solution of saturated aqueous sodium bicarbonate (2 L).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 750 mL). Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, and filter.

Part 4: Final Purification
  • Concentration: Concentrate the filtered organic solution under reduced pressure to obtain the crude methyl (1S)-3-oxocyclohexane-1-carboxylate.[1][2]

  • Vacuum Distillation: Purify the crude product by vacuum distillation.[3] Collect the fraction boiling at the appropriate temperature and pressure (literature values can be used as a guide, but an empirical determination is best). This step is highly effective at removing non-volatile impurities and residual solvent. The final product should be a clear, colorless liquid.

Quantitative Data Summary

ParameterValueNotes
Starting Material (Cyclohex-2-en-1-one) 60 g (624 mmol)---
Final Product Methyl (1S)-3-oxocyclohexane-1-carboxylateCAS: 1236384-30-7
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
Typical Overall Yield 65-75%Based on cyclohex-2-en-1-one
Purity (by GC/HPLC) >97%[1]
Enantiomeric Excess (by Chiral HPLC) >98% eeDependent on catalyst and conditions
Appearance Colorless liquid

Process Optimization & Troubleshooting

IssuePotential CauseRecommended Solution
Low Enantioselectivity - Temperature excursion during Michael addition.- Impure catalyst or reagents.- Improve reactor cooling efficiency; ensure slow, controlled addition of the malonate.- Use high-purity, anhydrous reagents and solvents.
Incomplete Decarboxylation - Insufficient heating or reaction time.- Insufficient water present.- Ensure internal temperature reaches 140-150 °C.- Confirm correct stoichiometry of water.
Low Yield in Esterification - Incomplete reaction.- Product loss during work-up.- Extend reflux time and monitor by HPLC.- Ensure careful pH adjustment and thorough extraction.
Product Darkens on Distillation - Overheating.- Presence of acidic impurities.- Use a high-vacuum system to lower the boiling point.- Ensure the crude material is properly neutralized and washed before distillation.

Analytical Methods for Quality Control

A robust analytical package is essential to ensure the identity, purity, and stereochemical integrity of the final product.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the primary methods for monitoring reaction progress and determining the purity of intermediates and the final product.[4] A standard method would involve a C18 column for HPLC or a polar capillary column for GC, with detection by UV (for HPLC) or FID (for GC).

  • Chiral HPLC/GC: This is a critical, non-negotiable analysis to determine the enantiomeric excess (e.e.) of the final product. A chiral stationary phase column (e.g., Chiralcel OD-H or similar) is required to separate the (S) and (R) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product, ensuring all expected signals are present and integrated correctly.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.[5]

Safety Precautions

Scaling up chemical reactions introduces hazards that must be carefully managed. A thorough risk assessment should be performed before commencing any work.[6][7]

  • Chemical Hazards:

    • Toluene, Dichloromethane, Ethyl Acetate, Methanol: Flammable and volatile organic solvents. Handle in a well-ventilated area away from ignition sources.

    • Concentrated Sulfuric Acid & Hydrochloric Acid: Highly corrosive. Always wear appropriate gloves (e.g., butyl rubber), safety glasses, and a lab coat. Add acids slowly to solutions to control exotherms.

    • Dimethyl Sulfoxide (DMSO): Can enhance skin absorption of other chemicals. Avoid skin contact.

    • Lithium Chloride: Hygroscopic and an irritant.

  • Procedural Hazards:

    • Exothermic Reactions: The Michael addition can be exothermic. Maintain strict temperature control to prevent runaways.

    • Pressure Build-up: The decarboxylation step evolves CO₂ gas. Ensure the reactor is not a closed system and is adequately vented.

    • Vacuum Distillation: There is an implosion risk. Use glassware rated for vacuum and inspect for cracks or defects before use. A safety shield should be in place.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

All chemical waste must be disposed of in accordance with local and institutional regulations.[6]

References

  • Analytical Methods for Chemical Detection. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis method of 3-oxo cyclohexane-1-caboxylate.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. [Link]

  • Acetoacetic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. [Link]

  • methyl (1S)-3-oxocyclohexane-1-carboxylate | 1236384-30-7 | C8H12O3. Appchem. [Link]

  • Methyl 3-oxocyclohexane-1-carboxylate (C8H12O3). PubChemLite. [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side products in methyl (1S)-3-oxocyclohexane-1-carboxylate synthesis

Welcome to the Technical Support Center for Biocatalytic Synthesis. This portal is designed for researchers, application scientists, and drug development professionals working on the asymmetric synthesis of chiral buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biocatalytic Synthesis. This portal is designed for researchers, application scientists, and drug development professionals working on the asymmetric synthesis of chiral building blocks.

Below is our comprehensive troubleshooting guide for the enantioselective reduction of methyl 3-oxocyclohex-1-ene-1-carboxylate to methyl (1S)-3-oxocyclohexane-1-carboxylate using Ene-Reductases (EREDs) from the Old Yellow Enzyme (OYE) superfamily[1].

Diagnostic Overview: Reaction Workflow & Side-Product Pathways

To effectively troubleshoot, we must first map the mechanistic pathways that lead to target degradation or side-product formation.

Pathway SM Methyl 3-oxocyclohex-1-ene -1-carboxylate Target Methyl (1S)-3-oxocyclohexane -1-carboxylate (Target Product) SM->Target ERED / NAD(P)H (Stereoselective) Enantiomer Methyl (1R)-3-oxocyclohexane -1-carboxylate (Enantiomeric Leakage) SM->Enantiomer Non-selective ERED variant Alcohol Methyl 3-hydroxycyclohexane -1-carboxylate (Over-reduction) Target->Alcohol Endogenous ADH / KRED Acid 3-oxocyclohexane -1-carboxylic acid (Hydrolysis) Target->Acid Esterases / pH > 7.5 Decarb Cyclohexanone (Decarboxylation) Acid->Decarb Spontaneous (-CO2)

Fig 1: Reaction workflow and common side-product pathways in ERED-mediated synthesis.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q: Why am I seeing a significant amount of methyl 3-hydroxycyclohexane-1-carboxylate in my final mixture? A: This is an over-reduction side product. When using whole-cell biocatalysts (like E. coli) to supply your ERED, endogenous Alcohol Dehydrogenases (ADHs) or Aldo-Keto Reductases (AKRs) can hijack the newly formed ketone. Because both EREDs and ADHs utilize the same nicotinamide cofactors (NADH/NADPH) generated by your recycling system (e.g., Glucose Dehydrogenase), the ADHs readily reduce the C3-ketone to a secondary alcohol. Solution: Switch to purified EREDs, utilize an ADH-deficient host chassis, or add a mild ADH inhibitor that does not interfere with flavin-dependent EREDs.

Q: My GC-MS shows an unexpected peak at m/z 98. Where is this cyclohexanone coming from? A: Cyclohexanone is the terminal degradation product of a two-step side reaction: hydrolysis followed by decarboxylation . If your reaction pH drifts above 7.5, or if endogenous esterases are active, the methyl ester is hydrolyzed to 3-oxocyclohexane-1-carboxylic acid[2]. Structurally, this intermediate is a β-keto acid (the ketone is at the β-position relative to the carboxylic acid). β-keto acids are inherently unstable and undergo spontaneous decarboxylation via a six-membered cyclic transition state. This is highly exacerbated if the reaction or workup is slightly acidic or heated, yielding cyclohexanone and CO₂. Solution: Strictly buffer the reaction at pH 7.0 and avoid temperatures above 30°C during downstream extraction.

Q: How do I prevent enantiomeric leakage to the (1R)-isomer? A: Enantiomeric leakage occurs when the prochiral substrate binds in an inverted orientation within the ERED active site[3]. OYEs operate via a trans-hydrogenation mechanism where the flavin mononucleotide (FMN) delivers a hydride to the β-carbon, and a conserved tyrosine residue donates a proton to the α-carbon. If the active site pocket is too spacious, the substrate "flips," leading to the unwanted (1R)-enantiomer[1]. Solution: Screen a library of engineered EREDs (e.g., YqjM variants) with bulkier active-site residues to lock the substrate in a single binding mode, ensuring >99% ee[1],[3].

Quantitative Data & Analytical Markers

To ensure self-validating protocols, researchers must track specific analytical markers. Use the table below to rapidly identify side products in your GC-MS or NMR spectra and apply the corresponding mitigation strategy.

Side Product / ImpurityCausalityDiagnostic Marker (GC-MS / ¹H NMR)Mitigation Strategy
Methyl 3-hydroxycyclohexane-1-carboxylate Over-reduction via endogenous ADH/KREDMS: m/z 158 (M⁺)NMR: ~3.6 ppm (m, 1H, CH-OH)Use purified EREDs; employ ADH-knockout strains.
3-Oxocyclohexane-1-carboxylic acid Hydrolysis via endogenous esterases or high pHMS: m/z 142 (M⁺)NMR: Loss of singlet at 3.68 ppm (OCH₃)Maintain pH < 7.2; use esterase-knockout strains.
Cyclohexanone Hydrolysis followed by spontaneous decarboxylationMS: m/z 98 (M⁺)NMR: Complete absence of ester/acid protonsAvoid acidic workup; do not exceed 30°C during concentration.
Methyl (1R)-3-oxocyclohexane-1-carboxylate Enantiomeric leakage due to alternative active-site bindingChiral GC: Distinct retention time from the (1S)-isomerScreen highly selective ERED variants (e.g., engineered YqjM)[1].

Validated Experimental Protocol: Optimized Asymmetric Reduction

This protocol is designed as a self-validating system to maximize the yield of methyl (1S)-3-oxocyclohexane-1-carboxylate while suppressing hydrolysis, decarboxylation, and over-reduction.

Step 1: Biocatalyst & Cofactor Preparation

  • Prepare 100 mL of 50 mM Potassium Phosphate buffer. Crucial: Adjust the pH strictly to 7.0 to prevent base-catalyzed ester hydrolysis.

  • Dissolve 250 mg of Glucose (cofactor recycling donor) and 1 mM NADP⁺ into the buffer.

  • Add 50 U of Glucose Dehydrogenase (GDH) and 100 U of purified ERED (e.g., highly selective YqjM variant)[1]. Note: Using purified enzymes rather than whole cells eliminates esterase and ADH background activity.

Step 2: Reaction Initiation

  • Dissolve 5.0 mmol of methyl 3-oxocyclohex-1-ene-1-carboxylate[3] in 2 mL of DMSO (co-solvent to aid solubility).

  • Add the substrate solution dropwise to the buffered enzyme mixture at 25°C under gentle orbital shaking (150 rpm).

Step 3: In-Process Monitoring

  • At 2 hours and 4 hours, extract a 100 µL aliquot, quench with 200 µL ethyl acetate, and analyze the organic layer via GC-MS.

  • Monitor the disappearance of the substrate (m/z 154) and the appearance of the target product (m/z 156)[2]. Ensure the cyclohexanone marker (m/z 98) remains below the limit of detection.

Step 4: Quenching and Workup (Decarboxylation-Free)

  • Once conversion is >95%, transfer the reaction mixture to a separatory funnel. Do not acidify the aqueous layer, as this will trigger the decarboxylation of any trace hydrolyzed β-keto acid.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the product.

References

  • Chapter 13: Designing Multi-enzymatic Systems for the Preparation of Optically Active Molecules - Books. rsc.org. 1

  • 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9. chemicalbook.com. 2

  • Enantioselective, Catalytic One-Pot Synthesis of γ-Butyrolactone-Based Fragrances. researchgate.net. 3

Sources

Optimization

Technical Support Center: Purification of Methyl 3-oxocyclohexanecarboxylate

Introduction Welcome to the technical support guide for the purification of methyl 3-oxocyclohexanecarboxylate by column chromatography. This document is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of methyl 3-oxocyclohexanecarboxylate by column chromatography. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this specific separation.

Methyl 3-oxocyclohexanecarboxylate is a versatile intermediate in organic synthesis. Its structure, containing both a ketone and an ester functional group, imparts moderate polarity, making it an ideal candidate for purification via normal-phase column chromatography.[1] However, successful purification requires careful optimization of parameters to separate it from starting materials, by-products, and potential tautomers. This guide explains the causality behind experimental choices, providing a robust framework for achieving high purity and yield.

Core Principles of the Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[2][3] For methyl 3-oxocyclohexanecarboxylate:

  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is covered in polar silanol (Si-OH) groups.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used.

  • Mechanism: Compounds move down the column at different rates based on their polarity. Less polar compounds spend more time in the mobile phase and elute faster. More polar compounds, like our target β-keto ester, interact more strongly with the polar silica gel and elute slower. By gradually increasing the polarity of the mobile phase, we can selectively elute the desired compound.[4]

Experimental Workflow & Protocols

This section provides a comprehensive, step-by-step protocol. Following these steps methodically forms a self-validating system for purification.

Diagram: Overall Purification Workflow

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Recovery TLC 1. TLC Analysis (Solvent System Optimization) Prep 2. Column Preparation (Slurry Packing) TLC->Prep Load 3. Sample Loading (Wet or Dry Method) Prep->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for solvent system optimization and column chromatography.

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

The crucial first step is to determine the optimal mobile phase using TLC.[2][5] The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[5]

  • Prepare Samples: Dissolve a small amount of your crude methyl 3-oxocyclohexanecarboxylate in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Develop Plates: Place the plate in a developing chamber containing a prepared solvent system. Test several ratios of ethyl acetate (EtOAc) in hexane.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution.

  • Calculate Rf and Select System: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your target compound in each solvent system. Choose the system that gives the best separation and an Rf in the 0.2-0.4 range.

Recommended Starting Solvent Systems (EtOAc/Hexane)
10% EtOAc / 90% Hexane
20% EtOAc / 80% Hexane
30% EtOAc / 70% Hexane
40% EtOAc / 60% Hexane

Note: The optimal ratio will depend on the specific impurities in your crude mixture. Published procedures for similar β-keto esters often use ethyl acetate/hexane or diethyl ether/pentane systems.[6][7][8][9]

Protocol 2: Column Packing and Sample Loading

Proper column packing is essential to avoid issues like band broadening and channeling, which lead to poor separation.[2] The wet slurry method is generally preferred as it minimizes air bubbles.[10][11]

  • Column Preparation: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5][10]

  • Prepare Slurry: In a beaker, mix silica gel (a common rule of thumb is to use 50-100 times the mass of your crude sample) with your chosen starting eluent (the least polar solvent system determined by TLC) to form a pourable slurry.[5]

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spillage. Gently tap the side of the column to help the silica pack evenly and release any trapped air.[12]

  • Equilibrate: Once the silica has settled, open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[12]

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase.[2][12] Carefully add this solution to the top of the silica bed using a pipette. Drain the solvent until the sample has been adsorbed onto the silica.

    • Dry Loading (Recommended for less soluble samples): Dissolve your crude sample in a volatile solvent (like dichloromethane), add a small amount of silica gel (1-2x the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[12]

  • Finalize: Gently add a thin layer of sand on top of your sample layer to prevent disturbance during solvent addition.[13] Carefully fill the rest of the column with the mobile phase.

Protocol 3: Elution and Fraction Analysis
  • Begin Elution: Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.[14] Maintain a constant level of solvent at the top of the column by adding fresh eluent as needed. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.[4]

  • Gradient Elution (Optional but Recommended): If your TLC showed impurities that are much less polar or much more polar than your product, a gradient elution can save time and solvent. Start with the low-polarity system identified by TLC. After your product begins to elute, you can gradually increase the percentage of the more polar solvent (e.g., from 20% EtOAc to 40% EtOAc) to elute more polar compounds faster.[2][4]

  • Monitor Fractions by TLC: As you collect fractions, analyze them using TLC.[15] Spot every few fractions on a single TLC plate alongside a spot of your original crude mixture. This allows you to track which fractions contain your pure product.

  • Combine and Recover: Once you have identified all the fractions containing only your pure product, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified methyl 3-oxocyclohexanecarboxylate.[16]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Diagram: Troubleshooting Poor Separation

G start Problem: Poor Separation cause1 Overloaded Column start->cause1 cause2 Flow Rate Too Fast start->cause2 cause3 Poorly Packed Column (Cracks/Channels) start->cause3 cause4 Inappropriate Solvent System start->cause4 sol1 Solution: Reduce sample amount. Use 50-100x silica mass. cause1->sol1 sol2 Solution: Reduce pressure (flash). Use finer mesh silica (gravity). cause2->sol2 sol3 Solution: Repack column carefully. Ensure slurry is homogenous and column is vertical. cause3->sol3 sol4 Solution: Re-optimize with TLC. Aim for target Rf of 0.2-0.4. Consider different solvent classes. cause4->sol4

Caption: Troubleshooting logic for poor separation in column chromatography.

Q1: My compound is coming off the column with impurities (overlapping spots on TLC). What went wrong?

  • Answer: This indicates poor resolution. Several factors could be the cause:

    • Inappropriate Solvent System: The eluent may be too polar, causing all compounds to move too quickly without sufficient interaction with the silica. Solution: Re-run TLC plates to find a less polar solvent system that provides better separation between your product and the impurity (a larger ΔRf).[4][5]

    • Column Overloading: Too much sample was loaded for the amount of silica gel used. The stationary phase becomes saturated, and compounds cannot form distinct bands. Solution: Reduce the amount of sample loaded or increase the amount of silica gel. A general guideline is a 1:50 to 1:100 ratio of sample to silica by weight.[2][5]

    • Poor Packing: Channels or cracks in the silica bed create shortcuts for the mobile phase, leading to uneven band fronts and poor separation. Solution: Ensure the column is packed carefully using the slurry method and is kept perfectly vertical.[2]

    • Sample Band too Wide: If the sample was dissolved in too much solvent during loading, the initial band will be very broad. Solution: Always use the absolute minimum volume of solvent to dissolve the sample for wet loading, or use the dry loading method.[12][17]

Q2: My compound won't come off the column, even with a very polar solvent system.

  • Answer: This suggests your compound is very strongly adsorbed to the silica gel.

    • Potential Cause: The compound may have decomposed on the acidic silica gel, leading to highly polar baseline material. β-keto esters can be sensitive to acidic conditions.[16]

    • Solution: Try eluting with an even more polar system, such as 5-10% methanol in dichloromethane.[18] If decomposition is suspected, you can neutralize the silica gel by running the column with an eluent containing a small amount of triethylamine (~1%) before loading the sample.[16][18] Alternatively, consider using a different stationary phase like neutral alumina.

Q3: The yield of my purified product is very low.

  • Answer: Low yield can result from several issues:

    • Decomposition on the Column: As mentioned above, the acidic nature of silica can degrade sensitive compounds. Solution: Use neutralized silica or limit the time the compound spends on the column by working efficiently.[16]

    • Irreversible Adsorption: Some very polar impurities might stick permanently to the top of the column, trapping some of your product with them. Solution: This is difficult to reverse, but proper solvent selection should elute the desired compound before these highly polar molecules.

    • Incomplete Elution: You may have stopped collecting fractions too early. Solution: Continue collecting fractions and monitoring by TLC until you are certain all of the product has eluted from the column.

    • Fractions Combined Incorrectly: Pure fractions may have been accidentally discarded with impure ones. Solution: Be meticulous when analyzing fractions by TLC before combining them.[15]

Q4: I see streaking or "tailing" of my spots on the analytical TLC plates.

  • Answer: Tailing can indicate a few problems:

    • Sample Overload (on the TLC plate): The spot applied to the TLC plate was too concentrated. Solution: Dilute your sample before spotting it on the plate.

    • Acidic/Basic Compound: Methyl 3-oxocyclohexanecarboxylate is generally neutral, but if impurities are acidic or basic, they can interact poorly with the silica, causing tailing. Solution: Adding a very small amount of acid (acetic acid) or base (triethylamine) to the TLC developing solvent can sometimes improve peak shape.[19]

    • Decomposition: The compound might be degrading on the TLC plate itself. Solution: This is less common but possible if the compound is highly unstable.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying methyl 3-oxocyclohexanecarboxylate?

  • Answer: Standard silica gel, typically with a mesh size of 230-400 (for flash chromatography) or 60-120 (for gravity chromatography), is the most common and effective choice.[5][12] Its polarity is well-suited for separating moderately polar compounds like β-keto esters.

Q2: How much silica gel should I use?

  • Answer: The amount depends on the difficulty of the separation and the quantity of crude material. A common starting point is a mass ratio of 50:1 to 100:1 of silica gel to crude sample.[5] For very difficult separations, a higher ratio may be necessary.

Q3: Can I reuse my column?

  • Answer: It is generally not recommended for high-purity applications. Highly polar impurities from a previous run can remain adsorbed to the silica gel and contaminate your next purification. Given the relatively low cost of silica gel, using a fresh column for each purification ensures the best results and reproducibility.

Q4: My compound is a liquid. How do I perform dry loading?

  • Answer: Even if your crude product is an oil or liquid, you can still use the dry loading method. Dissolve the liquid sample in a low-boiling-point solvent (e.g., dichloromethane, diethyl ether). Add silica gel to this solution and then remove the solvent completely using a rotary evaporator. You will be left with your compound adsorbed onto a dry, free-flowing silica powder, which can then be loaded onto the column.[12]

Q5: What is the difference between isocratic and gradient elution?

  • Answer:

    • Isocratic Elution: The entire separation is performed using a single solvent system of constant composition (e.g., 25% EtOAc/75% Hexane). This is simpler but can be slow if compounds have very different polarities.[3]

    • Gradient Elution: The composition of the mobile phase is changed during the separation, typically by gradually increasing its polarity.[2][3] For example, you might start with 10% EtOAc/Hexane and slowly increase to 40% EtOAc/Hexane. This is more efficient for separating mixtures containing compounds with a wide range of polarities.

References

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Methyl (1S)-3-oxocyclohexane-1-carboxylate

Welcome to the technical support guide for the synthesis and optimization of methyl (1S)-3-oxocyclohexane-1-carboxylate. This molecule is a valuable chiral building block in medicinal chemistry and drug development, maki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of methyl (1S)-3-oxocyclohexane-1-carboxylate. This molecule is a valuable chiral building block in medicinal chemistry and drug development, making its efficient and stereoselective synthesis a critical objective. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions based on established scientific principles and field-proven insights.

The primary and most effective route to this chiral ketoester is through an organocatalyzed asymmetric Michael addition. This guide will focus on troubleshooting this specific transformation, where a nucleophile adds to an α,β-unsaturated carbonyl compound, creating a new stereocenter with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing methyl (1S)-3-oxocyclohexane-1-carboxylate? The most prevalent and successful strategy is the asymmetric Michael addition of a suitable carbon nucleophile to a cyclohexenone derivative, catalyzed by a chiral organocatalyst. Proline and its derivatives, particularly those derived from cinchona alkaloids, have proven highly effective in promoting this reaction via enamine catalysis, ensuring high levels of stereocontrol.[1][2]

Q2: How do I monitor the progress of the reaction? Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). TLC is a quick method to observe the consumption of the starting materials. For more quantitative analysis of conversion and to check for the formation of byproducts, GC or ¹H NMR of an aliquot from the reaction mixture is recommended.

Q3: What analytical methods are best for determining enantiomeric excess (ee) and diastereomeric ratio (dr)? Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess of your product. The diastereomeric ratio can often be determined from the crude ¹H NMR spectrum by integrating the signals corresponding to the different diastereomers.

Q4: My purified product appears to be unstable. What could be the cause? Ketoesters can sometimes be sensitive, especially to acidic or basic conditions that might be present on chromatography media like silica gel. If you suspect your product is degrading during purification, consider using deactivated (neutral) silica gel or an alternative purification method like distillation under reduced pressure. In some cases, hydrolysis of the ester or enolization of the ketone can be problematic.[3]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis. The troubleshooting workflow below provides a logical path for diagnosing and solving common problems.

Visualizing the Troubleshooting Process

G cluster_start cluster_problems cluster_solutions_yield cluster_solutions_ee cluster_solutions_side Start Reaction Outcome Unsatisfactory Low_Yield Low Yield or Incomplete Conversion Start->Low_Yield Low_EE Low Enantioselectivity (ee) Start->Low_EE Side_Products Side Products or Poor Diastereoselectivity (dr) Start->Side_Products Check_Time_Temp Optimize Reaction Time & Temperature Low_Yield->Check_Time_Temp Check_Catalyst Screen Chiral Catalysts & Co-catalysts/Additives Low_EE->Check_Catalyst Adjust_Conditions Adjust Stoichiometry or Reagent Addition Rate Side_Products->Adjust_Conditions Check_Purity Verify Reagent Purity & Dryness of Solvents Check_Time_Temp->Check_Purity Check_Workup Improve Work-up & Purification Recovery Check_Purity->Check_Workup End Optimized Reaction Check_Workup->End Check_Solvent Screen Solvents Check_Catalyst->Check_Solvent Lower_Temp Lower Reaction Temperature Check_Solvent->Lower_Temp Lower_Temp->End Bulky_Catalyst Use Sterically Hindered (Bulky) Catalyst Adjust_Conditions->Bulky_Catalyst Bulky_Catalyst->End

Caption: A decision tree for troubleshooting common synthesis issues.

Issue 1: Low Enantioselectivity (ee)

Question: My reaction is producing the target compound, but the enantiomeric excess (ee) is significantly lower than reported values. What are the most critical factors to investigate?

Answer: Low enantioselectivity is one of the most common challenges in asymmetric catalysis. The stereochemical outcome is dictated by the subtle energy differences between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Several factors can adversely affect this energy gap.

  • Causality Behind Experimental Choices:

    • Chiral Catalyst and Co-catalyst Integrity: The catalyst is the heart of the asymmetric transformation. Proline-based catalysts, especially those incorporating bulky groups or additional hydrogen-bonding sites like prolinamides, create a well-defined chiral environment.[4] The catalyst's purity is paramount. For primary amine catalysts, an acidic co-catalyst is often required to facilitate the formation of the reactive dienamine intermediate.[1] Ensure both the catalyst and any additives are of high purity and used in the correct ratio.

    • Solvent Effects: The solvent plays a crucial role in the organization of the transition state. Non-polar solvents often provide better enantioselectivity in organocatalyzed Michael additions by promoting a more compact and ordered transition state. Polar or protic solvents can interfere with the key hydrogen-bonding interactions between the catalyst and substrates, leading to a loss of stereocontrol.

    • Reaction Temperature: Lowering the reaction temperature is a classic strategy to improve enantioselectivity. According to the Eyring equation, the difference in activation energies between the two competing pathways has a more pronounced effect on the product ratio at lower temperatures. Reactions that are sluggish at lower temperatures may require significantly longer reaction times.

  • Self-Validating System & Protocol:

    • Catalyst Screening: If a standard catalyst (e.g., (S)-proline) gives poor results, screen a panel of catalysts with different steric and electronic properties. Consider bulky α,α-diarylprolinol ethers or cinchona alkaloid-derived primary amines.[1][5]

    • Solvent Screening: Perform the reaction in a range of anhydrous solvents of varying polarity (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).[4]

    • Temperature Optimization: Run a series of reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C) and analyze the ee at each point to find the optimal balance between reaction rate and selectivity.[6]

Table 1: Representative Solvent Effects on a Michael Addition [4]
Solvent Yield (%) diastereomeric ratio (syn:anti) ee (syn, %)
Dichloromethane (DCM)LowNot DeterminedNot Determined
Ethyl Acetate (EA)1494:650
Tetrahydrofuran (THF)50<10:173
Dioxane54<10:177
Note: Data is illustrative of trends observed in organocatalyzed Michael additions between cyclohexanone and trans-β-nitrostyrene. Actual results will vary based on specific substrates and catalysts.
Issue 2: Low Yield or Incomplete Conversion

Question: My reaction is stalling, or the isolated yield of methyl (1S)-3-oxocyclohexane-1-carboxylate is poor, despite achieving good stereoselectivity. What should I troubleshoot?

Answer: Poor yield is often a result of suboptimal reaction kinetics, catalyst deactivation, or inefficient product isolation.

  • Causality Behind Experimental Choices:

    • Reaction Kinetics (Time and Temperature): Every reaction has an optimal time and temperature profile. Insufficient time or a temperature that is too low will result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to byproduct formation or product degradation, reducing the isolated yield.[6][7]

    • Reagent and Solvent Purity: Water is often detrimental in organocatalytic reactions that proceed via enamine or iminium intermediates, as it can hydrolyze these species and shut down the catalytic cycle.[2] Using anhydrous solvents and pure, dry reagents is critical.[8] Impurities in the starting materials can also act as catalyst poisons.

    • Catalyst Loading: While typically used in sub-stoichiometric amounts (5-20 mol%), the catalyst loading must be sufficient to drive the reaction at a reasonable rate. If the reaction is slow, a modest increase in catalyst loading may be beneficial.

    • Work-up and Purification: Significant product loss can occur during the work-up and purification stages. Inefficient extraction, incomplete neutralization of catalysts, or product decomposition on silica gel are common culprits.[9][10]

  • Self-Validating System & Protocol:

    • Time-Course Study: Set up a reaction and withdraw small aliquots at regular intervals (e.g., 2, 4, 8, 16, 24 hours). Quench and analyze each aliquot by GC or NMR to determine the point of maximum conversion.

    • Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimized Work-up: After the reaction, a careful work-up is necessary. This typically involves quenching the reaction, washing the organic layer with aqueous solutions to remove the catalyst and other water-soluble species, drying the organic layer, and removing the solvent under reduced pressure.[11]

General Asymmetric Synthesis Protocol

This protocol is a representative example of an organocatalyzed Michael addition to generate a chiral 3-oxocyclohexane-1-carboxylate derivative. Researchers should adapt it based on their specific substrates and optimization experiments.

Visualizing the General Reaction

G cluster_reactants Reactants Cyclohexenone 2-Cyclohexen-1-one (Michael Acceptor) Catalyst Chiral Organocatalyst (e.g., Proline Derivative) Donor Dimethyl Malonate (Michael Donor) Product Methyl (1S)-3-oxocyclohexane-1-carboxylate (Target Molecule) Catalyst->Product Asymmetric Michael Addition

Caption: General organocatalytic Michael addition pathway.

Step-by-Step Methodology

Materials:

  • 2-Cyclohexen-1-one (1.0 mmol, 1.0 equiv)

  • Dimethyl malonate (1.2 mmol, 1.2 equiv)

  • Chiral primary amine catalyst (e.g., Cinchona-derived) (0.1 mmol, 0.1 equiv)

  • Benzoic Acid (co-catalyst) (0.1 mmol, 0.1 equiv)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the chiral primary amine catalyst (0.1 equiv) and the co-catalyst (0.1 equiv).

  • Solvent and Reagents: Add anhydrous toluene (5 mL) and stir until the catalyst dissolves. Add 2-cyclohexen-1-one (1.0 equiv).

  • Nucleophile Addition: Add dimethyl malonate (1.2 equiv) to the stirring solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by TLC until the starting 2-cyclohexen-1-one is consumed (typically 12-48 hours).

  • Work-up - Quenching and Extraction: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the purified product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

References
  • Bertelsen, S., et al. (2007). Dienamine Catalysis: Direct and Asymmetric Vinylogous Michael Addition of α,β-Unsaturated Aldehydes and Ketones to Nitroalkanes. Angewandte Chemie International Edition, 46(38), 7271-7273. Available at: [Link]

  • Wang, W., et al. (2009). Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 11(14), 3040-3043. Available at: [Link]

  • Yadav, J. S., et al. (2018). Asymmetric Michael Addition of Cyclohexanones to trans-β-Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Conference Proceedings, 1953(1), 030219. Available at: [Link]

  • Kantam, M. L., et al. (2006). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). β-ALKYL-α,β-UNSATURATED ESTERS FROM ENOL PHOSPHATES OF β-KETO ESTERS. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024). Green Chemistry. BORIS Portal. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 3-oxo cyclohexane-1-caboxylate. Google Patents.
  • YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis. Dr. Tania CS. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-methyl-3-oxocyclohexane-1-carboxylate. PubChem. Available at: [Link]

  • Chemspace. (n.d.). Methyl 3-oxocyclohexane-1-carboxylate. Chemspace. Available at: [Link]

  • Reddit. (2024). Nothing has been working for this synthesis-HELP. r/chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2025). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. ResearchGate. Available at: [Link]

  • Arkivoc. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc. Available at: [Link]

  • ScienceDaily. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. Available at: [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Available at: [Link]

  • Yale University. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. Available at: [Link]

  • James Madison University. (n.d.). Molecules from Side Reactions. James Madison University. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl (1S)-3-oxocyclohexane-1-carboxylate

Welcome to the technical support center for the purification of methyl (1S)-3-oxocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl (1S)-3-oxocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral building block. Achieving high purity of this compound is essential for the success of subsequent synthetic steps and for meeting stringent regulatory standards in pharmaceutical development.[][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter when synthesizing methyl (1S)-3-oxocyclohexane-1-carboxylate?

A1: Impurities can originate from various sources, including starting materials, by-products, intermediates, and degradation products.[3] For this specific compound, common impurities include:

  • The (1R)-enantiomer: The opposite enantiomer is the most challenging impurity to remove and directly impacts the stereochemical integrity of your final product. Its presence is a common issue in asymmetric synthesis.[4]

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-cyclohexen-1-one or related derivatives.[5]

  • Reaction By-products: Side reactions can lead to a variety of structurally related compounds, such as isomers or products of over-reaction.[6]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., diethyl ether, tetrahydrofuran, dichloromethane) can be retained in the final product.[2][7]

  • Degradation Products: The β-keto ester functionality can be susceptible to degradation under harsh acidic, basic, or thermal conditions.

Q2: What are the best analytical techniques for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (the ratio of the desired (1S)-enantiomer to the undesired (1R)-enantiomer).[4][8][9] Specialized chiral stationary phases are used to resolve the enantiomers.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point by-products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying structurally different impurities.[2][11] Enantiomeric purity can sometimes be assessed using NMR with the addition of chiral solvating or shift reagents.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is useful for detecting and identifying a wide range of organic impurities, especially those that are not volatile enough for GC-MS.[][2]

Q3: What are the primary methods for purifying methyl (1S)-3-oxocyclohexane-1-carboxylate?

A3: The choice of purification method depends on the nature of the impurities you need to remove. The three main techniques are:

  • Preparative Chiral HPLC: The most effective method for removing the undesired (1R)-enantiomer.

  • Fractional Vacuum Distillation: Ideal for separating the product from impurities with significantly different boiling points, such as residual solvents or certain by-products.[12][13]

  • Flash Column Chromatography: A standard technique for removing non-enantiomeric impurities like starting materials and by-products based on differences in polarity.[14]

  • Recrystallization: If a solid derivative of the compound can be formed, recrystallization is a powerful method for removing soluble impurities.[15]

Impurity Identification and Purification Workflow

The following diagram outlines a logical workflow for identifying impurities and selecting the appropriate purification strategy.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Verification Crude Crude Product Analysis Analytical Assessment (Chiral HPLC, GC-MS, NMR) Crude->Analysis Impurity_Type Impurity Type? Analysis->Impurity_Type Chiral_HPLC Preparative Chiral HPLC Impurity_Type->Chiral_HPLC Enantiomer Distillation Fractional Vacuum Distillation Impurity_Type->Distillation Volatiles/ Boiling Point Diff. Chromatography Flash Column Chromatography Impurity_Type->Chromatography Polarity Diff. Purified Purified Product Chiral_HPLC->Purified Distillation->Purified Chromatography->Purified Final_Check Final Purity Check (Repeat Analysis) Purified->Final_Check Goal High Purity Product Final_Check->Goal

Caption: Workflow for impurity identification and purification.

Troubleshooting Guide

Issue 1: My product has low enantiomeric excess (ee%) as determined by chiral HPLC.

  • Potential Cause: This indicates a significant contamination with the undesired (1R)-enantiomer. This can result from an inefficient asymmetric synthesis or racemization occurring during the reaction workup, for instance, under harsh pH or high-temperature conditions.

  • Suggested Solution: Preparative Chiral HPLC.

    • Why it works: Preparative chiral chromatography utilizes a larger version of the analytical chiral column and is the most direct and effective method for separating enantiomers.[9] The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

    • Actionable Steps:

      • Develop an analytical chiral HPLC method that shows good separation (resolution > 1.5) between the (1S) and (1R) enantiomers.

      • Scale up this method to a preparative or semi-preparative system. This involves using a larger diameter column and a higher flow rate.

      • Inject the impure mixture and collect the fractions corresponding to each enantiomer.

      • Combine the fractions containing the desired (1S)-enantiomer.

      • Analyze the collected fraction using the analytical method to confirm the final enantiomeric purity.

Issue 2: NMR and/or GC-MS analysis shows the presence of starting materials and other low molecular weight by-products.

  • Potential Cause: The reaction may not have gone to completion, or side reactions may have occurred, generating impurities with different boiling points and polarities than the desired product.

  • Suggested Solution A: Fractional Vacuum Distillation.

    • Why it works: This technique separates compounds based on differences in their boiling points.[13] By applying a vacuum, the boiling points of the compounds are lowered, which prevents thermal degradation of the heat-sensitive β-keto ester. This method is highly effective if the impurities' boiling points differ from the product's by at least 25 °C at a given pressure.[12]

    • Actionable Steps: See "Protocol 2: Fractional Vacuum Distillation" below for a detailed procedure.

  • Suggested Solution B: Flash Column Chromatography.

    • Why it works: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[14] Impurities that are more or less polar than the product will travel through the column at different rates, allowing for their separation.

    • Actionable Steps: See "Protocol 3: Flash Column Chromatography" below for a detailed procedure.

Compound Type Typical Boiling Point (Relative) Typical Polarity (Relative) Recommended Method
Methyl (1S)-3-oxocyclohexane-1-carboxylate BaselineBaseline-
Residual Solvents (e.g., THF, Diethyl Ether)LowerVariesFractional Vacuum Distillation
Starting Material (e.g., Cyclohexenone)LowerHigherDistillation or Chromatography
Non-polar By-productsVariesLowerFlash Column Chromatography
Polar By-productsHigherHigherFlash Column Chromatography

Issue 3: My final product is a persistent oil that is discolored (yellow or brown).

  • Potential Cause: Discoloration is often due to the presence of high molecular weight, conjugated, or polymeric impurities that are formed through degradation or side reactions. These impurities can also inhibit crystallization if a solid form is expected.

  • Suggested Solution: Activated Carbon Treatment during Workup or Recrystallization.

    • Why it works: Activated carbon has a high surface area with a network of fine pores that can adsorb large, colored impurity molecules.

    • Actionable Steps:

      • Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Add a small amount of activated carbon (typically 1-2% by weight of the product).

      • Stir the mixture at room temperature for 15-30 minutes.

      • Remove the carbon by filtering the mixture through a pad of Celite® or a fine porosity filter paper.

      • Remove the solvent under reduced pressure to recover the decolorized product.

      • Proceed with further purification (e.g., distillation or chromatography) if necessary.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (ee%) Determination

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is common. The exact ratio (e.g., 90:10 or 95:5) must be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound absorbs (e.g., 210 nm).

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for both the (1S) and (1R) enantiomers. Calculate the ee% using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Protocol 2: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge.

  • Heating: Place the distillation flask in a heating mantle with a stirrer.

  • Procedure: a. Begin stirring and slowly apply vacuum to the desired pressure (e.g., 1-10 mmHg). b. Gradually heat the distillation flask. c. Collect the initial fraction (forerun), which will contain low-boiling solvents and impurities. d. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction. e. Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities. f. Cool the system to room temperature before releasing the vacuum.

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: a. Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). b. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate). c. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References
  • FENIX Process Technologies Pvt. Ltd. (n.d.). Methyl Ester Fractionation.
  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
  • SPEC Engineers. (n.d.). Fractional Distillation of Methyl Esters (FAME).
  • Privett, O. S., Nadenicek, J. D., Pusch, F. J., & Nickell, E. C. (n.d.). Application of high vacuum fractional distillation to complex mixtures of methyl esters of polyunsaturated fatty acids. Scilit.
  • Canadian Science Publishing. (n.d.). Pilot Plant Fractionation of Marine Oils Methyl Esters.
  • BOC Sciences. (n.d.). Impurities Identification and Characterization.
  • Benchchem. (2025). Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction.
  • Alfa Chemistry. (n.d.). Organic Impurities Analysis.
  • Open Access Journals. (2023, June 30). Principles of Organic Spectroscopy.
  • Organic Syntheses Procedure. (n.d.). β-ALKYL-α,β-UNSATURATED ESTERS FROM ENOL PHOSPHATES OF β-KETO ESTERS.
  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ACS Publications. (n.d.). An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the[16][16] Thio-Claisen Products. The Journal of Organic Chemistry. Retrieved from

  • MDPI. (2007, October 19). Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate.
  • Veeprho. (2020, August 1). Overview & Determination of Enantiomeric Impurities.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Chem 267. (n.d.). Recrystallization.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Google Patents. (n.d.). CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate.
  • Benchchem. (2025). A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Methylcyclohexanone.
  • AChemBlock. (2026, March 1). methyl (1S)-3-oxocyclohexane-1-carboxylate 97%.
  • LCGC. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.
  • PubMed. (2001, January 30). Preparation of Novel Polysubstituted Chiral Cyclohexanone Derivatives Containing a Quaternary Carbon by Ferrier Reaction.
  • YouTube. (2020, January 10). Recrystallization.

Sources

Troubleshooting

challenges in the synthesis of enantiomerically pure methyl (1S)-3-oxocyclohexane-1-carboxylate

Welcome to the Technical Support Center for the synthesis of methyl (1S)-3-oxocyclohexane-1-carboxylate . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl (1S)-3-oxocyclohexane-1-carboxylate . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when targeting this highly valuable chiral building block.

The synthesis of enantiomerically pure methyl (1S)-3-oxocyclohexane-1-carboxylate typically relies on two divergent paradigms: a biocatalytic cascade leveraging ene-reductases (EREDs) for stereoselective reduction, or a chemical esterification of the pre-resolved chiral acid. Both routes present unique mechanistic challenges regarding enantiomeric excess (ee) preservation, cofactor recycling, and side-reaction mitigation.

Below, you will find a comprehensive workflow visualization, quantitative benchmarks, self-validating protocols, and an in-depth troubleshooting guide to ensure high-fidelity results in your laboratory.

Workflow Visualization

SynthesisRoutes Start1 Methyl cyclohex-1-enecarboxylate P450 Oxidation (P450-BM3 mutant) Start1->P450 Intermediate Methyl 3-oxocyclohex-1-ene-1-carboxylate P450->Intermediate ERED Asymmetric Reduction (ERED YqjM + GDH/NADP+) Intermediate->ERED Target Methyl (1S)-3-oxocyclohexane-1-carboxylate (Target Compound) ERED->Target Biocatalytic Cascade Start2 (1S)-3-Oxocyclohexane-1-carboxylic acid Esterification Mild Esterification (TMS-diazomethane, MeOH/Et2O) Start2->Esterification Esterification->Target Chemical Route

Fig 1. Divergent pathways to methyl (1S)-3-oxocyclohexane-1-carboxylate via biocatalysis and chemistry.

Quantitative Data Summaries

To establish baseline expectations for your experiments, the following table summarizes the field-proven metrics for the primary synthetic approaches:

Synthetic ApproachStarting MaterialKey Reagents / BiocatalystsTypical YieldEnantiomeric Excess (ee)
Biocatalytic Cascade Methyl cyclohex-1-enecarboxylateP450-BM3 (mutant), YqjM (ERED), GDH~70%>95%
Direct Bioreduction Methyl 3-oxocyclohex-1-ene-1-carboxylateEne-Reductase (YqjM), NADP+, Glucose85%94%
Chemical Esterification (1S)-3-Oxocyclohexane-1-carboxylic acidTMS-diazomethane, MeOH, Diethyl ether>90%>98% (Retained)

Standardized Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction via Ene-Reductase

This protocol utilizes the highly stereospecific ping-pong bi-bi mechanism of flavin-dependent ene-reductases to set the C1 stereocenter (1).

  • Cofactor Recycling Setup: In a sterile reaction vessel, prepare 100 mM phosphate buffer (pH 7.4). Dissolve NADP+ (100 μM) and glucose (20 mM). Add Glucose Dehydrogenase (GDH, 10 U/mL) to establish a continuous hydride reservoir.

  • Enzyme Addition: Introduce the purified Ene-Reductase (e.g., YqjM mutant) at a concentration of 100 μg/mL.

  • Substrate Introduction: Add methyl 3-oxocyclohex-1-ene-1-carboxylate (5-10 mM) dissolved in a minimal volume of DMSO. Crucial: Final DMSO concentration must remain <2% v/v to prevent enzyme denaturation.

  • Reaction Incubation: Incubate the mixture at 25–30 °C under orbital shaking (140 rpm) for 24–48 hours. Self-validation step: Monitor conversion via GC-FID using an internal standard (e.g., octan-1-ol) to ensure the reaction does not stall.

  • Workup: Terminate the reaction by extracting three times with ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Mild Chemical Esterification

This protocol converts the enantiopure acid to the methyl ester without inducing racemization at the labile alpha-position (2).

  • Substrate Solubilization: Dissolve (1S)-3-oxocyclohexane-1-carboxylic acid (1.0 equiv, e.g., 7.0 mmol) in anhydrous diethyl ether (28 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add TMS-diazomethane (2.0 M in diethyl ether, 1.0 equiv). Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could promote side reactions.

  • Activation: Introduce methanol (30 mL) to the mixture. Causality: Methanol acts as a proton source to activate the TMS-diazomethane, facilitating the formation of the reactive methyldiazonium intermediate.

  • Reaction Maturation: Allow the reaction to warm to ambient temperature and stir for 30 minutes. Self-validation step: The cessation of nitrogen gas evolution and TLC analysis (staining with phosphomolybdic acid) will confirm complete consumption of the acid.

  • Purification: Concentrate the mixture in vacuo. Purify the residue via Medium Pressure Liquid Chromatography (MPLC) on silica gel using a gradient elution of 0-45% EtOAc/hexanes.

Troubleshooting Guide & FAQs

Q: Why is my enantiomeric excess (ee) lower than the expected >94% during the biocatalytic reduction? A: Ene-reductases (EREDs) transfer a hydride from the FMN cofactor to the conjugated alkene with high stereospecificity. However, if you are using whole-cell E. coli systems rather than purified enzymes, endogenous background enoate reductases with opposite stereopreference can compete with your overexpressed YqjM (3). Solution: Switch to purified enzyme preparations or utilize a specialized E. coli knockout strain lacking native EREDs. Additionally, strictly maintain the buffer at pH 7.4; pH fluctuations can alter the protonation state of the active site Tyr/His residues, degrading stereocontrol.

Q: I am observing significant ester hydrolysis (formation of the carboxylic acid) during the biocatalytic cascade. How can I prevent this? A: E. coli lysates and whole cells contain promiscuous native esterases that readily hydrolyze the methyl ester of both your substrate and the (1S) product. Solution: Implement a biphasic reaction system (e.g., aqueous buffer overlaid with MTBE or heptane). This partitions the hydrophobic methyl ester product into the organic phase, physically separating it from the aqueous esterases. Alternatively, reduce the reaction time based on real-time GC monitoring to harvest the product before secondary hydrolysis occurs.

Q: During the chemical esterification of the (1S)-acid precursor, I am seeing partial racemization of the product. What is causing this? A: The C1 position (alpha to the carboxylate) is highly susceptible to enolization under strongly basic or harsh acidic conditions. If you are using traditional Fischer esterification (refluxing with H2SO4) or strong base-catalyzed alkylation, the alpha-proton is abstracted, leading to a planar enol intermediate and subsequent racemization. Solution: Employ the mild, neutral-to-slightly-acidic TMS-diazomethane protocol described in Protocol B. This reagent rapidly forms the methyl ester at 0 °C without inducing enolization, preserving the >98% ee of your starting material.

Q: My P450-BM3 / YqjM cascade is stalling at ~50% conversion. How do I drive it to completion? A: The tandem cascade requires the stoichiometric consumption of NAD(P)H. If the Glucose Dehydrogenase (GDH) recycling system is inefficient, the pool of reduced cofactor depletes. Furthermore, P450-BM3 is prone to "uncoupling"—where it consumes NAD(P)H and O2 to generate reactive oxygen species (ROS) like H2O2 instead of oxidizing the substrate. Solution: Increase the concentration of the sacrificial substrate (glucose to 40 mM) and supplement the reaction with exogenous catalase. The catalase will scavenge any H2O2 generated by P450 uncoupling, preventing oxidative deactivation of the YqjM reductase.

References

  • Title: Chapter 13: Designing Multi-enzymatic Systems for the Preparation of Optically Active Molecules Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Green Chemistry Articles of Interest to the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Determining Enantiomeric Excess of Methyl (1S)-3-oxocyclohexane-1-carboxylate

Introduction & Mechanistic Overview Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly valuable chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly valuable chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors and apoptosis-inducing agents [1, 2]. Because the stereochemistry of the cyclohexane ring dictates the spatial orientation of subsequent functional groups, the presence of the unwanted (1R) enantiomer can drastically alter the pharmacological efficacy and safety profile of the final drug substance.

Accurately determining the enantiomeric excess (ee) of this keto-ester is a fundamental requirement for quality control and process chemistry. Because enantiomers possess identical physical properties in an achiral environment, analytical determination relies on creating a transient diastereomeric environment. This guide objectively compares the three primary analytical modalities used to determine the ee of methyl (1S)-3-oxocyclohexane-1-carboxylate, providing causality-driven insights and self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

Chiral Gas Chromatography (GC)

The Mechanism: Chiral GC employs cyclodextrin-based stationary phases (e.g., CycloSil-B or Chiral Dex GTA) [3, 4]. The enantioseparation is driven by inclusion complexation; the enantiomers partition differently into the hydrophobic cavity of the derivatized


-cyclodextrin.
Performance Context:  Because methyl 3-oxocyclohexane-1-carboxylate is a relatively low-molecular-weight, volatile compound, GC offers exceptional theoretical plate counts and rapid analysis times. However, it requires a thermally stable sample and is highly sensitive to non-volatile matrix impurities, which can degrade the column.
Chiral High-Performance Liquid Chromatography (HPLC)

The Mechanism: Chiral HPLC typically utilizes polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives coated on silica (e.g., Chiralcel OD-H or Chiralpak AD-H) [1]. Separation relies on a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the polymer. Performance Context: HPLC is highly versatile, non-destructive, and tolerant of crude reaction mixtures. A critical challenge for methyl 3-oxocyclohexane-1-carboxylate is its lack of a strong UV chromophore; thus, detection must rely on low-wavelength UV (e.g., 210 nm), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors.

Quantitative NMR (qNMR) with Chiral Solvating Agents

The Mechanism: The addition of a chiral shift reagent (e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], Eu(hfc)3) induces the formation of diastereomeric complexes in the NMR tube. This splits the normally equivalent NMR signals (such as the sharp singlet of the methyl ester protons) into distinct peaks for the (1S) and (1R) enantiomers. Performance Context: While qNMR provides simultaneous structural confirmation and requires zero column method development, it suffers from lower sensitivity and is generally only reliable for ee values < 95%.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must be treated as a self-validating system. The protocols below strictly require the injection of a racemic standard prior to sample analysis to confirm system suitability.

Protocol A: High-Resolution Chiral GC Analysis

Optimized for purified, volatile samples requiring high-throughput screening[3].

  • Sample Preparation: Dissolve 1.0 mg of the methyl (1S)-3-oxocyclohexane-1-carboxylate sample in 1.0 mL of GC-grade dichloromethane (DCM).

  • Column Selection: Agilent CycloSil-B (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent

    
    -cyclodextrin column.
    
  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 250 °C, Split ratio 50:1 to prevent column overloading.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Oven Program: Isothermal at 140 °C for 15 minutes. (If matrix impurities are present, utilize a mild gradient: 120 °C hold 2 min, ramp 2 °C/min to 160 °C).

  • System Validation: Inject a racemic standard of methyl 3-oxocyclohexane-1-carboxylate. Confirm baseline resolution (

    
    ) between the (1S) and (1R) peaks.
    
  • Quantification: Calculate ee via peak area integration:

    
    
    
Protocol B: Robust Chiral HPLC Analysis

Optimized for crude reaction mixtures or scale-up monitoring [1].

  • Sample Preparation: Dissolve 2.0 mg of the sample in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter to protect the CSP.

  • Column Selection: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Instrument Parameters:

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (or ELSD if baseline drift occurs due to solvent absorbance).

  • System Validation: Inject the racemic standard. Adjust the isopropanol modifier concentration (± 2%) if the (1S) and (1R) enantiomers do not exhibit distinct, baseline-separated peaks.

Quantitative Data Comparison

The following table summarizes the performance metrics of each modality to assist in method selection.

ParameterChiral GC (CycloSil-B)Chiral HPLC (Chiralcel OD-H)qNMR (with Eu(hfc)3)
Typical Resolution (

)
> 2.01.5 - 2.0N/A (Signal Splitting)
Analysis Time 10 - 20 min20 - 40 min< 5 min (Data Acquisition)
Limit of Detection (LOD) ~0.01% ee~0.1% ee~1.0 - 2.0% ee
Sample Requirement < 1 mg1 - 5 mg10 - 20 mg
Matrix Tolerance Low (Requires clean sample)High (Tolerates crude mixtures)Medium
Primary Use Case High-throughput, pure samplesCrude mixtures, prep-scaleQuick screening, structural ID

Decision Workflow

EE_Determination_Workflow Start Sample: Methyl (1S)-3-oxocyclohexane- 1-carboxylate CheckVolatility Is the sample highly volatile and thermally stable? Start->CheckVolatility HPLC_Path Chiral HPLC Analysis (e.g., Chiralcel OD-H) CheckVolatility->HPLC_Path No CheckMatrix Are there non-volatile matrix impurities? CheckVolatility->CheckMatrix Yes GC_Path Chiral GC Analysis (e.g., CycloSil-B) NMR_Path qNMR with Chiral Shift Reagents HPLC_Path->NMR_Path Quick screen needed? CheckMatrix->GC_Path No CheckMatrix->HPLC_Path Yes

Decision matrix for selecting the optimal ee determination method.

References

  • US Patent 8,962,608 B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors (Details the use of chiral HPLC for enantioenriched methyl 3-oxocyclohexanecarboxylate intermediates). Source: Google Patents.
  • Green Chemistry Articles of Interest to the Pharmaceutical Industry - Biocatalytic synthesis and ee determination of methyl 3-oxocyclohexanecarboxylate. Source: ACS Organic Process Research & Development. URL:[Link]

  • Oxidation of unactivated C-H bonds catalyzed by manganese complexes - Chiral GC analysis of methyl-3-oxocyclohexanecarboxylate using CYCLOSIL-B. Source: Tesis Doctorals en Xarxa (TDX). URL:[Link]

  • Supporting Information: Enantioselective Cu-Catalyzed Conjugate Addition - Chiral GLC analysis of substituted oxocyclohexanecarboxylates via Chiral Dex GTA. Source: Wiley-VCH. URL:[Link]

Comparative

relative reactivity of methyl (1S)-3-oxocyclohexane-1-carboxylate vs. other ketoesters

Unlocking the Reactivity of Methyl (1S)-3-oxocyclohexane-1-carboxylate: A Comparative Guide to Ketoester Chemoselectivity In the landscape of pharmaceutical synthesis and complex molecule design, the selection of the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Reactivity of Methyl (1S)-3-oxocyclohexane-1-carboxylate: A Comparative Guide to Ketoester Chemoselectivity

In the landscape of pharmaceutical synthesis and complex molecule design, the selection of the correct building block dictates both the efficiency and the stereochemical integrity of the final product. Methyl (1S)-3-oxocyclohexane-1-carboxylate is a highly versatile chiral


-ketoester. It has emerged as a critical intermediate in the synthesis of advanced therapeutics, including Janus kinase (JAK) inhibitors  and Alzheimer's disease drug candidates .

To fully leverage this molecule, researchers must understand how its reactivity fundamentally diverges from other cyclic ketoesters, such as


-ketoesters (e.g., methyl 2-oxocyclohexanecarboxylate) and symmetric 

-ketoesters (e.g., methyl 4-oxocyclohexanecarboxylate). This guide deconstructs the mechanistic causality behind its chemoselectivity and provides self-validating protocols for its diastereoselective functionalization.

Mechanistic Framework: Positional Isomerism in Ketoesters

The relative position of the ketone and ester carbonyls dictates the electronic environment and, consequently, the dominant reaction pathways.

  • 
    -Ketoesters (Methyl 2-oxocyclohexanecarboxylate):  The C1 proton resides between two electron-withdrawing carbonyls, rendering it highly acidic (pKa ~11). This leads to a high degree of enolization. When subjected to nucleophiles (like Grignard reagents or amines), deprotonation often outcompetes nucleophilic addition. Furthermore, if the ester is hydrolyzed, the resulting 
    
    
    
    -keto acid is highly unstable and will spontaneously decarboxylate upon mild heating.
  • 
    -Ketoesters (Methyl (1S)-3-oxocyclohexane-1-carboxylate):  The carbonyls are isolated by an additional methylene spacer. The 
    
    
    
    -protons to the ketone (C2, C4) have a standard pKa of ~20. Because it does not readily enolize under neutral or mildly basic conditions, the C3 ketone acts as a pristine, highly electrophilic site. The ester at C1 remains relatively inert to mild nucleophiles, allowing for absolute chemoselectivity.
  • 
    -Ketoesters (Methyl 4-oxocyclohexanecarboxylate):  While also possessing isolated carbonyls, the 1,4-substitution pattern creates a plane of symmetry in the achiral core. It lacks the inherent ability to direct diastereoselective additions without external chiral auxiliaries.
    

ReactivityLogic Ketoesters Cyclic Ketoesters Beta β-Ketoester (Methyl 2-oxo...) Ketoesters->Beta Gamma γ-Ketoester (Methyl (1S)-3-oxo...) Ketoesters->Gamma Delta δ-Ketoester (Methyl 4-oxo...) Ketoesters->Delta Beta_Prop High Enol Content Acidic α-Proton Decarboxylation Risk Beta->Beta_Prop Gamma_Prop Isolated Carbonyls Chemoselective Ketone Diastereocontrol via C1 Gamma->Gamma_Prop Delta_Prop Isolated Carbonyls Symmetric Core No Diastereocontrol Delta->Delta_Prop

Caption: Logical relationship of cyclic ketoester reactivity based on carbonyl proximity.

Chemoselectivity & Diastereocontrol: The (1S) Advantage

The true power of methyl (1S)-3-oxocyclohexane-1-carboxylate lies in its stereocenter. In a cyclohexane ring, the bulky methyl ester group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. This conformational locking places the C3 ketone in a rigid chiral environment.

When a nucleophile—such as a hydride from sodium borohydride (NaBH


) or a transaminase enzyme—approaches the C3 ketone, it faces a choice between axial and equatorial attack. The equatorial trajectory is sterically hindered by the axial hydrogens at C1 and C5. Consequently, the nucleophile attacks from the less hindered axial face . This axial attack pushes the resulting hydroxyl or amine group into the equatorial position , yielding predominantly the cis-diastereomer (e.g., (1S, 3S)-3-hydroxycyclohexane-1-carboxylate) .

Quantitative Reactivity Comparison

The following table summarizes the divergent experimental behaviors of these cyclic ketoesters, providing a predictive baseline for synthetic planning.

Property / Reactivity MetricMethyl 2-oxocyclohexanecarboxylate (

)
Methyl (1S)-3-oxocyclohexane-1-carboxylate (

)
Methyl 4-oxocyclohexanecarboxylate (

)
Most Acidic Proton pKa ~11 (C1

-proton)
~20 (C2/C4

-protons)
~20 (C3/C5

-protons)
Enol Content (Neutral) High (>70% in non-polar solvents)Negligible (<1%)Negligible (<1%)
Chemoselectivity (Ketone vs Ester) Poor (Deprotonation dominates)Excellent (Ketone is selectively attacked)Excellent (Ketone is selectively attacked)
Inherent Diastereocontrol Low (Dynamic enolization scrambles C1)High (Equatorial ester directs axial attack)None (Symmetric molecule)
Hydrolysis Stability Unstable (Decarboxylates to cyclohexanone)Stable (Yields stable

-keto acid)
Stable (Yields stable

-keto acid)

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocol for the diastereoselective reduction of methyl (1S)-3-oxocyclohexane-1-carboxylate is designed as a self-validating system . It includes explicit in-process controls (IPCs) and analytical validations to confirm both chemoselectivity and stereochemical outcomes.

Protocol: Diastereoselective Reduction via Kinetic Control

Objective: Synthesize cis-(1S, 3S)-3-hydroxycyclohexane-1-carboxylate with >90% diastereomeric excess (d.e.).

Causality of Design: The reaction is run at -78°C to maximize the energy difference between the axial and equatorial transition states (kinetic control), ensuring high diastereoselectivity. Methanol is used as a solvent to provide necessary protonation of the alkoxide intermediate.

  • Preparation: Dissolve 1.0 eq of methyl (1S)-3-oxocyclohexane-1-carboxylate in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Reagent Addition: Add 1.2 eq of NaBH

    
     portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Self-Validating IPC (TLC Monitoring): Because the starting material lacks a UV chromophore, UV light cannot be used for TLC.

    • Action: Spot the reaction mixture against the starting material on silica gel TLC plates.

    • Validation: Stain the plate with Phosphomolybdic Acid (PMA) or Anisaldehyde and heat. The starting ketone will appear as a distinct spot (typically higher Rf), while the product alcohol will appear lower on the plate due to increased polarity. Stir until the starting material spot is completely consumed (approx. 2 hours).

  • Quench & Extraction: Quench the reaction at -78°C with saturated aqueous NH

    
    Cl to destroy excess hydride without hydrolyzing the ester. Warm to room temperature, extract with ethyl acetate (3x), dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Analytical Validation (NMR d.r. Determination):

    • Action: Obtain a

      
      H NMR spectrum of the crude product in CDCl
      
      
      
      .
    • Validation: Locate the carbinol proton at C3 (CH-OH). If the reaction proceeded via the expected axial attack, the resulting hydroxyl is equatorial, meaning the C3 proton is axial . An axial proton will display large diaxial coupling constants (

      
       Hz) with the adjacent axial protons at C2 and C4. If the minor trans isomer is present (axial OH, equatorial proton), its C3 proton will only show small equatorial-equatorial/axial-equatorial couplings (
      
      
      
      Hz). Integration of these two signals provides the exact diastereomeric ratio.

Workflow Start Methyl (1S)-3-oxocyclohexane- 1-carboxylate Reagent NaBH4 / MeOH -78°C (Kinetic Control) Start->Reagent Reaction Axial Hydride Attack (Steric avoidance of ester) Reagent->Reaction Quench NH4Cl Quench & EtOAc Extraction (Self-Validating IPC: PMA Stain TLC) Reaction->Quench Analyze 1H NMR Analysis (Determine d.r. via coupling constants) Quench->Analyze Cis (1S, 3S)-3-hydroxy... (Major, cis isomer) Analyze->Cis >90% Yield Trans (1S, 3R)-3-hydroxy... (Minor, trans isomer) Analyze->Trans <10% Yield

Caption: Experimental workflow for the diastereoselective reduction of the gamma-ketoester.

References

  • Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors United States P
  • Green Chemistry Articles of Interest to the Pharmaceutical Industry Organic Process Research & Development (ACS Publications)[Link]

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases United States Patent Applic
Validation

cost-benefit analysis of different synthetic routes to methyl (1S)-3-oxocyclohexane-1-carboxylate

An in-depth technical analysis and comparison guide for the synthesis of methyl (1S)-3-oxocyclohexane-1-carboxylate , a highly valued chiral building block used in the development of Janus kinase inhibitors, TRPV4 antago...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the synthesis of methyl (1S)-3-oxocyclohexane-1-carboxylate , a highly valued chiral building block used in the development of Janus kinase inhibitors, TRPV4 antagonists, and estrogen receptor ligands.

This guide objectively evaluates the cost-benefit profiles, mechanistic causality, and scalability of the most prominent synthetic routes, providing actionable, self-validating protocols for process chemists and drug development professionals.

Strategic Overview of Synthetic Routes

The asymmetric construction of the (1S) stereocenter on a functionalized cyclohexane ring presents a classic challenge in process chemistry. Historically, achieving high enantiomeric excess (ee) required stoichiometric chiral auxiliaries or expensive transition-metal catalysts. Today, the landscape is dominated by three primary routes:

  • Biocatalytic Asymmetric Reduction (Route A): Utilizing Enoate Reductases (EREDs) from the Old Yellow Enzyme (OYE) family to reduce methyl 3-oxocyclohex-1-ene-1-carboxylate[1].

  • Chemical Asymmetric Hydrogenation (Route B): Employing Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP) under high hydrogen pressure.

  • Chiral Auxiliary-Assisted Cycloaddition (Route C): Utilizing an asymmetric [4+2] Diels-Alder cycloaddition followed by auxiliary cleavage and functional group manipulation[2].

Cost-Benefit & Performance Analysis

To determine the optimal route for scale-up, we must evaluate the thermodynamic efficiency, atom economy, and capital expenditure (CapEx) requirements.

Performance MetricRoute A: Biocatalytic ReductionRoute B: Asymmetric HydrogenationRoute C: Chiral Auxiliary
Enantiomeric Excess (ee) 94% to >99%85% to 92%>95% (Post-cleavage)
Isolated Yield 85% to 95%80% to 90%60% to 70% (Over 3 steps)
Environmental Factor (E-Factor) Low (<10)Medium (15–30)High (>50)
Catalyst Cost Low (Recombinant E. coli)Extremely High (Rh/Ru + Ligand)Moderate (Stoichiometric)
Reaction Conditions Mild (Aqueous, 30 °C, 1 atm)Harsh (Organic, 50 °C, 50-100 bar)Moderate (-78 °C to RT)
Industrial Scalability Excellent (Demonstrated at 100g+)Excellent (Requires High-Pressure)Poor (Low atom economy)

Verdict: Biocatalytic reduction (Route A) has emerged as the industry standard. The American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable highlights the use of enoate reductases for this specific transformation, noting successful scale-ups to 100 g providing the (S)-enantiomer in 85% yield with 94% ee[3].

RouteComparison Start Synthetic Route Selection: Methyl (1S)-3-oxocyclohexane-1-carboxylate Biocat Route A: Biocatalytic Reduction (Enoate Reductase) Start->Biocat Chem Route B: Chemical Asymmetric Hydrogenation (Rh/Ru) Start->Chem Aux Route C: Chiral Auxiliary Diels-Alder Start->Aux EvalA Pros: High ee (94-99%), Green Chem, Mild Cons: Low Volumetric Productivity Biocat->EvalA EvalB Pros: High Throughput, Scalable Cons: Heavy Metal Waste, High CapEx Chem->EvalB EvalC Pros: Reliable Stereocontrol Cons: Poor Atom Economy, Extra Steps Aux->EvalC Decision Optimal Choice for Pharmaceutical Intermediates EvalA->Decision EvalB->Decision EvalC->Decision Winner Biocatalysis (Route A) Preferred for E-factor & Purity Decision->Winner Industry Standard

Figure 1: Decision tree for selecting the synthetic route based on industrial constraints and green chemistry principles.

Mechanistic Causality: The Biocatalytic Advantage

Ene-reductases are metal-independent flavoproteins that catalyze the asymmetric bioreduction of activated C=C bonds. The reaction follows a highly stereoselective ping-pong bi-bi mechanism [1].

  • Reductive Half-Reaction: The flavin mononucleotide (FMN) cofactor within the enzyme's active site is reduced by a hydride source (NADPH or NADH).

  • Oxidative Half-Reaction: The reduced FMN delivers a hydride from its N5 atom exclusively to the β-carbon of the substrate (methyl 3-oxocyclohex-1-ene-1-carboxylate).

  • Stereocontrol: The reaction is terminated by the simultaneous addition of a proton at the α-carbon position via a highly conserved Tyrosine residue located on the opposite face of the substrate binding pocket[1]. This rigid spatial arrangement guarantees the (1S) configuration.

Because NADH/NADPH are prohibitively expensive in stoichiometric amounts, a self-sustaining cofactor regeneration system is mandatory. Glucose Dehydrogenase (GDH) is co-expressed or added to continuously reduce NADP+ back to NADPH using D-glucose as a cheap, sacrificial electron donor[4].

BiocatalyticWorkflow Substrate Methyl 3-oxocyclohex-1-ene-1-carboxylate (Prochiral Substrate) Enzyme Enoate Reductase (ERED) FMN-dependent Substrate->Enzyme Active Site Binding Product Methyl (1S)-3-oxocyclohexane-1-carboxylate (>94% ee) Enzyme->Product Stereoselective Reduction NAD NAD(P)+ Enzyme->NAD Oxidation NADH NAD(P)H NADH->Enzyme Hydride Transfer GDH Glucose Dehydrogenase (GDH) NAD->GDH Cofactor Recycling GDH->NADH Reduction Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Byproduct Glucose D-Glucose Glucose->GDH Sacrificial Donor

Figure 2: The biocatalytic cascade demonstrating the ping-pong mechanism of ERED coupled with GDH cofactor recycling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: Scalable Biocatalytic Reduction (100g Scale)

Adapted from optimized ERED/YqjM mutant methodologies[1],[3].

1. Biphasic System Preparation (Causality: Overcoming Substrate Inhibition)

  • Action: In a 2 L bioreactor, prepare 1 L of 100 mM potassium phosphate buffer (pH 7.4). Add 150 g of D-glucose and 1.5 mmol of NADP+.

  • Causality: The substrate is poorly soluble in aqueous media and can cause enzyme inhibition. Implementing a biphasic system by adding 200 mL of a water-immiscible organic solvent (e.g., toluene) acts as a substrate reservoir, slowly feeding the aqueous phase[4].

2. Biocatalyst Introduction

  • Action: Add lyophilized whole cells of recombinant E. coli co-expressing the Enoate Reductase (e.g., YqjM variant) and Glucose Dehydrogenase (GDH) (approx. 10 g/L cell dry weight). Stir at 30 °C, 400 rpm.

3. Substrate Feeding & Reaction

  • Action: Dissolve 100 g of methyl 3-oxocyclohex-1-ene-1-carboxylate in the toluene phase and add to the bioreactor. Maintain pH at 7.4 using an autotitrator (1 M NaOH), as the oxidation of glucose to gluconic acid will continuously acidify the medium.

  • Self-Validation Checkpoint: Monitor the NaOH consumption rate. A plateau in base addition directly correlates with the cessation of the GDH recycling loop, indicating either reaction completion or enzyme deactivation.

4. Monitoring & Extraction

  • Action: Take 1 mL aliquots every 4 hours. Extract with ethyl acetate containing 0.05% (v/v) octan-1-ol as an internal standard[1].

  • Self-Validation Checkpoint: Analyze via Gas Chromatography (GC). The reaction is deemed complete when the substrate peak area is <1% relative to the internal standard.

  • Isolation: Add Celite (50 g) to coagulate the biomass, filter through a sintered glass funnel, and separate the organic phase. Extract the aqueous phase twice with ethyl acetate. Dry over anhydrous MgSO₄ and concentrate in vacuo.

5. Stereochemical Validation

  • Action: Determine the enantiomeric excess using Chiral GC (e.g., on a Hydrodex β-TBDAc column). Target: >94% ee[3].

Protocol B: Chemical Asymmetric Hydrogenation (Reference Alternative)

For facilities lacking biocatalytic infrastructure.

1. Catalyst Preparation

  • Action: In a nitrogen-filled glovebox, dissolve [Rh(COD)Cl]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%) in degassed methanol. Stir for 30 minutes to form the active chiral complex.

  • Causality: The rigid biaryl backbone of the BINAP ligand creates a chiral pocket that sterically blocks one face of the incoming alkene, forcing the hydride insertion to yield the (1S) configuration.

2. High-Pressure Hydrogenation

  • Action: Transfer the catalyst solution and 50 g of substrate to a stainless-steel autoclave. Pressurize with H₂ gas to 50 bar. Heat to 50 °C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Self-Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. The reaction is strictly complete when pressure drop ceases. Do not vent the reactor prematurely, as partial conversion drastically complicates the purification of the product from the starting material.

3. Purification

  • Action: Vent the reactor safely. Concentrate the mixture and purify via silica gel chromatography to remove the heavy metal catalyst.

  • Self-Validation Checkpoint: Conduct Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the final product. Rhodium limits must be <10 ppm for pharmaceutical compliance.

Conclusion & Strategic Recommendations

For the synthesis of methyl (1S)-3-oxocyclohexane-1-carboxylate, Biocatalytic Reduction (Route A) provides a superior cost-benefit ratio for modern pharmaceutical development. While chemical hydrogenation (Route B) offers high throughput, the CapEx required for high-pressure infrastructure and the OpEx associated with precious metal catalysts and heavy-metal remediation heavily penalize its E-factor.

Conversely, the use of engineered enoate reductases operates under mild conditions, utilizes inexpensive glucose for cofactor recycling, and delivers exceptional enantiopurity (>94% ee)[3], aligning perfectly with the rigorous demands of green chemistry and modern drug manufacturing.

References

  • Google Patents. "US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases." Google.com.
  • Thieme Connect. "Addition to C=C Bonds: Synthesis of Methyl 3-Oxocyclohexanecarboxylate with YqjM Mutants." Thieme-connect.de. Available at:[Link]

  • American Chemical Society. "Green Chemistry Articles of Interest to the Pharmaceutical Industry." Organic Process Research & Development. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl (1S)-3-oxocyclohexane-1-carboxylate

As a Senior Application Scientist, I frequently consult with drug development teams on the integration of specialized chiral building blocks into their synthetic pipelines. Handling methyl (1S)-3-oxocyclohexane-1-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the integration of specialized chiral building blocks into their synthetic pipelines. Handling methyl (1S)-3-oxocyclohexane-1-carboxylate requires a nuanced understanding of its physicochemical properties. It is not enough to simply follow a safety data sheet (SDS); one must understand why the molecule behaves the way it does to design a truly fail-safe operational environment.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational logistics, and disposal of this specific enantiomer.

Chemical Hazard Profile & Mechanistic Causality

Methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS: 1236384-30-7) is a bifunctional organic liquid featuring both a ketone and an ester moiety[1]. While it is a highly valuable intermediate for synthesizing conformationally restricted cyclic frameworks, its structure dictates specific biological and environmental interactions.

  • H315 (Skin Irritation) & H319 (Eye Irritation): The electrophilic carbonyl carbons in both the ketone and ester groups are susceptible to nucleophilic attack. In biological systems, nucleophiles such as primary amines (found in the lysine residues of epidermal and ocular proteins) can interact with these functional groups, leading to localized protein denaturation and an inflammatory immune response[2].

  • H335 (Respiratory Irritation): As a low-molecular-weight organic liquid (156.18 g/mol ), it possesses sufficient vapor pressure at ambient temperatures to volatilize[2],[1]. Inhalation of these vapors allows the lipophilic molecule to cross the mucous membranes of the respiratory tract, causing acute irritation.

  • H302 (Harmful if Swallowed): Ingestion leads to acid-catalyzed ester hydrolysis in the gastric environment, releasing methanol and 3-oxocyclohexanecarboxylic acid, which introduces systemic toxicity[2].

Physicochemical & Quantitative Safety Data

To effectively design our engineering controls, we must ground our protocols in quantitative data.

PropertyValue / SpecificationMechanistic Causality / Operational Impact
CAS Number 1236384-30-7 (1S-enantiomer)Identifies the specific chiral stereocenter for targeted drug synthesis[1].
Molecular Weight 156.18 g/mol Low molecular weight directly contributes to its volatility and vapor pressure[2],[1].
Appearance Colorless to light yellow liquidThe liquid state dictates strict splash-resistant containment protocols[2].
Boiling Point 121-123 °C (at 16 Torr)Highly volatile under vacuum; necessitates cold traps during rotary evaporation[2].
GHS Hazards H302, H315, H319, H335Bifunctional reactivity necessitates rigorous dermal and ocular barriers[2].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in material science. The protective barriers must be chemically incompatible with the reagent being handled.

  • Hand Protection: Use Nitrile gloves (minimum 4 mil thickness) for standard, incidental contact. Causality: Nitrile (a copolymer of acrylonitrile and butadiene) provides a sufficient barrier against aliphatic esters. However, for prolonged handling or continuous immersion, Butyl rubber gloves are required. The dense, non-polar polymer structure of butyl rubber resists permeation by ketones far better than nitrile.

  • Eye Protection: ANSI Z87.1-compliant indirectly vented chemical splash goggles . Causality: Standard safety glasses lack an orbital seal. Given the liquid state and volatility of the chemical, vapors and micro-droplets can bypass standard glasses, leading to H319 ocular damage[2].

  • Body Protection: A 100% cotton or Flame-Resistant (FR) lab coat . Causality: Synthetic blends (like polyester) can dissolve upon contact with concentrated organic esters/ketones or melt into the skin in the event of a secondary laboratory fire.

  • Respiratory Protection: Operations must be strictly confined to a certified chemical fume hood. If engineering controls fail, a half-face respirator equipped with Organic Vapor (OV) cartridges is mandatory to mitigate H335 risks[2].

Operational Logistics & Self-Validating Workflows

The following step-by-step methodology ensures that every action is verified before proceeding, creating a self-validating safety loop.

Standard Operating Procedure (SOP): Dispensing and Transfer
  • Pre-Operation Verification: Activate the chemical fume hood. Validation Check: Visually confirm the digital airflow monitor reads >100 feet per minute (fpm). If the monitor is in alarm, the system invalidates the procedure; halt work immediately.

  • Containment Setup: Place the reagent bottle of1[1] and the receiving vessel inside a secondary containment tray (e.g., a high-density polyethylene tray) within the hood.

  • Material Selection: Select a dedicated glass syringe with a stainless steel needle. Validation Check: Depress the plunger prior to use. Smooth, frictionless movement validates the absence of residual reactive contaminants. Do not use plastic pipettes, as the ester/ketone moieties can leach plasticizers from the polymer matrix.

  • Dispensing: Slowly draw the required volume. Keep the needle tip below the sash level of the fume hood to ensure all displaced vapors are immediately exhausted.

  • Immediate Decontamination: Post-transfer, flush the glass syringe three times with a compatible volatile solvent (e.g., acetone) directly into the appropriate waste receptacle before removing the equipment from the hood.

Spill Management and Disposal Plan

In the event of a breach in containment, the response must be systematic to prevent secondary exposure. Note that shipping and disposal of this material may incur specific HazMat logistical considerations depending on the quantity and packing group[3].

Emergency Spill Response Protocol
  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is fully open (if the spill is inside) or maximize room ventilation (if outside).

  • Neutralize & Contain: Don appropriate PPE (including an OV respirator if outside a hood). Cover the liquid spill completely with an inert, inorganic absorbent such as diatomaceous earth, sand, or vermiculite. Causality: Do NOT use combustible organic absorbents like sawdust, which can interact unfavorably with reactive organics.

  • Mechanical Collection: Use non-sparking polypropylene or aluminum tools to sweep the absorbed matrix. Validation Check: Ensure no visible wet spots remain on the substrate; a dry, powdery residue confirms complete absorption.

  • Waste Segregation: Transfer the absorbed material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Disposal Routing: Label the container explicitly as "Hazardous Waste - Non-Halogenated Organics (Methyl 3-oxocyclohexane-1-carboxylate)". Route to the institutional environmental health and safety (EHS) department for incineration.

Process Visualization

Workflow A Pre-Task Risk Assessment (Review SDS & Hazards) B Don Personal Protective Equipment (Nitrile Gloves, Splash Goggles, Lab Coat) A->B C Engineering Controls (Operate in Certified Fume Hood) B->C D Dispense Chemical (methyl (1S)-3-oxocyclohexane-1-carboxylate) C->D E Spill Detected? D->E F Spill Response Protocol (Ventilate, Absorb, Contain) E->F Yes G Standard Experimental Workflow (Synthesis / Analysis) E->G No H Waste Disposal (Non-Halogenated Organic Waste) F->H G->H

Workflow for the safe handling and spill management of methyl (1S)-3-oxocyclohexane-1-carboxylate.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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